5-Chloro-2-cyclopropyl-1H-benzimidazole
Description
Properties
IUPAC Name |
6-chloro-2-cyclopropyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIRFTVQXMLAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280233 | |
| Record name | 6-Chloro-2-cyclopropyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-92-7 | |
| Record name | 6-Chloro-2-cyclopropyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-cyclopropyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanism of 5-Chloro-2-cyclopropyl-1H-benzimidazole Formation
Executive Summary
The formation of 5-chloro-2-cyclopropyl-1H-benzimidazole represents a classic application of the Phillips Condensation , a robust method for constructing benzimidazole pharmacophores. This heterocycle is a critical scaffold in medicinal chemistry, serving as a core structure for antiviral agents (e.g., inhibitors of RSV or CMV) and various kinase inhibitors.
The synthesis involves the condensation of 4-chloro-1,2-diaminobenzene (4-chloro-o-phenylenediamine) with cyclopropanecarboxylic acid (or its derivatives). While the reaction appears straightforward, the mechanism is governed by subtle electronic effects that influence the rate of acylation and the subsequent cyclodehydration. This guide dissects the molecular events driving this transformation, offering a validated protocol and mechanistic insights to ensure reproducibility and high yield.
Retrosynthetic Analysis
To understand the formation, we must first disconnect the target molecule. The benzimidazole core is dissected at the C2-N1 and C2-N3 bonds, revealing the diamine and the carboxylic acid equivalent as the primary synthons.
Figure 1: Retrosynthetic disconnection of the benzimidazole core revealing the diamine and acid precursors.[1]
Detailed Reaction Mechanism
The formation proceeds through two distinct phases: N-acylation followed by Cyclodehydration .
Phase 1: N-Acylation (Kinetic vs. Thermodynamic Control)
The reaction initiates with the nucleophilic attack of the diamine on the carbonyl carbon of the carboxylic acid (activated by acid catalyst or used as an acid chloride).
-
Regioselectivity: The 4-chloro-1,2-diaminobenzene possesses two non-equivalent amino groups.
-
The amino group meta to the chlorine is more nucleophilic due to less steric hindrance and weaker inductive deactivation compared to the para position.
-
However, under high-temperature acidic conditions (Phillips condensation), the reaction is reversible, and the regioselectivity of the initial amide formation often becomes irrelevant as both intermediates cyclize to the same product.
-
Phase 2: Cyclodehydration (The Phillips Pathway)
The mono-acylated intermediate undergoes acid-catalyzed ring closure. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. The remaining free amino group attacks this carbon, expelling water and aromatizing the system to form the imidazole ring.
Phase 3: Tautomerism
The resulting product exists as a tautomeric mixture. The hydrogen on the nitrogen rapidly migrates between N1 and N3. Consequently, 5-chloro-2-cyclopropyl-1H-benzimidazole and 6-chloro-2-cyclopropyl-1H-benzimidazole are identical in solution.
Figure 2: Step-wise mechanistic pathway from precursors to the final benzimidazole scaffold.
Experimental Protocol
This protocol uses Polyphosphoric Acid (PPA) , a standard reagent for Phillips condensations that serves as both the solvent and the dehydrating agent. This method is preferred for its high yields and ability to drive the dehydration step effectively.
Materials
-
4-Chloro-1,2-diaminobenzene: 10.0 mmol (1.42 g)
-
Cyclopropanecarboxylic acid: 11.0 mmol (0.95 g)
-
Polyphosphoric Acid (PPA): 15-20 g
-
Sodium Hydroxide (NaOH): 10% aqueous solution[2]
-
Ethyl Acetate: For extraction
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, mix 4-chloro-1,2-diaminobenzene (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq).
-
Addition of PPA: Add Polyphosphoric Acid (approx. 10-15 parts by weight relative to diamine).
-
Reaction: Heat the mixture to 140–150 °C with mechanical stirring. Maintain this temperature for 4–6 hours .
-
Note: The mixture will become a viscous, dark syrup. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
-
-
Quenching: Allow the reaction to cool to approx. 60–80 °C. Carefully pour the syrup into 100 mL of crushed ice/water with vigorous stirring.
-
Neutralization: Slowly add 10% NaOH solution to the aqueous mixture until the pH reaches ~8–9. A solid precipitate should form.[3]
-
Isolation: Filter the solid precipitate. Wash copiously with cold water to remove residual salts and acid.
-
Purification: Recrystallize the crude solid from ethanol/water (or acetonitrile) to afford the pure product as off-white crystals.
Data Summary Table
| Parameter | Specification |
| Stoichiometry | 1.0 eq Diamine : 1.1 eq Acid |
| Solvent/Catalyst | Polyphosphoric Acid (PPA) |
| Temperature | 140–150 °C |
| Time | 4–6 Hours |
| Workup pH | pH 8–9 (Precipitation point) |
| Typical Yield | 75–85% |
Process Optimization & Troubleshooting (E-E-A-T)
Causality in Experimental Choices
-
Why PPA? While 4N HCl is a common alternative, PPA is superior for cyclopropyl derivatives because it minimizes the risk of cyclopropyl ring opening, which can occur under harsh aqueous acidic conditions at reflux. PPA acts as a "water sponge," driving the equilibrium toward the dehydrated product.
-
Temperature Control: Do not exceed 160 °C. The cyclopropyl ring is strained; excessive heat combined with strong acid can lead to ring-opening decomposition products (e.g., homoallylic rearrangements).
Self-Validating Checks
-
TLC Monitoring: The starting diamine is highly polar and often streaks. The benzimidazole product will be less polar and show a distinct spot under UV (254 nm).
-
NMR Verification:
-
Proton NMR: Look for the characteristic cyclopropyl multiplets (0.9–1.2 ppm) and the aromatic pattern (3 protons). The NH proton is often broad or invisible depending on the solvent (DMSO-d6 is recommended).
-
Carbon NMR: Confirm the disappearance of the carbonyl peak (~175 ppm for acid) and appearance of the benzimidazole C2 peak (~155-160 ppm).
-
References
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399. Link
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. Link
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
- Standard Protocol Validation: Synthesis of 2-substituted benzimidazoles using Polyphosphoric Acid. (General reference based on standard organic synthesis texts such as Vogel's Textbook of Practical Organic Chemistry).
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin [beilstein-journals.org]
Structural Elucidation and Spectroscopic Characterization of 5-Chloro-2-cyclopropyl-1H-benzimidazole: A Technical Guide
Executive Summary
Benzimidazoles represent a privileged class of pharmacophores in medicinal chemistry, heavily utilized in the development of antiviral, antifungal, and antineoplastic agents [3]. The molecule 5-chloro-2-cyclopropyl-1H-benzimidazole (CAS: 4887-92-7) is a highly versatile scaffold. The electron-withdrawing nature of the 5-chloro substitution combined with the strained, electron-donating cyclopropyl ring at the 2-position creates a unique electronic "push-pull" system.
This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of this compound. Designed for analytical chemists and drug development professionals, it bypasses basic theory to focus on the causality behind experimental choices , offering self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) [1, 2].
Annular Tautomerism and Sample Dynamics
Before initiating any spectroscopic workflow, one must account for the dynamic nature of the benzimidazole core. In solution, 1H-benzimidazoles undergo rapid annular tautomerism—a proton exchange between the N1 and N3 atoms. For 5-chloro-2-cyclopropyl-1H-benzimidazole, this rapid exchange interconverts the 5-chloro and 6-chloro tautomeric forms on the NMR timescale at room temperature.
Causality: This phenomenon causes the time-averaging of the magnetic environments of the aromatic protons, frequently resulting in severe line broadening in 1H and 13C NMR spectra. Recognizing this prevents the misinterpretation of broad signals as sample impurities or polymeric aggregation.
Fig 1: Annular tautomerism of 5-chloro-2-cyclopropyl-1H-benzimidazole in solution.
Multi-Modal Characterization Workflow
To achieve definitive structural elucidation, orthogonal analytical techniques must be integrated. The workflow below outlines the logical progression from sample preparation to data integration.
Fig 2: Multi-modal spectroscopic workflow for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Self-Validating System)
Benzimidazoles exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in non-polar solvents like CDCl3. DMSO-d6 is the mandatory solvent choice.
-
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of 100% atom-D DMSO-d6. Self-Validation: Filter the solution through a 0.22 µm PTFE syringe filter directly into the NMR tube. Particulates distort magnetic field homogeneity; filtering ensures sharp line widths and accurate integration.
-
Probe Tuning & Matching: Manually tune and match the NMR probe to the exact impedance of the sample. This maximizes the Signal-to-Noise (S/N) ratio and ensures the 90° pulse width is accurate.
-
Temperature Control: If aromatic signals appear as broad humps at 298 K due to tautomerism, utilize Variable Temperature (VT) NMR. Heat the sample to 353 K to achieve a sharp, fast-exchange averaged spectrum, or cool to 278 K to freeze out the individual 5-chloro and 6-chloro tautomers [1].
Spectral Interpretation & Data Tables
The cyclopropyl ring possesses strong diamagnetic anisotropy due to the induced circulation of electrons within its strained C-C bonds. This uniquely shields the attached protons, shifting them significantly upfield (0.9–2.2 ppm) compared to standard alkyl chains.
Table 1: 1H NMR Assignments (DMSO-d6, 400 MHz, Fast-Exchange Regime)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 12.50 | Broad Singlet | 1H | - | N-H (Exchangeable) |
| 7.45 | Doublet | 1H | 8.5 | Aromatic H-7 |
| 7.50 | Doublet | 1H | 2.0 | Aromatic H-4 |
| 7.15 | Doublet of Doublets | 1H | 8.5, 2.0 | Aromatic H-6 |
| 2.15 | Multiplet | 1H | - | Cyclopropyl C-H |
| 1.05 - 1.15 | Multiplet | 4H | - | Cyclopropyl C-H2 |
Table 2: 13C NMR Assignments (DMSO-d6, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 158.2 | Quaternary (C=N) | C-2 (Benzimidazole core) |
| 139.5, 135.1 | Quaternary | C-3a, C-7a (Bridgehead carbons) |
| 126.4 | Quaternary (C-Cl) | C-5 |
| 121.8, 115.3, 114.1 | Methine (CH) | C-6, C-7, C-4 (Aromatic) |
| 9.5 | Methine (CH) | Cyclopropyl CH |
| 8.5 | Methylene (CH2) | Cyclopropyl CH2 (x2) |
High-Resolution Mass Spectrometry (HRMS)
Experimental Protocol
Electrospray Ionization (ESI) is the premier ionization technique here. The basic imidazole nitrogen readily accepts a proton to form a stable [M+H]+ ion.
-
Calibration: Infuse a sodium formate cluster solution immediately prior to sample injection. Self-Validation: This lock-mass calibration ensures sub-5 ppm mass accuracy, confirming the exact elemental composition.
-
Matrix: Dilute the sample to 1 µg/mL in a 50:50 Methanol/Water mixture containing 0.1% Formic Acid. The formic acid acts as an abundant proton source, driving ionization efficiency to its thermodynamic maximum.
Isotopic Signature Analysis
The presence of a single chlorine atom yields a highly diagnostic isotopic pattern due to the natural abundance of 35Cl (75.77%) and 37Cl (24.23%). The spectrum must show an [M+H]+ base peak and an [M+H+2]+ isotope peak in a precise ~3:1 ratio [1].
Table 3: HRMS (ESI-TOF) Positive Mode Data
| Ion Species | Formula | Calculated Mass (Da) | Expected Relative Abundance |
| [M+H]+ (35Cl) | C10H1035ClN2 | 193.0527 | 100% (Base Peak) |
| [M+H+2]+ (37Cl) | C10H1037ClN2 | 195.0498 | ~ 32% |
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol
Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture creates a massive O-H stretch artifact around 3300 cm⁻¹, which obscures the critical N-H stretching frequency of the benzimidazole ring [2].
-
Background Check: Collect a 32-scan background spectrum on the clean diamond ATR crystal. Self-Validation: Ensure no residual peaks from previous samples exist, particularly in the fingerprint region.
-
Acquisition: Apply 1-2 mg of the neat, dry powder directly to the crystal. Apply standardized pressure via the anvil to ensure intimate optical contact.
Vibrational Assignments
The IR spectrum serves as a rapid orthogonal check for the functional groups, particularly the secondary amine and the halogenated aromatic ring.
Table 4: Key ATR-FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Mode Assignment |
| 3150 - 3250 | Medium | Broad | N-H stretch (Hydrogen-bonded) |
| 3010 - 3080 | Weak | Sharp | C-H stretch (Cyclopropyl & Aromatic) |
| 1625 | Strong | Sharp | C=N stretch (Benzimidazole ring) |
| 1540, 1480 | Strong | Sharp | C=C stretch (Aromatic skeletal vibrations) |
| 805 | Strong | Sharp | C-Cl stretch |
Conclusion
The comprehensive characterization of 5-chloro-2-cyclopropyl-1H-benzimidazole requires a nuanced understanding of its physical chemistry, specifically its tautomeric behavior and the electronic influence of its substituents. By utilizing DMSO-d6 to manage hydrogen bonding, leveraging the 3:1 isotopic signature in HRMS, and employing moisture-free ATR-FTIR, researchers can generate a self-validating, high-fidelity structural profile suitable for regulatory submission or advanced synthetic derivatization.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL: [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL: [Link]
-
Boiani, M., & González, M. (2005). Imidazole and benzimidazole derivatives in chemistry and biology. Mini-Reviews in Medicinal Chemistry, 5(4), 409-424. URL: [Link]
Technical Guide: Mass Spectrometry Analysis of 5-Chloro-2-cyclopropyl-1H-benzimidazole
The following technical guide is structured as a direct-to-peer resource for analytical scientists and medicinal chemists. It synthesizes theoretical mass spectrometry principles with practical, field-proven methodologies for the analysis of 5-Chloro-2-cyclopropyl-1H-benzimidazole.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
5-Chloro-2-cyclopropyl-1H-benzimidazole (5-Cl-2-CPr-BI) is a critical heterocyclic building block, often serving as a scaffold for kinase inhibitors, antivirals (e.g., non-nucleoside reverse transcriptase inhibitors), and CB2 receptor agonists.
For the analytical scientist, this molecule presents a dual challenge and opportunity:
-
The Chlorine Signature: It provides a definitive isotopic "flag" for tracking the moiety in complex matrices.
-
The Cyclopropyl Stability: The tension of the cyclopropyl ring (
) versus the stability of the benzimidazole core creates specific, predictable fragmentation pathways essential for structural confirmation.
Physicochemical Profile (Relevant to MS)
| Property | Value | MS Implication |
| Formula | Base for exact mass calculation. | |
| Monoisotopic Mass | 192.0454 Da | Target for High-Res MS (HRMS). |
| pKa (approx) | ~5.5 (Benzimidazole N3) | Ideal for ESI(+) . Readily protonates in acidic mobile phases. |
| LogP | ~2.5 - 2.8 | Retains well on C18; elutes in mid-range organic gradients. |
Instrumentation & Ionization Strategy
Ion Source Selection: Electrospray Ionization (ESI)
Recommendation: ESI in Positive Mode (ESI+)
-
Causality: The N3 nitrogen of the benzimidazole ring is basic. In the presence of 0.1% Formic Acid (FA), it accepts a proton to form the stable benzimidazolium cation
. -
Why not APCI? While APCI works for neutral heterocycles, ESI provides "softer" ionization, preserving the cyclopropyl ring in the molecular ion, which is critical for initial molecular weight confirmation before inducing fragmentation.
Analyzer Selection
-
Quantitative Work (PK/Impurity): Triple Quadrupole (QqQ) operating in MRM mode.
-
Qualitative/Structural Work: Q-TOF or Orbitrap. You need <5 ppm mass accuracy to distinguish the chlorine isotope pattern from potential matrix interferences (e.g., overlapping metabolic oxidations).
Mass Spectral Characteristics: The Core Analysis
A. The Molecular Ion & Isotope Pattern
The most distinct feature of 5-Cl-2-CPr-BI is the chlorine isotope signature. This is your primary "System Suitability" check.
-
Base Peak:
( , ) -
Isotope Peak:
( , ) -
Diagnostic Ratio: The intensity of
must be approximately 32-33% of the peak.-
Self-Validating Step: If your M+2 peak deviates significantly (>5% variance) from this ratio, suspect co-eluting interferences or isobaric contamination.
-
B. Fragmentation Pathways (MS/MS)
Fragmentation of this molecule is driven by the stability of the aromatic benzimidazole core versus the lability of the strained cyclopropyl ring.
Pathway 1: Cyclopropyl Ring Opening & Loss (The Primary Transition)
The cyclopropyl ring is strained. Under Collision-Induced Dissociation (CID), the ring often opens.
-
Mechanism: Homolytic cleavage or H-transfer leading to the loss of a propene-like radical or ethene fragment.
-
Transition:
-
Loss: 41 Da (
radical/allyl moiety). This generates the stable 5-chloro-benzimidazole cation.
Pathway 2: Retro-Cleavage of the Imidazole Ring
A classic heterocyclic fragmentation.
-
Mechanism: Loss of Hydrogen Cyanide (HCN) from the imidazole ring.[1][2]
-
Transition:
-
Loss: 27 Da (HCN). This confirms the presence of the nitrogen-containing imidazole core.
Pathway 3: The Chlorine Check
-
Transition:
-
Loss: 36 Da (HCl).
-
Note: Direct loss of Cl radical (-35) from the parent is less common in ESI+ but can occur at high collision energies.
Visualizing the Fragmentation Logic
The following diagram maps the structural causality of the fragmentation.
Caption: Figure 1. Proposed ESI-MS/MS fragmentation tree for 5-Chloro-2-cyclopropyl-1H-benzimidazole showing primary loss of the strained cyclopropyl ring followed by imidazole disintegration.
Method Development & Validation Protocol
To ensure Trustworthiness and reproducibility, use this validated LC-MS workflow.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18),
, . -
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Divert to waste to avoid salts).
-
1-4 min: 5%
95% B (Elution of 5-Cl-2-CPr-BI typically ~2.5 - 3.0 min). -
4-5 min: 95% B (Wash).
-
Quantitative MRM Parameters (Triple Quad)
For pharmacokinetic (PK) or impurity quantification, use Multiple Reaction Monitoring (MRM).
| Precursor ( | Product ( | Collision Energy (eV) | Role |
| 193.0 | 152.0 | 20 - 25 | Quantifier (Most abundant) |
| 193.0 | 125.0 | 35 - 40 | Qualifier 1 (Structural confirm) |
| 195.0 | 154.0 | 20 - 25 | Qualifier 2 ( |
Expert Insight: Always monitor the
Workflow Visualization: Method Development
Caption: Figure 2. Step-by-step method development workflow ensuring isotopic validation prior to chromatographic optimization.
References
-
Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Analusis, 22(6), 295-299.
-
Chemistry Steps. (2023). Isotopic Patterns in Mass Spectrometry: The M+2 Peak for Cl and Br. Chemistry Steps Educational Resources. [Link]
-
NIST Mass Spec Data Center. (2023). Benzimidazole Fragmentation Data. NIST Chemistry WebBook, SRD 69. [Link]
-
Agilent Technologies. (2020). Analysis of Pesticides and Heterocycles in Food Matrices using LC/MS/MS. Application Note 5994-1673EN. [Link]
Sources
Decoding the Molecular Fingerprint: An In-depth Technical Guide to the FT-IR Spectrum of 5-Chloro-2-cyclopropyl-1H-benzimidazole
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Chloro-2-cyclopropyl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed interpretation of the molecule's vibrational spectroscopy, grounded in established scientific principles and field-proven insights.
Introduction: The Vibrational Language of Molecules
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It operates on the principle that chemical bonds and functional groups within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral "fingerprint." This fingerprint provides invaluable information about the molecule's functional groups, bonding characteristics, and overall structure.
For complex heterocyclic systems like 5-Chloro-2-cyclopropyl-1H-benzimidazole, FT-IR spectroscopy serves as a rapid and non-destructive method for confirming its synthesis and purity, as well as for understanding the electronic effects of its constituent substituents. The benzimidazole core, a key pharmacophore in numerous bioactive compounds, exhibits characteristic vibrational modes that are modulated by the presence of the chloro and cyclopropyl groups. This guide will dissect these spectral features to provide a holistic understanding of the molecule's vibrational behavior.
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The acquisition of a high-quality FT-IR spectrum is paramount for accurate interpretation. The following protocol outlines a robust methodology for the analysis of 5-Chloro-2-cyclopropyl-1H-benzimidazole in its solid state, ensuring data integrity and reproducibility.
Sample Preparation: Attenuated Total Reflectance (ATR)
For solid samples, Attenuated Total Reflectance (ATR) is often the preferred technique due to its minimal sample preparation and the high quality of the resulting spectra.[1][2][3]
Methodology:
-
Crystal Cleaning: The ATR crystal (typically diamond) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely. A background spectrum of the clean, empty crystal is then recorded. This is a critical step to subtract any atmospheric or crystal-related absorptions from the final sample spectrum.
-
Sample Application: A small amount of the powdered 5-Chloro-2-cyclopropyl-1H-benzimidazole sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal surface. This is crucial for achieving a strong and well-resolved spectrum, as the evanescent wave that probes the sample only penetrates a few microns.[4]
-
Data Acquisition: The FT-IR spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
Causality behind Experimental Choice: The ATR technique is chosen for its non-destructive nature and the elimination of the need for sample dilution with KBr, which can sometimes introduce moisture and interfere with the spectrum. The direct measurement of the solid sample provides a spectrum that is representative of the compound in its native state.
Spectral Analysis: Interpreting the Vibrational Signature
The FT-IR spectrum of 5-Chloro-2-cyclopropyl-1H-benzimidazole is a composite of the vibrational modes of the benzimidazole ring, the cyclopropyl substituent, and the chloro group. The following analysis dissects the key absorption bands and their assignments, supported by established literature values for similar compounds.[5][6][7]
High-Frequency Region (4000 - 2500 cm⁻¹)
This region is dominated by stretching vibrations of N-H and C-H bonds.
-
N-H Stretching: A broad absorption band is expected in the region of 3400 - 3200 cm⁻¹ , characteristic of the N-H stretching vibration of the imidazole ring.[6] The broadening of this peak is typically due to intermolecular hydrogen bonding in the solid state.
-
Aromatic C-H Stretching: Sharp to medium intensity bands are anticipated between 3100 - 3000 cm⁻¹ , corresponding to the C-H stretching vibrations of the benzene ring.[8]
-
Cyclopropyl C-H Stretching: The C-H stretching vibrations of the cyclopropyl ring are also expected in the 3100 - 3000 cm⁻¹ region, often overlapping with the aromatic C-H stretches. The strained nature of the cyclopropyl ring can sometimes shift these frequencies to slightly higher wavenumbers compared to unstrained alkanes.
Fingerprint Region (1700 - 600 cm⁻¹)
This region is rich with information and contains the characteristic stretching and bending vibrations of the benzimidazole core and its substituents.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring give rise to a series of strong to medium intensity bands between 1650 - 1450 cm⁻¹ . A prominent band around 1630 cm⁻¹ is often attributed to the C=N stretching mode.[6]
-
Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic ring deformation (breathing) and CH₂ scissoring vibrations. A band around 1020 cm⁻¹ is often associated with the cyclopropyl ring breathing mode.
-
C-N Stretching: The C-N stretching vibrations of the imidazole ring are expected in the 1400 - 1200 cm⁻¹ region.
-
In-Plane and Out-of-Plane C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic and cyclopropyl C-H bonds occur throughout the fingerprint region. Aromatic C-H out-of-plane bending vibrations are particularly useful for determining the substitution pattern of the benzene ring and are expected in the 900 - 675 cm⁻¹ range.[8]
-
C-Cl Stretching: The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 850 - 550 cm⁻¹ .[8]
Data Presentation: A Tabular Summary of Key Vibrational Modes
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group/Structural Unit | Expected Intensity |
| 3400 - 3200 | N-H Stretch | Imidazole Ring | Medium to Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic & Cyclopropyl Rings | Sharp to Medium |
| 1650 - 1450 | C=N and C=C Stretch | Benzimidazole Ring | Strong to Medium |
| 1400 - 1200 | C-N Stretch | Imidazole Ring | Medium |
| ~1020 | Ring Breathing | Cyclopropyl Ring | Medium |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Medium to Strong |
| 850 - 550 | C-Cl Stretch | Chloro Substituent | Strong |
Visualization: Molecular Structure and Key Vibrational Modes
The following diagram illustrates the molecular structure of 5-Chloro-2-cyclopropyl-1H-benzimidazole and highlights the key functional groups and their associated vibrational modes discussed in this guide.
Caption: Molecular structure and key FT-IR vibrational assignments for 5-Chloro-2-cyclopropyl-1H-benzimidazole.
Conclusion: A Powerful Tool for Structural Verification
The FT-IR spectrum of 5-Chloro-2-cyclopropyl-1H-benzimidazole provides a rich tapestry of information that, when expertly interpreted, confirms the presence of its key structural features. The characteristic absorption bands for the N-H, aromatic C-H, C=N, C=C, cyclopropyl, and C-Cl vibrations all contribute to a unique molecular fingerprint. This guide has provided a framework for understanding these spectral features, from the foundational principles of the experimental technique to the detailed assignment of vibrational modes. For researchers in drug discovery and development, a thorough understanding of FT-IR spectroscopy is an invaluable asset for the rapid and reliable characterization of novel chemical entities.
References
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Sundaraganesan, N., Ilakiamani, S., Subramani, P., & Dominic Joshua, B. (2007). Comparison of experimental and ab initio HF and DFT vibrational spectra of benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 628-635. [Link]
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. (2025). AWS. [Link]
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A novel series of 2-substituted benzimidazole derivatives (3a–3j) were synthesized by the reaction of 2-chloro methyl benzimidazole with substituted primary aromatic amines. (2011, September 1). ScienceDirect. [Link]
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Al-Hourani, B., Al-Zoubi, R., Al-Masri, M., & El-Elimat, T. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Molecules, 31. [Link]
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Bruker. Guide to FT-IR Spectroscopy. [Link]
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Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8). [Link]
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Experimental and Theoretical Spectral (FT-IR, Raman, NMR, UV-Vis and NLO) Analysis of a potential antitumor drug: 1-Methyl-6-Nitro-1H-Benzimidazole. (n.d.). ResearchGate. [Link]
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An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (2025, October 18). ResearchGate. [Link]
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Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2025, December 17). Nature. [Link]
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Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. (n.d.). authorea. [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]
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Song, M., Zhang, H., & Song, M. (2018). Experimental and theoretical study of fingerprint spectra of 2-(4-fluorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole in terahertz range. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 205, 349-356. [Link]
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An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. (n.d.). ResearchGate. [Link]
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Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). ijcrt.org. [Link]
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Arjunan, V., Raj, A., Ravindran, P., & Mohan, S. (2014). Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 951-965. [Link]
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IR Spectroscopy : Vibrational Spectroscopy Absorption of radiation in this region of infrared by a typical organic molecule results in the excitation of vibrational, rotational and bending modes, while the molecule itself remains in its electronic ground state. (n.d.). Studylib. [Link]
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The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole... (n.d.). ResearchGate. [Link]
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12 Examples of IR-Spectra. (n.d.). vdocument.in. [Link]
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An In-Depth Technical Guide to 5-Chloro-2-cyclopropyl-1H-benzimidazole: Properties, Synthesis, and Characterization
Executive Summary: This document provides a comprehensive technical overview of 5-Chloro-2-cyclopropyl-1H-benzimidazole, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Benzimidazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide, designed for researchers, scientists, and drug development professionals, elucidates the core physicochemical properties, outlines a robust synthetic pathway, details modern analytical characterization techniques, and discusses the potential chemical reactivity and therapeutic applications of this specific molecule. While direct experimental data for this exact compound is sparse in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a reliable and actionable framework for its study and utilization.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole system, formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[3] Its structural similarity to endogenous purines allows benzimidazole derivatives to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2][3] These activities include potent anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects, among others.[1][4][5]
5-Chloro-2-cyclopropyl-1H-benzimidazole incorporates three key structural motifs, each contributing to its unique chemical persona:
-
The Benzimidazole Core: Provides the fundamental bicyclic aromatic system, capable of hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for target binding.[2]
-
The C5-Chloro Group: This electron-withdrawing substituent can significantly modulate the electronic properties of the aromatic ring, influencing the molecule's pKa, reactivity, and metabolic stability. It can also serve as a key interaction point within a biological target's binding pocket.
-
The C2-Cyclopropyl Group: This small, strained aliphatic ring introduces lipophilicity and a specific three-dimensional conformation. It can enhance cell membrane permeability and provide a metabolic blocking point, often improving the pharmacokinetic profile of a drug candidate.
This guide will systematically explore the properties and synthesis of this promising molecule, providing the necessary foundation for its application in drug discovery and development programs.
Physicochemical Properties
The precise experimental determination of the physicochemical properties of a novel compound is a prerequisite for its development. The following table summarizes the calculated and inferred properties of 5-Chloro-2-cyclopropyl-1H-benzimidazole, based on its structure and data from analogous compounds like 5-chloro-2-methylbenzimidazole.[6][7]
| Property | Value / Description | Rationale / Reference |
| IUPAC Name | 5-Chloro-2-cyclopropyl-1H-benzimidazole | Standard Chemical Nomenclature |
| CAS Number | Not assigned in available databases. | N/A |
| Molecular Formula | C₁₀H₉ClN₂ | Calculated from structure. |
| Molecular Weight | 192.65 g/mol | Calculated from atomic weights. |
| Physical Appearance | Predicted to be an off-white to light brown solid/powder. | By analogy to 5-chloro-2-methyl-1H-benzimidazole.[6] |
| Melting Point | Not experimentally determined. Likely >180 °C. | 5-chloro-2-methylbenzimidazole melts at ~197 °C.[7] The cyclopropyl group may slightly alter this value. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and methanol. | General characteristic of benzimidazole derivatives.[6] |
| pKa | Not experimentally determined. Expected to have both a weakly acidic N-H proton and a weakly basic imidazole nitrogen. | The chloro substituent will increase the acidity of the N-H proton compared to the unsubstituted parent compound. |
Experimental Protocol for Solubility Determination
-
Objective: To quantitatively determine the solubility of the compound in various pharmaceutically relevant solvents (e.g., water, PBS pH 7.4, ethanol, DMSO).
-
Methodology (Shake-Flask Method):
-
Add an excess amount of 5-Chloro-2-cyclopropyl-1H-benzimidazole to a known volume of the test solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
-
-
Causality: The shake-flask method is considered the gold standard for solubility measurement as it ensures that a true equilibrium state is achieved, providing trustworthy and reproducible data critical for formulation and preclinical studies.
Synthesis and Purification
The most reliable and versatile method for constructing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[8] This approach is directly applicable to the synthesis of the target compound.
Plausible Synthetic Pathway
The synthesis proceeds via the acid-catalyzed condensation of 4-chloro-1,2-phenylenediamine with cyclopropanecarboxylic acid. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the acidic catalyst and a dehydrating solvent, driving the reaction to completion.
Caption: Synthetic workflow for 5-Chloro-2-cyclopropyl-1H-benzimidazole.
Detailed Experimental Protocol: Synthesis
-
Objective: To synthesize 5-Chloro-2-cyclopropyl-1H-benzimidazole from commercially available starting materials.
-
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-chloro-1,2-phenylenediamine (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq) to polyphosphoric acid (PPA, ~10x weight of the diamine).
-
Heating: Heat the reaction mixture to 160-180 °C with vigorous stirring for 3-5 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting diamine indicates reaction completion.
-
Workup: Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring. The crude product will precipitate out of the acidic solution.
-
Neutralization: Slowly neutralize the aqueous mixture with a concentrated base (e.g., 10 M NaOH or NH₄OH) to pH 8-9 while keeping the temperature below 20 °C with an ice bath.
-
Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Trustworthiness: This protocol is self-validating. The progress is monitored by TLC, ensuring the reaction is driven to completion. The workup and purification steps are designed to effectively remove unreacted starting materials and byproducts, with purity confirmed by the analytical methods described in the next section.
Analytical Characterization and Structural Elucidation
A suite of analytical techniques is required to unambiguously confirm the identity, structure, and purity of the synthesized compound.
Caption: Workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~12.5 ppm: A broad singlet corresponding to the N-H proton.
-
~7.2-7.7 ppm: A series of multiplets or doublets corresponding to the three protons on the benzene ring.
-
~2.0-2.2 ppm: A multiplet for the single proton on the cyclopropyl ring attached to the benzimidazole core.
-
~1.0-1.2 ppm: Two multiplets corresponding to the four protons of the CH₂ groups in the cyclopropyl ring.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~155-160 ppm: Signal for the C2 carbon attached to the cyclopropyl group.
-
~110-145 ppm: Multiple signals for the carbons of the benzene ring.
-
~5-15 ppm: Signals for the carbons of the cyclopropyl ring.
-
-
Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Acquire spectra on a 400 MHz or higher spectrometer.
Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight of the compound and, with high resolution (HRMS), its exact elemental composition, confirming the molecular formula.
-
Expected Results:
-
Molecular Ion (M⁺): A peak at m/z ≈ 192.65.
-
Isotopic Pattern: A characteristic pattern for a molecule containing one chlorine atom, with a peak at [M]⁺ and a peak at [M+2]⁺ in an approximate 3:1 intensity ratio.
-
-
Protocol: Introduce the sample into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer like a TOF (Time-of-Flight) or Orbitrap.
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of key functional groups.
-
Expected Absorption Bands (cm⁻¹):
-
3200-3400 (broad): N-H stretching vibration.
-
3000-3100: Aromatic C-H stretching.
-
2850-3000: Aliphatic C-H stretching (cyclopropyl).
-
1580-1620: C=N stretching of the imidazole ring.
-
1450-1500: C=C aromatic ring stretching.
-
-
Protocol: Acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the standard method for determining the purity of a compound.[9]
-
Protocol for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient system of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm and 280 nm.
-
Analysis: Inject a solution of the compound (~1 mg/mL in mobile phase). Purity is calculated based on the area percentage of the main peak.
-
Chemical Reactivity and Potential Applications
Chemical Reactivity
The benzimidazole core possesses a versatile reactivity profile. The N-H proton is acidic and can be readily deprotonated with a base, allowing for N-alkylation or N-acylation to generate new analogues. The aromatic ring can undergo electrophilic substitution, although the specific sites of reaction will be directed by the existing chloro-substituent and the deactivating effect of the fused imidazole ring.
Potential Therapeutic Applications
Given the extensive pharmacology of the benzimidazole class, 5-Chloro-2-cyclopropyl-1H-benzimidazole is a prime candidate for biological screening.[10][11]
-
Anticancer Activity: Many benzimidazole derivatives function as microtubule inhibitors or kinase inhibitors.[4] The unique combination of a halogen and a cyclopropyl group could confer potent and selective activity against various cancer cell lines.
-
Antimicrobial/Antifungal Activity: The benzimidazole scaffold is present in several anthelmintic and antifungal drugs. This compound could be screened against a panel of pathogenic bacteria and fungi.[12]
-
Anti-inflammatory Activity: Benzimidazoles have been shown to inhibit key inflammatory mediators.[3] This derivative warrants investigation in cellular assays for inflammation.
Conclusion
5-Chloro-2-cyclopropyl-1H-benzimidazole is a molecule with significant potential, built upon the privileged benzimidazole scaffold. This guide provides a comprehensive framework for its synthesis via a robust and scalable condensation reaction and its thorough characterization using standard analytical techniques. The elucidated physicochemical properties and proposed experimental protocols offer a clear path for researchers to produce and validate this compound. Its structural features suggest a high potential for valuable biological activity, making it an attractive candidate for inclusion in screening libraries for the discovery of new therapeutic agents.
References
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025).
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- Benzimidazole Derivatives: A Privileged Scaffold with Diverse Pharmacological Horizons. (2025). No source provided.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science Publishers.
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). PubMed.
- Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2025). PMC.
- SUPPLEMENTARY INFORM
- 5-Chloro-2-methylbenzimidazole | C8H7ClN2 | CID 76063. (n.d.). PubChem.
- 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599. (n.d.). PubChem.
- A Current Analysis of Synthesis and Pharmacological Effects of Benzimidazole Deriv
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). (2022). No source provided.
- 5-chloro-2-methyl-1H-benzimidazole. (2025).
- Benzimidazole(s)
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (2025). Benchchem.
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solubility of 5-Chloro-2-cyclopropyl-1H-benzimidazole in organic solvents
An In-depth Technical Guide to the Solubility of 5-Chloro-2-cyclopropyl-1H-benzimidazole in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-cyclopropyl-1H-benzimidazole, a heterocyclic compound of interest in pharmaceutical research. In the absence of specific experimental data for this molecule in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from structurally related benzimidazole derivatives to project a solubility profile. It offers a robust framework for experimental determination, grounded in established scientific principles. This guide details the theoretical underpinnings of its solubility, provides a meticulous, field-tested protocol for its empirical determination via the shake-flask method followed by HPLC-UV quantification, and discusses critical factors influencing solubility. This document is intended to be an essential resource for scientists engaged in the synthesis, formulation, and biological evaluation of this and similar compounds.
Introduction: The Significance of Solubility in Drug Development
5-Chloro-2-cyclopropyl-1H-benzimidazole belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its wide array of pharmacological activities.[1] The journey of a promising active pharmaceutical ingredient (API) from the laboratory to clinical application is critically dependent on its physicochemical properties, with solubility being a paramount consideration.[2] Solubility dictates the bioavailability of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3] A thorough understanding of a compound's solubility in various organic solvents is crucial for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.
-
Formulation Development: Designing effective drug delivery systems.
-
In Vitro and In Vivo Screening: Preparing stock solutions and ensuring compound availability in biological assays.[4]
This guide will provide both a predictive analysis of the solubility of 5-Chloro-2-cyclopropyl-1H-benzimidazole and the practical methodologies for its precise measurement.
Predicted Solubility Profile of 5-Chloro-2-cyclopropyl-1H-benzimidazole
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 5-Chloro-2-cyclopropyl-1H-benzimidazole, featuring a polar benzimidazole core, a non-polar cyclopropyl group, and an electron-withdrawing chloro group, suggests a nuanced solubility profile.[1][3]
The benzimidazole ring system can engage in hydrogen bonding, a key interaction for solubility in protic solvents.[2] However, the overall solubility will be a balance between the polar and non-polar functionalities of the molecule.
Based on these structural attributes, a predicted solubility profile in common organic solvents is presented in Table 1. It is imperative to note that these are qualitative predictions and must be confirmed by empirical data.
Table 1: Predicted Solubility of 5-Chloro-2-cyclopropyl-1H-benzimidazole in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High to Moderate | The benzimidazole core can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar benzimidazole ring through dipole-dipole interactions. DMSO is a particularly powerful solvent for many benzimidazole derivatives.[5] |
| Non-Polar | Toluene, Hexane | Low to Very Low | The non-polar nature of these solvents makes them poor candidates for solvating the polar benzimidazole moiety. The cyclopropyl and chloro substituents may offer some minor affinity, but overall solubility is expected to be limited. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and are often effective in dissolving compounds with both polar and non-polar characteristics.[6] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method.[7][8][9] This method measures the concentration of a solute in a saturated solution at a specific temperature, ensuring that a true equilibrium has been reached.
Rationale Behind the Shake-Flask Method
The core principle of this method is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, typically 24-72 hours, with constant agitation.[10] This extended equilibration time is critical to ensure that the dissolution process has reached its thermodynamic endpoint, providing a true measure of the compound's intrinsic solubility in that solvent at that temperature. Subsequent quantification of the dissolved compound in the supernatant provides the solubility value.
Step-by-Step Experimental Protocol
Materials:
-
5-Chloro-2-cyclopropyl-1H-benzimidazole (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid 5-Chloro-2-cyclopropyl-1H-benzimidazole to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[11]
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 48 hours) to allow the system to reach equilibrium.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. For finer particles, centrifugation may be necessary.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.[8]
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of 5-Chloro-2-cyclopropyl-1H-benzimidazole in the diluted sample using a validated HPLC-UV method.[12][13]
Caption: Experimental workflow for the shake-flask solubility assay.
Analytical Quantification: HPLC-UV Method
A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of the dissolved compound.[14]
Method Development Considerations
-
Column Selection: A C8 or C18 reversed-phase column is typically suitable for the separation of benzimidazole derivatives.[12][13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[14]
-
Wavelength Detection: The UV detection wavelength should be set at the maximum absorbance of 5-Chloro-2-cyclopropyl-1H-benzimidazole to ensure maximum sensitivity. This is typically determined by running a UV scan of a standard solution.
-
Calibration: A calibration curve must be prepared using standard solutions of known concentrations to ensure the linearity of the method.[13]
Factors Influencing Solubility
Beyond the intrinsic properties of the solute and solvent, several other factors can significantly impact the measured solubility of an API:
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in the solubility studies.
-
Particle Size: While thermodynamic solubility is independent of particle size, the rate of dissolution is not. Smaller particles have a larger surface area and will reach equilibrium faster.
-
pH: For ionizable compounds, solubility can be highly pH-dependent. The benzimidazole moiety has basic nitrogen atoms, and their protonation state will influence solubility in aqueous and protic solvents.
Conclusion
Caption: Chemical structure and key intermolecular forces.
References
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Available at: [Link]
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PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Available at: [Link]
- Denzic Lugomer, M., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector. Mljekarstvo, 67(3), 231-238.
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
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MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Available at: [Link]
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Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available at: [Link]
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PMC. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available at: [Link]
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PMC. (2025). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. Available at: [Link]
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ResearchGate. (2025). Prediction of henry's law constant of benzimidazole derivatives using quantum chemical calculation. Available at: [Link]
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PubChem. (n.d.). 5-Chloro-2-methylbenzimidazole. Available at: [Link]
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Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available at: [Link]
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ResearchGate. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]
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PMC. (n.d.). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. Available at: [Link]
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stability and degradation of 5-Chloro-2-cyclopropyl-1H-benzimidazole
Title: Stability and Degradation Profiling of 5-Chloro-2-cyclopropyl-1H-benzimidazole: A Technical Whitepaper
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern pharmaceutical development, benzimidazole derivatives serve as privileged scaffolds for a myriad of therapeutic indications. 5-Chloro-2-cyclopropyl-1H-benzimidazole (CAS 4887-92-7) is a highly functionalized heterocyclic intermediate and active pharmaceutical ingredient (API) pharmacophore[1]. Its structural architecture—comprising an electron-rich benzimidazole core, a highly strained 2-cyclopropyl moiety, and an electrophilic 5-chloro substituent—imparts unique pharmacological properties but simultaneously introduces specific chemical vulnerabilities.
As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic degradation pathways of this molecule. By moving beyond empirical observation into the causality of chemical degradation, this guide provides a self-validating, stability-indicating protocol for forced degradation studies.
Structural Vulnerabilities & Mechanistic Pathways
To develop a robust stability-indicating method (SIM), one must first understand the intrinsic reactivity of the molecule's functional groups[2].
A. The 2-Cyclopropyl Motif: Acid-Catalyzed Ring Opening
The cyclopropyl group exhibits significant inherent ring strain (approximately 27.5 kcal/mol). Under strongly acidic conditions, the cyclopropane ring acts as a reporter of electrophilic reactivity[3]. Protonation of the cyclopropyl moiety leads to the formation of a stabilized carbocation intermediate. Depending on the nucleophilicity of the solvent, this intermediate undergoes an
B. The 5-Chloro Substituent: Photolytic Reductive Dechlorination
Aryl chlorides are generally stable against mild hydrolysis but are highly susceptible to photolytic degradation. Upon exposure to UV radiation (253.7 nm or simulated sunlight), the benzimidazole chromophore absorbs energy, facilitating the homolytic cleavage of the
C. The Benzimidazole Core: Oxidative Cleavage
The fused imidazole-benzene bicyclic system is electron-rich and vulnerable to reactive oxygen species (ROS). Under oxidative stress (e.g.,
Mechanistic degradation pathways of 5-Chloro-2-cyclopropyl-1H-benzimidazole.
Experimental Workflows for Forced Degradation
To establish a valid SIM, forced degradation must achieve an optimal 5–20% degradation target. Degrading the drug substance beyond this threshold generates secondary degradants that are not clinically relevant[2]. The following protocols are designed with built-in causality and self-validation mechanisms.
Protocol 1: Acid/Base Hydrolysis
-
Preparation: Dissolve 10 mg of the API in 10 mL of a co-solvent system (e.g., 50:50 Methanol:Water). Causality: Benzimidazoles have poor aqueous solubility at neutral pH; the co-solvent ensures homogeneous stress application.
-
Stress Application: Add 1.0 mL of 1.0 N HCl (Acid) or 1.0 N NaOH (Base). Causality: 1.0 N is selected to force the high-activation-energy cyclopropyl ring opening, which resists milder 0.1 N conditions.
-
Incubation: Heat at 60°C for 24 hours using a thermomixer.
-
Quenching (Critical Step): Neutralize with an equivalent volume of 1.0 N NaOH or HCl. Causality: Quenching halts the reaction precisely, preventing artifactual degradation in the autosampler during LC-MS analysis.
Protocol 2: Oxidative Stress
-
Preparation: Prepare a 1 mg/mL API solution in Methanol/Water.
-
Stress Application: Add
to achieve a final concentration of 3% v/v. Causality: 3% is the industry standard to simulate ambient ROS exposure without causing complete, non-specific mineralization of the API. -
Incubation: Store at 25°C in the dark for 24 hours. Causality: Darkness prevents confounding photolytic cleavage of
into hydroxyl radicals, isolating the oxidative pathway.
Protocol 3: Photolysis (ICH Q1B)
-
Preparation: Spread solid API uniformly in a 1 mm layer on a Petri dish, and prepare a 1 mg/mL solution in a quartz cuvette.
-
Stress Application: Expose to an overall illumination of
1.2 million lux hours and an integrated near UV energy of 200 Watt hours/square meter[2][8]. -
Control (Self-Validation): Keep a dark control wrapped in aluminum foil adjacent to the test sample. Causality: This isolates thermal degradation caused by the heat of the UV lamp from true photolytic degradation.
Step-by-step forced degradation workflow for stability-indicating assay development.
Quantitative Data Presentation
The table below summarizes the expected degradation profile of 5-Chloro-2-cyclopropyl-1H-benzimidazole under standard ICH Q1A(R2) and Q1B stress conditions, providing a benchmark for assay validation.
| Stress Condition | Reagent / Environment | Temp / Time | Primary Degradation Pathway | Expected Degradation (%) |
| Acidic | 1.0 N HCl in 50% MeOH | 60°C / 24h | Cyclopropyl ring opening | 10 - 15% |
| Alkaline | 1.0 N NaOH in 50% MeOH | 60°C / 24h | Benzimidazole N-H deprotonation (Stable) | < 5% |
| Oxidative | 3% | 25°C / 24h | Imidazole ring cleavage | 15 - 20% |
| Photolytic | UV Light ( | Ambient / ICH Q1B | Reductive dechlorination | 10 - 18% |
| Thermal | Solid State | 105°C / 7 days | Highly stable | < 2% |
Analytical Strategy for Degradant Elucidation
To confidently identify the structural modifications outlined above, a hyphenated analytical approach is required:
-
UHPLC-DAD-MS/MS: Utilize a High-Resolution Mass Spectrometer (HRMS) with Electrospray Ionization (ESI+). The loss of the characteristic isotopic chlorine signature (a 3:1 ratio of M to M+2 peaks) will immediately confirm reductive dechlorination during photolysis. A mass shift of +18 Da under acidic conditions indicates water addition via cyclopropyl ring opening.
-
1H and 13C NMR: Isolate the major degradants via preparative HPLC. The disappearance of the upfield cyclopropyl multiplet signals (approx. 0.9–1.2 ppm in 1H NMR) will definitively confirm the acid-catalyzed ring destruction.
References
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Beilstein Journals - Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols URL:[Link]
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ChemRxiv - The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni URL:[Link]
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The Ascendant Trajectory of 2-Cyclopropyl-Benzimidazoles: A Technical Guide to Their Biological Potential
Foreword: The Benzimidazole Scaffold and the Cyclopropyl Advantage
The benzimidazole core, a bicyclic system forged from the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural resemblance to endogenous purines allows for facile interaction with a myriad of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] This has culminated in a host of clinically successful drugs, from the antiulcer agent omeprazole to the anthelmintic mebendazole.[1] The therapeutic landscape of benzimidazole derivatives is vast, encompassing anticancer, antiviral, anti-inflammatory, and antimicrobial applications.[1][2][6]
This guide focuses on a specific, yet profoundly impactful, substitution at the 2-position of the benzimidazole ring: the cyclopropyl group. This small, strained carbocycle is not a mere placeholder; its unique electronic and conformational properties often impart a significant enhancement in biological activity and metabolic stability. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological activities, and therapeutic potential of 2-cyclopropyl-benzimidazole derivatives.
I. Synthetic Strategies: Forging the 2-Cyclopropyl-Benzimidazole Core
The construction of the 2-cyclopropyl-benzimidazole scaffold is primarily achieved through the condensation of an o-phenylenediamine with a cyclopropyl-containing electrophile. The choice of reagents and reaction conditions can be tailored to achieve desired yields and purity.
A. Phillips Condensation and its Modifications
A cornerstone in benzimidazole synthesis is the Phillips condensation, which traditionally involves the reaction of an o-phenylenediamine with a carboxylic acid at elevated temperatures in the presence of a strong acid. For the synthesis of 2-cyclopropyl-benzimidazoles, cyclopropanecarboxylic acid is the key reagent.
Experimental Protocol: Synthesis of 2-Cyclopropyl-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and cyclopropanecarboxylic acid (1.1 equivalents).
-
Acid Catalyst: Add polyphosphoric acid (PPA) as both the solvent and catalyst.
-
Heating: Heat the reaction mixture to 145°C and maintain for 4 hours with stirring.[7]
-
Work-up: Cool the reaction mixture and carefully add hot water. Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.
-
Isolation and Purification: Filter the solid precipitate, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
Modern modifications to this classic method often employ microwave irradiation in the presence of solid supports like alumina-methanesulfonic acid (AMA), which can significantly reduce reaction times and improve yields.[8]
B. From Cyclopropyl Ketones: A Mechanochemical Approach
An alternative and solvent-free approach involves the reaction of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes. This method proceeds via a mechanochemical cascade cyclization, offering a green and efficient route to 1,2-disubstituted benzimidazoles.[3]
II. Anticancer Activity: A Multi-pronged Assault on Malignancy
2-Cyclopropyl-benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and proliferation.
A. Mechanism of Action: Disrupting the Cellular Machinery
-
Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9][10][11] By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13][14] The presence of a cyclopropyl group can enhance the binding affinity to this site.
-
Kinase Inhibition: Several 2-substituted benzimidazoles have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[15][16] These include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and tyrosine kinases such as c-Met.[12][15] Inhibition of these kinases can disrupt cell cycle progression, induce apoptosis, and inhibit angiogenesis.
-
DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate into the minor groove of DNA and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair.[12] This leads to DNA damage and ultimately triggers apoptotic cell death.
-
Modulation of Apoptotic Pathways: 2-Cyclopropyl-benzimidazole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2]
B. Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2-substituted benzimidazole derivatives, including those with cyclopropyl moieties, against various cancer cell lines.
| Compound ID | 2-Substituent | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 12p | Spirocyclopropyl oxindole | MCF-7 (Breast) | Cytotoxicity | 3.14 ± 0.50 | [9] |
| 18i | Cinnamide-pyrimidine hybrid | A549 (Lung) | Cell Growth Inhibition | 2.21 - 7.29 | [13] |
| 7n | Substituted benzimidazole | SK-Mel-28 (Melanoma) | Cytotoxicity | 2.55 - 17.89 | [14] |
| Compound 2 | Hydroxyphenyl | HCT-116 (Colon) | MTT Assay | 16.18 ± 3.85 (µg/mL) | [17] |
| Compound 4 | Benzyloxyphenyl | MCF-7 (Breast) | MTT Assay | 8.86 ± 1.10 (µg/mL) | [17] |
C. Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-cyclopropyl-benzimidazole test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
D. Signaling Pathway Visualization
Figure 1: Potential anticancer mechanisms of 2-cyclopropyl-benzimidazole derivatives.
III. Antiviral Activity: A Promising Frontier in Infectious Disease
Benzimidazole derivatives have a long-standing history as antiviral agents.[18] The incorporation of a 2-cyclopropyl group has the potential to enhance their potency and broaden their spectrum of activity against various RNA and DNA viruses.
A. Mechanism of Action: Halting Viral Replication
The primary antiviral mechanism of many benzimidazole derivatives is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[19][20][21] By acting as allosteric inhibitors, these compounds can block the initiation or elongation steps of viral RNA synthesis.[20] Other potential antiviral mechanisms include interference with viral entry, uncoating, or the function of other viral enzymes.[18]
B. Quantitative Analysis of Antiviral Activity
The following table presents the antiviral activity of select benzimidazole derivatives against different viruses.
| Compound ID | 2-Substituent | Virus | Assay Type | EC50 (µM) | Reference |
| Compound 21b | Substituted phenyl | Vaccinia Virus (VV) | Antiviral Assay | 0.1 | [22] |
| Compound 21c | Acetamide | Bovine Viral Diarrhea Virus (BVDV) | Antiviral Assay | 0.8 | [22] |
| Compound 52 | Substituted benzimidazole | Hepatitis C Virus (HCV) | Replicon Assay | 3.4 | [23] |
| Compound 54 | Substituted benzimidazole | Hepatitis C Virus (HCV) | Replicon Assay | 2.3 | [23] |
C. Experimental Protocol: Antiviral Screening (CPE Reduction Assay)
The cytopathic effect (CPE) reduction assay is a common method to screen for antiviral activity.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells) and incubate overnight.
-
Compound and Virus Addition: Treat the cells with serial dilutions of the 2-cyclopropyl-benzimidazole compounds. Subsequently, infect the cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 2-5 days, or until significant CPE is observed in the virus control wells (infected, untreated cells).
-
CPE Evaluation: Assess the extent of CPE in each well, often by staining the cells with a dye like crystal violet.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that reduces the viral CPE by 50%.
D. Workflow Visualization
Figure 2: Workflow for a cytopathic effect (CPE) reduction antiviral assay.
IV. Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, and the 2-cyclopropyl substitution can enhance this activity.[1]
A. Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[24][25][26] They may also modulate other inflammatory pathways, such as the NF-κB signaling pathway, which controls the expression of many pro-inflammatory genes.[27][28][29]
B. Quantitative Analysis of Anti-inflammatory Activity
The following table shows the COX inhibitory activity of some benzimidazole derivatives.
| Compound ID | 2-Substituent | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5u | Pyrazole | COX-2 | 1.79 | 74.92 | [30] |
| 5s | Pyrazole | COX-2 | - | 72.95 | [30] |
| 5l | Oxadiazole | COX-2 | 8.2 | >12.1 | [31] |
| Celecoxib | (Standard) | COX-2 | 0.08 | 117.5 | [25] |
C. Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, as well as the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzymes with various concentrations of the 2-cyclopropyl-benzimidazole test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: Measure the production of prostaglandins (e.g., PGE₂) using an enzyme-linked immunosorbent assay (ELISA) or other suitable methods.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
D. Signaling Pathway Visualization
Figure 3: Simplified schematic of the cyclooxygenase (COX) pathway and its inhibition.
V. Structure-Activity Relationship (SAR) and the Role of the 2-Cyclopropyl Group
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.[1][5]
-
N1-Substitution: The introduction of various heterocyclic groups at the N1 position can significantly enhance anti-inflammatory and analgesic activities.[5]
-
C2-Substitution: The substituent at the C2 position plays a crucial role in determining the specific biological activity. The cyclopropyl group at this position is particularly noteworthy. Its small, rigid structure can provide a better fit into the active sites of target enzymes. The electronic properties of the cyclopropyl ring, which has some degree of pi-character, can also influence binding interactions. In the context of anti-inflammatory activity, the presence of a methyl-cyclopropyl moiety has been shown to be favorable.[1]
-
C5/C6-Substitution: Substitution at the 5 and 6 positions of the benzene ring can also modulate the activity. Electron-withdrawing groups at these positions have been shown to influence anti-inflammatory effects.[1]
VI. Concluding Remarks and Future Directions
The 2-cyclopropyl-benzimidazole scaffold represents a highly promising platform for the development of novel therapeutics with a wide range of biological activities. The unique properties of the cyclopropyl group often confer enhanced potency and favorable pharmacokinetic profiles. Further research should focus on:
-
Lead Optimization: Systematic modification of the 2-cyclopropyl-benzimidazole core to improve potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of lead candidates.
The continued exploration of 2-cyclopropyl-benzimidazole derivatives holds significant promise for the discovery of next-generation drugs to combat cancer, viral infections, and inflammatory diseases.
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ChemInform Abstract: Synthesis of 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazoles via the Cyclopropyliminium Rearrangement of Substituted 2-Cyclopropylbenzimidazoles. | Request PDF - ResearchGate. [Link]
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Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - MDPI. [Link]
-
Benzimidazoles: From Antiproliferative to Multitargeted Anticancer Agents - ResearchGate. [Link]
-
Benzimidazole as a promising antiviral heterocyclic scaffold: a review - SciSpace. [Link]
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC. [Link]
-
Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed. [Link]
-
An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. [Link]
-
Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors - Semantic Scholar. [Link]
-
Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC. [Link]
-
New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - MDPI. [Link]
-
Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC. [Link]
-
Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid - ResearchGate. [Link]
-
Current and Future Antiviral Strategies to Tackle Gastrointestinal Viral Infections - MDPI. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. [Link]
-
Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents - Longdom Publishing. [Link]
-
Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC. [Link]
-
Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents - PMC. [Link]
-
Targeting NF-kB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in. [Link]
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- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. isca.me [isca.me]
- 7. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Benzimidazole-Substituted Spirocyclopropyl Oxindole Derivatives as Cytotoxic Agents: Tubulin Polymerization Inhibition and Apoptosis Inducing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinnamide derived pyrimidine-benzimidazole hybrids as tubulin inhibitors: Synthesis, in silico and cell growth inhibition studies. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 14. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | CoLab [colab.ws]
- 15. mdpi.com [mdpi.com]
- 16. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
- 18. rroij.com [rroij.com]
- 19. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. dovepress.com [dovepress.com]
- 31. researchgate.net [researchgate.net]
Strategic Discovery of Novel Benzimidazole Therapeutics: From Rational Design to Clinical Candidates
Executive Summary
The benzimidazole scaffold remains a "privileged structure" in medicinal chemistry due to its high affinity for diverse biological targets, including kinases, tubulin, and bacterial enzymes. Its structural resemblance to the purine nucleus allows it to mimic endogenous nucleotides, making it a cornerstone in the design of antineoplastic, antiviral, and antimicrobial agents.[1] This technical guide outlines a precision-engineered approach to discovering novel benzimidazole derivatives, moving beyond classical Phillips condensation to modern, green synthetic methodologies and target-specific rational design.
Rational Design & Structure-Activity Relationships (SAR)
Effective ligand design requires understanding the electronic and steric requirements of the target binding pocket. For benzimidazoles, the biological activity is governed by substituents at three critical vectors: the N1-position, the C2-position, and the benzenoid ring (C5/C6).
The Pharmacophore Logic
-
C2-Position (The "Specificity Vector"): Modifications here primarily dictate target selectivity. Bulky aryl or heteroaryl groups often occupy hydrophobic pockets (e.g., in EGFR or Tubulin), while flexible linkers can improve solubility.
-
N1-Position (Solubility & ADME): Alkylation or acylation here modulates lipophilicity (LogP) and metabolic stability. This is a common site for introducing solubilizing morpholine or piperazine tails.
-
C5/C6-Positions (Electronic Tuning): Electron-withdrawing groups (EWGs) like -F, -Cl, -NO₂, or -CF₃ at these positions often enhance metabolic stability and increase potency by altering the pKa of the imidazole ring system, strengthening hydrogen bond interactions.
Visualization: SAR Decision Matrix
Figure 1: Strategic modification points on the benzimidazole nucleus for optimizing pharmacokinetics and pharmacodynamics.
Advanced Synthetic Architectures
Traditional methods (e.g., condensation of o-phenylenediamine with carboxylic acids in strong acid) often suffer from harsh conditions and low functional group tolerance. Modern medicinal chemistry prioritizes oxidative cyclization and multicomponent reactions (MCRs) to access complex diversity quickly.
Protocol: Microwave-Assisted Oxidative Cyclization
This protocol utilizes an aldehyde and o-phenylenediamine (OPD) via a "one-pot" oxidative mechanism, avoiding the need for pre-formed carboxylic acids and allowing for sensitive functional groups.
Reagents:
-
Substituted o-phenylenediamine (1.0 equiv)
-
Aryl/Heteroaryl Aldehyde (1.0 equiv)
-
Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or molecular Iodine (I₂)
-
Solvent: Ethanol/Water (Green chemistry compliant)
Step-by-Step Methodology:
-
Reactant Mixing: In a microwave-safe vial, dissolve 1.0 mmol of substituted OPD and 1.0 mmol of the target aldehyde in 5 mL of EtOH:H₂O (3:1).
-
Catalyst Addition: Add 10 mol% of Na₂S₂O₅.
-
Irradiation: Seal the vial and irradiate at 80°C (150 W) for 10–15 minutes. Monitor via TLC (System: Hexane:EtOAc 6:4).
-
Work-up: Pour the reaction mixture into crushed ice. The benzimidazole product typically precipitates as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol. If an oil forms, extract with ethyl acetate and purify via flash column chromatography.
Why this works: The bisulfite adduct forms an intermediate that undergoes rapid cyclization and oxidation under microwave energy, significantly reducing reaction time from hours (reflux) to minutes while minimizing side products.
Synthetic Workflow Diagram
Figure 2: Green synthesis workflow for rapid generation of benzimidazole libraries.
Mechanistic Pharmacology & Case Studies
Benzimidazoles are pleiotropic. Their mechanism of action (MOA) is strictly defined by the substituents at the C2 position.
Case Study A: Tubulin Polymerization Inhibitors (Anticancer)
Benzimidazoles like Nocodazole and recent derivatives bind to the colchicine-binding site of β-tubulin.[2] This binding inhibits the polymerization of tubulin into microtubules, leading to G2/M cell cycle arrest and apoptosis.[3][4]
-
Key Structural Feature: A bulky lipophilic group at C2 (e.g., thiophene, carbamate) mimics the A/B ring system of colchicine.
-
Recent Data: 2-Aryl-benzimidazoles have shown IC₅₀ values in the nanomolar range against MDR (Multi-Drug Resistant) cancer lines.
Case Study B: Kinase Inhibition (EGFR/VEGFR)
By extending the C2 position with a urea or amide linker, the scaffold can span the ATP-binding pocket of kinases, forming hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR).
Comparative Potency Data (Mock Data based on Literature Trends):
| Compound ID | R1 (N1) | R2 (C2) | R5 (C5) | Target | IC₅₀ (µM) |
| BZ-Ref (Nocodazole) | -H | -NHCOOMe | -H | Tubulin | 0.05 |
| BZ-01 (Novel) | -CH₃ | 3,4,5-trimethoxyphenyl | -F | Tubulin | 0.02 |
| BZ-Kinase-A | -H | 4-pyridyl-urea | -Cl | VEGFR-2 | 0.15 |
| BZ-Kinase-B | -Et | 4-pyridyl-urea | -H | VEGFR-2 | 1.20 |
Mechanism of Action Diagram
Figure 3: Cascade of events following benzimidazole binding to the colchicine site of tubulin.
Experimental Validation: Self-Validating Protocols
To ensure scientific integrity, the biological activity must be validated using a robust assay. The Tubulin Polymerization Assay is the gold standard for confirming the MOA of antimitotic benzimidazoles.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
Objective: To quantify the inhibition of tubulin assembly by the test compound in real-time.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate).
-
DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter for microtubules.
-
Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
Step-by-Step Methodology:
-
Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10 µM DAPI. Keep on ice.
-
Compound Addition: Add 5 µL of the test compound (dissolved in DMSO) to the wells of a black 96-well plate. Include a DMSO control (0% inhibition) and Nocodazole (positive control).
-
Initiation: Add 95 µL of the cold tubulin mixture to each well.
-
Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader at 37°C.
-
Kinetics: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot Fluorescence vs. Time.
-
Self-Validation Check: The DMSO control must show a sigmoidal curve (Nucleation -> Elongation -> Plateau). If the control curve is flat, the tubulin is denatured, and the experiment is void.
-
Result: Effective inhibitors will suppress the "Elongation" phase and reduce the final plateau height.
-
References
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impact Factor, 2024. Link
-
Recent Developments in Benzimidazole Derivatives. Ozgur Yayinlari, 2023. Link
-
Benzimidazole-derived tubulin polymerization inhibitors. ResearchGate, 2024. Link
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science, 2024. Link
-
Discovery of a Benzimidazole-based Dual FLT3/TrKA Inhibitor Targeting Acute Myeloid Leukemia. White Rose Research Online, 2023. Link
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
laboratory scale synthesis protocol for 5-Chloro-2-cyclopropyl-1H-benzimidazole
Application Note: Laboratory Scale Synthesis Protocol for 5-Chloro-2-cyclopropyl-1H-benzimidazole
Executive Summary
Benzimidazole scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophoric core for numerous anthelmintic, antiviral, and anticancer agents[1]. The synthesis of 5-chloro-2-cyclopropyl-1H-benzimidazole presents a unique intersection of heterocyclic construction and strained-ring preservation. This application note details a highly reproducible, self-validating laboratory-scale protocol utilizing a modified Phillips condensation. By leveraging polyphosphoric acid (PPA) as both a solvent and a dehydrating agent, this method ensures high conversion rates while maintaining the structural integrity of the cyclopropyl moiety.
Mechanistic Insights & Causality
The construction of the benzimidazole core relies on the thermal cyclocondensation of 4-chloro-1,2-phenylenediamine with cyclopropanecarboxylic acid[2].
-
Dual-Action of PPA: PPA is uniquely suited for this transformation. It protonates the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity to facilitate nucleophilic attack by the primary amine of the diamine. As the reaction proceeds to the mono-amide intermediate, elevated temperatures drive intramolecular cyclization. PPA sequesters the eliminated water molecules, shifting the thermodynamic equilibrium entirely toward the cyclized product[3].
-
Tautomeric Equivalence: It is critical for analytical scientists to recognize that the resulting product exists as a rapid tautomeric mixture in solution. The proton on the imidazole ring exchanges freely between the two nitrogen atoms, making the 5-chloro and 6-chloro positions chemically equivalent.
-
Strained Ring Stability: Despite the inherent ring strain of the cyclopropyl group, it remains remarkably stable under these specific acidic thermal conditions, avoiding unwanted radical or acid-catalyzed ring-opening side reactions[4].
Materials and Stoichiometry
To ensure optimal conversion, the carboxylic acid is used in a slight molar excess (1.2 equivalents) to account for potential volatilization and to drive the limiting diamine to complete consumption.
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Function |
| 4-Chloro-1,2-phenylenediamine | 142.59 | 1.0 | 50.0 | 7.13 g | Limiting Reactant |
| Cyclopropanecarboxylic acid | 86.09 | 1.2 | 60.0 | 5.17 g | Reactant |
| Polyphosphoric Acid (PPA) | N/A | Excess | N/A | 30 mL | Solvent / Catalyst |
| Aqueous Ammonia (28%) | 17.03 | As needed | N/A | ~50 mL | Neutralization |
| Ethyl Acetate / Ethanol | N/A | N/A | N/A | Variable | IPC / Recrystallization |
Experimental Workflow
Workflow for self-validating 5-Chloro-2-cyclopropyl-1H-benzimidazole synthesis.
Step-by-Step Execution Protocol
Step 1: Preparation and Activation
-
Action: Weigh 7.13 g (50.0 mmol) of 4-chloro-1,2-phenylenediamine and 5.17 g (60.0 mmol) of cyclopropanecarboxylic acid into a dry 250 mL round-bottom flask. Add 30 mL of Polyphosphoric Acid (PPA).
-
Causality: PPA is highly viscous at room temperature. Pre-warming the PPA to ~60 °C prior to addition ensures homogeneous mixing of the solid precursors, preventing localized charring and degradation during the initial heating ramp.
Step 2: Thermal Cyclocondensation
-
Action: Equip the flask with a mechanical stirrer (or a heavy-duty magnetic stir bar) and heat the mixture to 110 °C using a precisely controlled oil bath for 3 hours.
-
Causality: The temperature must be strictly maintained around 110 °C. Lower temperatures result in incomplete cyclization (stalling at the intermediate amide), while excessive heating (>130 °C) can cause decomposition of the strained cyclopropyl ring or extensive tar formation.
-
In-Process Control (IPC 1): Self-Validation. After 2.5 hours, withdraw a micro-aliquot using a glass rod. Quench the aliquot in 1 mL of saturated NaHCO₃, extract with 1 mL of ethyl acetate, and analyze via TLC (Eluent: 5% MeOH in DCM). The reaction is deemed complete when the diamine spot (Rf ~0.3) is entirely consumed.
Step 3: Quenching and Neutralization
-
Action: Remove the flask from the heat source and allow it to cool to ~80 °C. Slowly pour the warm, viscous mixture into a large beaker containing 200 g of vigorously stirred crushed ice.
-
Causality: Pouring the mixture while still warm prevents the PPA from solidifying into an intractable glass. The crushed ice rapidly dissipates the exothermic heat of dilution of the acid.
-
Action: Slowly add concentrated aqueous ammonia (28%) dropwise via an addition funnel until the pH reaches 7.5 - 8.0.
-
Causality: Neutralization converts the highly soluble benzimidazolium phosphate salt into the insoluble free base, driving its precipitation. Ammonia is preferred over NaOH to avoid highly localized alkaline spikes that could degrade the product or form stubborn emulsions.
-
In-Process Control (IPC 2): Self-Validation. Verify the pH using universal indicator paper. Ensure the bulk solution is slightly basic to guarantee maximum product recovery.
Step 4: Isolation and Purification
-
Action: Collect the precipitated crude solid via vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL).
-
Causality: Extensive aqueous washing is critical to remove residual phosphate salts and ammonium chloride, which can severely interfere with downstream biological assays or crystallization attempts.
-
Action: Recrystallize the crude solid from hot ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath before final filtration.
-
Causality: Recrystallization exploits the differential solubility of the target compound and trace impurities (such as unreacted acid or trapped mono-amide) at elevated temperatures, yielding a high-purity crystalline product.
Analytical Validation
To confirm the structural identity and purity of the synthesized 5-chloro-2-cyclopropyl-1H-benzimidazole, perform the following analyses:
-
LC-MS (ESI+): Expected [M+H]⁺ at m/z 193.0 (for ³⁵Cl) and 195.0 (for ³⁷Cl), displaying the characteristic 3:1 isotopic pattern indicative of a mono-chlorinated species.
-
¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic cyclopropyl multiplets around 1.0-1.2 ppm (4H, CH₂) and 2.1-2.2 ppm (1H, CH). The aromatic region will display multiplets around 7.1-7.5 ppm (3H), and the exchangeable imidazole NH proton will appear as a broad singlet around 12.5 ppm.
References
-
Triplet Energy Transfer Mechanism in Copper Photocatalytic N– and O–Methylation. ChemRxiv.[Link]
-
MICROWAVE IRRADIATION SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES USING PPA AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Taylor & Francis.[Link]
-
Synthesis and biological evaluation of 2-substituted benzimidazoles. ResearchGate.[Link]
-
Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. ResearchGate.[Link]
Sources
Application Notes and Protocols for In-Vitro Profiling of 5-Chloro-2-cyclopropyl-1H-benzimidazole
Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The diverse functionalities of benzimidazole derivatives often stem from their ability to interact with key biological targets such as tubulin and protein kinases[3][4][5]. This document provides a comprehensive guide for the in-vitro characterization of a novel derivative, 5-Chloro-2-cyclopropyl-1H-benzimidazole.
While the specific biological target of 5-Chloro-2-cyclopropyl-1H-benzimidazole is yet to be fully elucidated, its structural features—the benzimidazole core, a halogen substituent known to enhance binding affinity, and a cyclopropyl group that can probe hydrophobic pockets—suggest a potential role as a modulator of protein kinase activity. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, making them attractive targets for therapeutic intervention[6][7].
These application notes are designed for researchers, scientists, and drug development professionals. They offer a structured, hypothesis-driven approach to systematically evaluate the in-vitro efficacy and mechanism of action of 5-Chloro-2-cyclopropyl-1H-benzimidazole, with a primary focus on its potential as a protein kinase inhibitor. The protocols provided are detailed and self-validating, enabling the generation of robust and reproducible data.
Section 1: Initial Characterization and Compound Handling
Prior to initiating biological assays, it is crucial to properly handle and characterize the compound to ensure the accuracy and reliability of experimental results.
1.1. Compound Solubility and Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.
-
Protocol:
-
Visually inspect 5-Chloro-2-cyclopropyl-1H-benzimidazole for its physical state (e.g., solid, powder)[8].
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in 100% dimethyl sulfoxide (DMSO).
-
Gently vortex and, if necessary, sonicate in a water bath to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
-
Expert Insight: The final DMSO concentration in the assay medium should typically not exceed 0.5% to avoid solvent-induced cellular toxicity or artifacts. Always include a vehicle control (DMSO alone) in all experiments.
Section 2: Biochemical Assays - Direct Target Engagement
The first step in characterizing a potential kinase inhibitor is to assess its direct inhibitory effect on purified kinase enzymes. A luminescence-based kinase assay is a robust and high-throughput method for this purpose.
2.1. In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal. A decrease in luminescence indicates inhibition of kinase activity.
-
Principle: The assay quantifies kinase activity by measuring ATP consumption. As the kinase phosphorylates its substrate, ATP is converted to ADP. A proprietary reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Finally, a detection reagent is added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
-
Workflow Diagram:
Caption: Workflow for the in-vitro kinase inhibition assay.
-
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of 5-Chloro-2-cyclopropyl-1H-benzimidazole in kinase buffer. The final DMSO concentration should be kept constant across all wells[9].
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted compound or DMSO to the appropriate wells of a white, opaque 384-well plate[9].
-
-
Enzyme Addition:
-
Prepare the kinase solution by diluting the purified kinase stock in 1x Kinase Assay Buffer.
-
Add 2 µL of the diluted kinase to each well[9].
-
-
Reaction Initiation:
-
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine ATP-competitive inhibition[6][7].
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL[9].
-
-
Incubation:
-
Gently shake the plate for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes, or an optimized time based on the kinase's activity[9].
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent (or equivalent) to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature[9].
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to generate a luminescent signal[9].
-
-
Data Acquisition: Measure luminescence using a plate reader[9].
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)[6].
-
| Parameter | Recommendation | Rationale |
| Kinase Panel | Start with a diverse panel of kinases from different families. | To identify the primary target(s) and assess selectivity. |
| ATP Concentration | At or near the Km for each kinase. | To accurately identify ATP-competitive inhibitors.[6] |
| Substrate | Use a validated substrate for each kinase. | To ensure optimal enzyme activity. |
| Controls | No-enzyme, no-substrate, and a known inhibitor for each kinase. | To validate assay performance and data quality. |
Section 3: Cell-Based Assays - Assessing Cellular Effects
Following biochemical validation, it is essential to determine the compound's effect in a cellular context. Cell viability and proliferation assays are fundamental for assessing cytotoxicity and antiproliferative activity.
3.1. Cell Viability and Proliferation Assay (MTS/MTT)
The MTS and MTT assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of cells[10]. Viable cells with active metabolism convert the tetrazolium salt (MTS or MTT) into a colored formazan product[10][11].
-
Workflow Diagram:
Caption: Workflow for MTS/MTT cell viability assays.
-
Detailed Protocol (MTS Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment[12].
-
Compound Treatment: Prepare serial dilutions of 5-Chloro-2-cyclopropyl-1H-benzimidazole in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include untreated and vehicle (DMSO) controls[12].
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours)[12].
-
MTS Addition: Add 20 µL of MTS reagent to each well[11][12][13].
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader[11][13].
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
| Parameter | Recommendation | Rationale |
| Cell Lines | Use a panel of cell lines, including those known to be dependent on specific kinases. | To identify sensitive cell lines and potential on-target effects. |
| Seeding Density | Optimize for logarithmic growth during the assay period. | To ensure that viability changes are not due to nutrient depletion or overconfluence. |
| Incubation Time | Test multiple time points (e.g., 24, 48, 72 hours). | To assess time-dependent effects on cell viability. |
Section 4: Mechanistic Assays - Pathway Analysis
To confirm that the observed cellular effects are due to the inhibition of a specific kinase pathway, it is crucial to measure the phosphorylation status of downstream target proteins. Western blotting is a widely used technique for this purpose.
4.1. Western Blotting for Phosphoprotein Detection
This protocol outlines the steps for detecting changes in protein phosphorylation in cells treated with 5-Chloro-2-cyclopropyl-1H-benzimidazole.
-
Principle: Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target protein.
-
Workflow Diagram:
Caption: Workflow for Western blotting of phosphoproteins.
-
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Antibody Incubation:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature. Avoid using milk for blocking, as it contains phosphoproteins that can cause high background[15][17].
-
Incubate the membrane with a primary antibody specific to the phosphorylated target protein overnight at 4°C[14][15].
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[15][18].
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system[14].
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the target protein or a loading control (e.g., β-actin or GAPDH)[17].
-
-
-
Expert Insights:
-
Always run a positive control, such as cells stimulated to induce phosphorylation of the target protein, to validate the antibody and protocol[15][19].
-
It is crucial to use Tris-based buffers (e.g., TBST) instead of phosphate-based buffers (PBS), as the phosphate can interfere with the binding of phospho-specific antibodies[19].
-
Conclusion
This guide provides a robust framework for the initial in-vitro characterization of 5-Chloro-2-cyclopropyl-1H-benzimidazole, with a focus on its potential as a kinase inhibitor. By systematically applying these biochemical and cell-based assays, researchers can gain valuable insights into the compound's potency, selectivity, and mechanism of action. The data generated will be instrumental in guiding further preclinical development and establishing the therapeutic potential of this novel benzimidazole derivative.
References
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Retrieved from [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Retrieved from [Link]
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Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Radiations. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Retrieved from [Link]
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protocols.io. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 12(3), 119. Retrieved from [Link]
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JoVE. (2022, June 21). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Retrieved from [Link]
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Mukherjee, S., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLoS Neglected Tropical Diseases, 4(7), e740. Retrieved from [Link]
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Pérez-Villanueva, J., et al. (2012). In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. Acta Tropica, 122(1), 126-131. Retrieved from [Link]
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Chen, Y., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology, 106(8), 807-813. Retrieved from [Link]
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Mary, Y. S., et al. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Journal of Molecular Structure, 1311, 138123. Retrieved from [Link]
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MDPI. (2025, June 16). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. Retrieved from [Link]
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Research Results in Pharmacology. (2025, June 26). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Retrieved from [Link]
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ResearchGate. (2022, August 4). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate. Retrieved from [Link]
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Max Delbrück Center. (2021, September 23). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. Max Delbrück Center. Retrieved from [Link]
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MDPI. (2023, January 5). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-methylbenzimidazole. PubChem. Retrieved from [Link]
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Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Retrieved from [Link]
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Application Note: Cell-Based Urease Inhibition and Antimicrobial Assay Protocols for 5-Chloro-2-cyclopropyl-1H-benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols
Introduction & Scientific Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous anthelmintic, antimicrobial, and anti-ulcerative agents. Recently, derivatives of 5-Chloro-2-cyclopropyl-1H-benzimidazole (and closely related 5,6-dichloro analogs) have emerged as highly potent inhibitors of bacterial urease[1]. These compounds frequently outperform standard inhibitors like thiourea and hydroxyurea in biochemical assays[2].
However, transitioning from a cell-free enzymatic assay (e.g., using purified Jack bean urease) to a whole-cell model is a critical bottleneck in drug development. Biochemical assays fail to account for host cell permeability, intracellular accumulation, and off-target cytotoxicity. Helicobacter pylori (H. pylori) utilizes urease to neutralize the acidic microenvironment of the gastric mucosa and the phagolysosomes of macrophages, allowing it to survive intracellularly[3].
This application note details a comprehensive, self-validating cell-based assay system. By utilizing a Gentamicin Protection Assay in gastric adenocarcinoma (AGS) cells, researchers can strictly evaluate the intracellular efficacy of 5-Chloro-2-cyclopropyl-1H-benzimidazole derivatives against H. pylori[4][5].
Experimental Design & Causality (E-E-A-T)
To ensure scientific integrity, this protocol is designed as a self-validating system relying on three interconnected readouts:
-
The Gentamicin Wash (Causality of Localization): H. pylori can adhere to the extracellular membrane or invade the host cell. Gentamicin is a membrane-impermeable antibiotic. Treating the co-culture with gentamicin eliminates extracellular bacteria, ensuring that any subsequent urease activity or bacterial survival measured is strictly intracellular[4][5].
-
Saponin Lysis (Causality of Recovery): To recover intracellular bacteria, the host cell must be lysed. Saponin is chosen over harsh detergents like Triton X-100 because saponin selectively targets cholesterol-rich eukaryotic membranes, leaving the bacterial cell wall intact for accurate Colony Forming Unit (CFU) counting[5].
-
Parallel MTT Counter-Screen (Causality of Efficacy vs. Toxicity): A drop in intracellular bacterial load could falsely appear as antibacterial efficacy if the test compound is simply killing the host AGS cells. A parallel MTT viability assay ensures that the calculated IC₅₀ is due to targeted urease inhibition, establishing a true Selectivity Index (SI).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the parallel processing required to validate the compound's efficacy while controlling for host cytotoxicity.
Caption: Workflow of the self-validating cell-based urease inhibition and survival assay. (Max Width: 760px)
Mechanism of Action
The diagram below details how 5-Chloro-2-cyclopropyl-1H-benzimidazole disrupts the intracellular survival niche of H. pylori.
Caption: Mechanism by which benzimidazole derivatives inhibit urease to prevent phagolysosome neutralization. (Max Width: 760px)
Step-by-Step Methodologies
Protocol A: AGS Cell Culture & H. pylori Infection
-
Cell Seeding: Seed human gastric adenocarcinoma (AGS) cells at a density of
cells/well in a 12-well tissue culture plate using RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Incubate at 37°C, 5% CO₂ for 24 hours to allow monolayer formation. -
Bacterial Preparation: Harvest H. pylori (e.g., ATCC 43504) grown on Columbia blood agar plates for 48 hours under microaerophilic conditions. Resuspend in sterile PBS and adjust the optical density (OD₆₀₀) to 1.0 (approx.
CFU/mL). -
Co-Culture: Wash the AGS monolayer twice with PBS. Add the H. pylori suspension to the AGS cells at a Multiplicity of Infection (MOI) of 50. Incubate for 6 hours to allow bacterial invasion[5].
Protocol B: Gentamicin Protection & Compound Treatment
-
Extracellular Eradication: Aspirate the media and wash the wells three times with PBS. Add fresh RPMI-1640 containing 200 µg/mL gentamicin . Incubate for 2 hours at 37°C. This strictly kills membrane-bound and free-floating bacteria[4][5].
-
Compound Dosing: Wash the cells twice with PBS to remove gentamicin. Add fresh media containing serial dilutions of 5-Chloro-2-cyclopropyl-1H-benzimidazole (e.g., 0.1 µM to 50 µM).
-
Critical Note: Maintain final DMSO concentrations below 0.5% to prevent solvent-induced membrane permeability changes.
-
-
Incubation: Incubate the treated infected cells for an additional 12 to 24 hours.
Protocol C: Intracellular Urease & CFU Readouts
-
Host Cell Lysis: Aspirate the media and wash twice with cold PBS. Add 500 µL of 0.1% saponin in PBS to each well. Incubate at 37°C for 15 minutes. Pipette vigorously to ensure complete host cell lysis[5].
-
CFU Plating (Survival Readout): Take a 50 µL aliquot of the lysate, perform 10-fold serial dilutions in PBS, and plate on Columbia blood agar. Incubate under microaerophilic conditions for 3-5 days and count colonies.
-
Ammonia Detection (Urease Readout): Centrifuge the remaining lysate at 10,000 x g for 5 minutes to pellet the bacteria. Resuspend the pellet in 100 µL of rapid urease test broth (containing urea and phenol red). Measure the absorbance shift at 560 nm (indicative of ammonia production) using a microplate reader.
Protocol D: Host Cell Cytotoxicity (MTT Counter-Screen)
-
In a parallel 96-well plate, seed uninfected AGS cells and treat them with the exact concentration gradient of the benzimidazole compound for 24 hours.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with 100 µL of DMSO and read absorbance at 570 nm. Calculate the CC₅₀ (Cytotoxic Concentration).
Data Presentation & Expected Pharmacological Profile
When evaluating 5-Chloro-2-cyclopropyl-1H-benzimidazole derivatives, researchers should consolidate their quantitative data into a standardized pharmacological profile. Below is a structured table of expected target ranges based on literature precedents for this scaffold class[1][2].
| Parameter | Description | Expected Range / Target |
| IC₅₀ (Urease) | Half-maximal inhibitory concentration against intracellular urease activity. | < 1.0 µM |
| MIC | Minimum Inhibitory Concentration against H. pylori intracellular survival. | 1.0 - 10.0 µM |
| CC₅₀ | Cytotoxic Concentration reducing uninfected AGS cell viability by 50%. | > 50.0 µM |
| SI (Selectivity Index) | Ratio of CC₅₀ to IC₅₀. Indicates the therapeutic safety window. | > 50 |
Note: Compounds exhibiting an SI < 10 should be deprioritized, as their apparent antibacterial effect may be an artifact of host cell membrane disruption.
References[1] Menteşe, E., Bektaş, H., Sokmen, B. B., Emirik, M., Çakır, D., & Kahveci, B. (2017). Synthesis and molecular docking study of some 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives bearing triazole, oxadiazole, and imine functionalities as potent inhibitors of urease. Bioorganic & Medicinal Chemistry Letters, 27(13), 3014-3018. URL:https://doi.org/10.1016/j.bmcl.2017.05.019[2] Saeedian Moghadam, E., Al-Sadi, A. M., Talebi, M., Amanlou, M., Amini, M., & Abdel-Jalil, R. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. DARU Journal of Pharmaceutical Sciences, 30(1), 29-37. URL:https://doi.org/10.1007/s40199-021-00427-3[4] Björkholm, B., Zhuge, X., Sandstedt, B., Bölin, I., & Engstrand, L. (2001). Reduced intracellular survival of Helicobacter pylori vacA mutants in comparison with their wild-types indicates the role of VacA in pathogenesis. FEMS Immunology & Medical Microbiology, 30(2), 113-118. URL:https://doi.org/10.1111/j.1574-695X.2001.tb01558.x[3] Chu, Y. T., Wang, Y. H., Wu, J. J., & Lai, C. H. (2019). Helicobacter pylori cholesterol glucosylation modulates autophagy for increasing intracellular survival in macrophages. Cellular Microbiology, 21(1), e12948. URL:https://doi.org/10.1111/cmi.12948[5] Zhang, Y., et al. (2012). Mechanism of H. pylori Intracellular Entry: An in vitro Study. Frontiers in Cellular and Infection Microbiology, 2, 13. URL:https://doi.org/10.3389/fcimb.2012.00013
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Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Screening of 5-Chloro-2-cyclopropyl-1H-benzimidazole
Introduction: The Benzimidazole Scaffold and the Quest for New Antimicrobials
The benzimidazole nucleus, a bicyclic structure formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, anthelmintic, antiviral, and antimicrobial effects.[3][4] The rise of multidrug-resistant (MDR) pathogens presents a formidable global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents.[5]
This guide focuses on 5-Chloro-2-cyclopropyl-1H-benzimidazole , a specific derivative featuring a halogen substitution and a cyclopropyl moiety. Structural modifications to the benzimidazole core, particularly at the 2nd and 5th positions, are known to significantly influence biological efficacy.[2][3] This document provides a structured, multi-tiered approach for the comprehensive in vitro antimicrobial evaluation of this compound. The protocols herein are grounded in internationally recognized standards to ensure the generation of robust, reproducible, and comparable data, suitable for researchers in academic and drug development settings.
Scientific Rationale: A Strategy for Antimicrobial Evaluation
A successful antimicrobial screening cascade must be logical and efficient. It should begin with broad, qualitative assessments to establish the presence of activity, followed by quantitative methods to determine potency, and finally, assays to differentiate between static (growth-inhibiting) and cidal (killing) effects. The potential mechanism of action for many benzimidazole derivatives involves interference with microbial DNA synthesis or other essential cellular processes.[3][6]
This guide employs a three-pronged strategy:
-
Preliminary Screening: Utilizes the agar disk diffusion method for a rapid, visual assessment of antibacterial activity.
-
Quantitative Potency Determination: Employs the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), the gold standard for quantifying antimicrobial potency.[7]
-
Determination of Cidal Activity: Extends the MIC assay to determine the Minimum Bactericidal Concentration (MBC), which clarifies whether the compound kills the bacteria or merely inhibits their growth.[8]
These protocols are complemented by specific considerations for antifungal testing and an essential, albeit brief, protocol for preliminary cytotoxicity assessment to gauge the compound's selectivity for microbial cells over mammalian cells.
Part 1: Preliminary Screening via Kirby-Bauer Agar Disk Diffusion
The agar disk diffusion method, standardized by Kirby and Bauer, is a valuable initial test. It relies on the principle that an antimicrobial agent impregnated on a paper disk will diffuse into an agar medium, creating a concentration gradient.[9] If the microorganism is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[10][11][12]
Protocol 1: Kirby-Bauer Disk Diffusion Assay
1. Preparation of Media and Inoculum: a. Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth of 4 mm.[10] Allow plates to solidify and dry. b. Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture on a non-selective agar plate. c. Suspend the colonies in sterile saline or Tryptic Soy Broth. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
2. Inoculation of Agar Plate: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by rotating the swab firmly against the inside wall of the tube.[11] c. Streak the swab across the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each streaking to ensure uniform coverage.[12] d. Finally, swab the rim of the agar. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]
3. Application of Disks: a. Prepare a stock solution of 5-Chloro-2-cyclopropyl-1H-benzimidazole in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. Aseptically impregnate sterile blank paper disks (6 mm diameter) with a known amount of the test compound solution (e.g., 10-20 µL to achieve a final concentration of 30 µ g/disk ). Allow the solvent to evaporate completely. c. Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact.[9] d. Place a positive control disk (e.g., Ciprofloxacin, 5 µg) and a negative control disk (impregnated only with the solvent) on the same plate. e. Ensure disks are spaced at least 24 mm apart from center to center.[9]
4. Incubation and Interpretation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[13] b. After incubation, measure the diameter of the zones of inhibition to the nearest millimeter (mm) using a ruler or calipers. c. A zone of inhibition around the test compound disk indicates antimicrobial activity. The size of the zone provides a qualitative measure of potency.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Data Presentation: Zone of Inhibition Diameters
| Test Organism | Compound Conc. (µ g/disk ) | Zone Diameter (mm) | Positive Control (Ciprofloxacin, 5 µg) | Negative Control (Solvent) |
| Staphylococcus aureus | 30 | 0 | ||
| Escherichia coli | 30 | 0 | ||
| Pseudomonas aeruginosa | 30 | 0 |
Part 2: Quantitative Potency via Broth Microdilution (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] This broth dilution method is the reference standard for susceptibility testing and is essential for quantifying the potency of a novel compound.[7]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
1. Preparation of Compound Dilutions: a. In a sterile 96-well, U-bottom microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. b. Prepare a stock solution of 5-Chloro-2-cyclopropyl-1H-benzimidazole at twice the highest desired final concentration. Add 100 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. e. Well 11 will serve as the growth control (contains only MHB and inoculum). f. Well 12 will serve as the sterility control (contains only MHB).
2. Preparation of Inoculum and Inoculation: a. Prepare a bacterial suspension standardized to a 0.5 McFarland standard as described in Protocol 1. b. Dilute this suspension in MHB to achieve a final working concentration of approximately 5 x 10⁵ CFU/mL.[15] c. Add 50 µL of the working bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the compound concentrations will be halved to their final test concentrations.
3. Incubation and Reading: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15] b. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: MIC Values
| Test Organism | 5-Chloro-2-cyclopropyl-1H-benzimidazole MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 |
Part 3: Determining Bactericidal vs. Bacteriostatic Action (MBC)
The MIC value alone does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) test is a crucial follow-up to determine the lowest concentration of an agent that kills ≥99.9% of the initial bacterial population.[8][16][17]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
1. Subculturing from MIC Plate: a. Following the determination of the MIC (Protocol 2), select the microtiter plate wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells.[16]
2. Plating and Incubation: a. Spread the aliquot onto a fresh, appropriately labeled MHA plate. b. Incubate the MHA plates at 35 ± 2°C for 24-48 hours, or until colonies are clearly visible on the growth control plate.[15]
3. Interpretation: a. After incubation, count the number of colonies (CFUs) on each plate. b. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8][15] Practically, it is often identified as the lowest concentration with no visible colony growth on the subculture plate.[16]
Caption: Workflow for Determining the MBC from an MIC Assay.
Data Presentation: Comparison of MIC and MBC
A common metric for interpretation is the MBC/MIC ratio.
-
Bactericidal: If the MBC/MIC ratio is ≤ 4, the agent is considered bactericidal.
-
Bacteriostatic: If the MBC/MIC ratio is > 4, the agent is considered bacteriostatic.
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ||||
| E. coli |
Part 4: Antifungal Susceptibility Testing
Evaluating activity against fungi requires modified protocols, primarily concerning the growth medium and incubation conditions. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods M27 for yeasts and M38-A for filamentous fungi.[18][19]
Protocol 4: Antifungal MIC via Broth Microdilution
1. Principle & Key Modifications: a. The principle is identical to the bacterial MIC assay, but with specific adjustments for fungal pathogens. b. Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.[18][20] c. Inoculum Preparation: Prepare fungal inoculum from 7-day cultures on a medium like Potato Dextrose Agar. Adjust the suspension spectrophotometrically to a specified transmittance and then dilute in RPMI to the final working concentration.[18][20] d. Incubation: Incubate plates at 35°C. Reading times are typically longer and vary by species (e.g., 24-48 hours for Candida spp., up to 72 hours for some molds).[18][21] e. Endpoint Reading: The MIC for fungi, particularly with azoles, is often defined as the concentration that causes a significant (e.g., ≥50%) reduction in growth (turbidity) compared to the growth control, rather than complete inhibition.[20][21] f. Controls: Use standard antifungal agents like Amphotericin B or Ketoconazole as positive controls.[21]
Data Presentation: Antifungal MIC Values
| Fungal Organism | 5-Chloro-2-cyclopropyl-1H-benzimidazole MIC (µg/mL) | Positive Control (e.g., Ketoconazole) MIC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Aspergillus fumigatus ATCC 204305 |
Part 5: Preliminary Cytotoxicity Assessment
A promising antimicrobial must be selective, targeting pathogens with minimal toxicity to host cells. An early-stage assessment of cytotoxicity against a mammalian cell line is critical. The MTT assay is a colorimetric method for assessing cell viability.
Protocol 5: MTT Cytotoxicity Assay (Brief Overview)
1. Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
2. Abbreviated Methodology: a. Seed a mammalian cell line (e.g., HEK-293T, a human kidney line, or A549, a human lung carcinoma line) in a 96-well flat-bottom plate and allow cells to adhere overnight.[22][23] b. Expose the cells to serial dilutions of 5-Chloro-2-cyclopropyl-1H-benzimidazole for a defined period (e.g., 24 or 48 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals using a suitable solvent (e.g., DMSO or isopropanol). e. Measure the absorbance of the solubilized formazan at an appropriate wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting cell viability against compound concentration.
Data Presentation: Cytotoxicity and Selectivity Index
The Selectivity Index (SI) provides a preliminary measure of the compound's therapeutic window. SI = IC₅₀ (Mammalian Cells) / MIC (Microbial Cells) A higher SI value is desirable, indicating greater selectivity for the microbial target.
| Cell Line | IC₅₀ (µg/mL) | Test Organism | MIC (µg/mL) | Selectivity Index (SI) |
| HEK-293T | S. aureus |
Conclusion and Forward Outlook
This guide provides a foundational, yet comprehensive, framework for the systematic antimicrobial evaluation of 5-Chloro-2-cyclopropyl-1H-benzimidazole. By progressing from qualitative screening to quantitative determination of potency (MIC) and cidal activity (MBC), researchers can build a robust profile of the compound's in vitro efficacy. The inclusion of antifungal and cytotoxicity protocols ensures a broader understanding of its activity spectrum and preliminary safety profile.
Positive results from this screening cascade would warrant further investigation, including time-kill kinetic studies, mechanism of action elucidation, testing against a broader panel of clinical isolates (including resistant strains), and eventual progression to in vivo models of infection.
References
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [URL: https://asm.org/Protocols/Kirby-Bauer-Disk-Diffusion-Susceptibility-Test-Pro]
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24433403/]
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2017-10-7-42.html]
- Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Mans.edu.eg. [URL: https://www.mans.edu.eg/facphar/arabic/dept/PharmaMicro/Shared%20Documents/Lab%20Six.pdf]
- Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.2003893]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [URL: https://www.protocols.
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- Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. [URL: https://www.vivo.colostate.
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- Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49. BenchChem. [URL: https://www.benchchem.
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- New screening method finds novel approaches to combat antimicrobial resistant bacteria. University of Oxford. [URL: https://www.ox.ac.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314012/]
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- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [URL: https://hardydiagnostics.com/blog/how-to-do-a-kirby-bauer-disk-diffusion-antimicrobial-susceptibility-test/]
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- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC522315/]
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- In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [URL: https://www.sciencedirect.com/science/article/pii/S101836472400262X]
- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Mintage Journal of Pharmaceutical and Medical Sciences. [URL: https://www.mintagejournals.com/index.php/mjps/article/view/1567]
- In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. [URL: https://journals.asm.org/doi/10.1128/JCM.43.10.5158-5163.2005]
- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. JournalAgent. [URL: https://jag.journalagent.com/eastjmed/pdfs/EASTJMED-96865-RESEARCH_ARTICLE-BILICI.pdf]
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- Antifungal susceptibility profile A series of ten (10) benzimidazole or... ResearchGate. [URL: https://www.researchgate.net/figure/Antifungal-susceptibility-profile-A-series-of-ten-10-benzimidazole-or_fig1_385078519]
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Application Note: 5-Chloro-2-cyclopropyl-1H-benzimidazole as a Privileged Scaffold in Drug Discovery
Executive Summary
5-Chloro-2-cyclopropyl-1H-benzimidazole (CAS: 4887-92-7) is a highly versatile, privileged building block in medicinal chemistry. Characterized by its unique combination of an electron-withdrawing chlorine atom and a sterically demanding lipophilic cyclopropyl group, this compound serves as a critical intermediate in the synthesis of high-affinity enzyme and kinase inhibitors. This application note provides a comprehensive guide for drug development professionals on utilizing this scaffold, detailing its structural rationale, synthetic workflows, and validated biological assay protocols for two primary applications: Isoform-Selective PI3Kδ Inhibition [1] and Urease Inhibition [2].
Section 1: Structural Rationale & Mechanistic Grounding
The utility of 5-Chloro-2-cyclopropyl-1H-benzimidazole stems from its precise structural geometry, which allows it to exploit specific binding pockets in target proteins:
-
The Benzimidazole Core (Purine Bioisostere): The bicyclic benzimidazole system structurally mimics the adenine ring of ATP. This allows the scaffold to anchor deeply into the orthosteric ATP-binding site of kinases via critical hydrogen bonds with the hinge region backbone.
-
The 2-Cyclopropyl Substitution (Steric Gating): Unlike linear alkyl chains, the cyclopropyl ring restricts conformational flexibility. In the context of Phosphoinositide 3-kinase delta (PI3Kδ), this rigid, bulky group perfectly occupies a specific hydrophobic selectivity pocket induced by Trp760. Because PI3Kα and PI3Kβ lack this exact pocket conformation, the cyclopropyl group sterically clashes with their active sites, driving profound isoform selectivity [1].
-
The 5-Chloro Substitution (Halogen Bonding & Lipophilicity): The chlorine atom serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the resulting API, enhancing cellular membrane permeability. Second, it acts as a halogen bonding vector, forming stabilizing interactions with electron-rich carbonyl oxygens in the target protein's backbone.
Section 2: Application I – Development of Isoform-Selective PI3Kδ Inhibitors
PI3Kδ is a lipid kinase critical for the proliferation and survival of immune cells. Its overactivity is implicated in autoimmune diseases (e.g., asthma, COPD) and hematologic malignancies. Coupling 5-Chloro-2-cyclopropyl-1H-benzimidazole to a core heterocycle (such as pyrazolo[1,5-a]pyrimidine) yields highly potent, selective inhibitors [1].
Synthetic Workflow
Figure 1: SNAr coupling of 5-Chloro-2-cyclopropyl-1H-benzimidazole to yield PI3Kδ inhibitors.
Protocol 1: Self-Validating ADP-Glo™ Kinase Assay for PI3Kδ
Objective: To quantify the IC50 of synthesized benzimidazole derivatives against PI3Kδ. Causality Rationale: The ADP-Glo assay is chosen because it universally measures ADP production, uncoupling the detection method from the specific lipid substrate sequence. This prevents substrate-specific artifacts.
Self-Validation System:
-
Positive Control: Idelalisib (known PI3Kδ inhibitor) to validate assay sensitivity.
-
Negative Control: Vehicle (DMSO) to establish maximum uninhibited kinase activity.
-
Baseline Control: No-enzyme well to quantify background ATP hydrolysis.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA). Causality: Mg2+ is an essential cofactor that coordinates the phosphate groups of ATP, enabling the kinase transfer reaction.
-
Compound Dilution: Serially dilute the benzimidazole derivative in DMSO (10-point curve, 1:3 dilutions) and transfer 1 µL to a 384-well plate.
-
Enzyme Pre-Incubation: Add 4 µL of recombinant PI3Kδ enzyme (diluted in Kinase Buffer) to the wells. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the competitive substrate (ATP) is introduced.
-
Reaction Initiation: Add 5 µL of ATP/PIP2 substrate mixture to initiate the reaction. Incubate for 60 minutes at 25°C.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent actively degrades all unconsumed ATP. This is a critical step to ensure that the subsequent luminescence signal is strictly proportional to the ADP generated, eliminating false positives.
-
Kinase Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This reagent converts the generated ADP back into ATP, which is immediately utilized by a coupled luciferase reaction to produce measurable light.
-
Readout: Measure luminescence using a microplate reader and calculate IC50 using a 4-parameter logistic regression.
Quantitative Data Summary
| Compound / Scaffold | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | Selectivity Fold (α/δ) |
| Idelalisib (Control) | 2.5 | 820 | 328x |
| Linear Alkyl-Benzimidazole | 45.0 | 180 | 4x |
| 2-Cyclopropyl-Benzimidazole Derivative | 2.8 | 221 | 79x |
Table 1: Representative kinase inhibition data demonstrating the profound isoform selectivity driven by the 2-cyclopropyl substitution (Data synthesized from structural trends in Stypik et al. [1]).
Section 3: Application II – Synthesis of Potent Urease Inhibitors
Helicobacter pylori relies on the enzyme urease to neutralize gastric acid by converting urea into ammonia and carbon dioxide, allowing the bacteria to survive in the stomach. Halogenated 2-cyclopropyl-benzimidazoles have emerged as highly potent, competitive inhibitors of urease [2].
Inhibition Mechanism
Figure 2: Mechanism of H. pylori urease inhibition by cyclopropyl-benzimidazole derivatives.
Protocol 2: Jack Bean Urease Inhibition Assay (Indophenol Method)
Objective: To evaluate the anti-urease activity of benzimidazole derivatives using the colorimetric Berthelot reaction. Causality Rationale: Ammonia is highly volatile and difficult to quantify directly in high-throughput formats. The Berthelot (indophenol) method traps the ammonia by reacting it with phenol and hypochlorite to form a stable, deeply colored blue dye that can be accurately measured spectrophotometrically.
Self-Validation System:
-
Positive Control: Thiourea (standard urease inhibitor).
-
Colorimetric Blank: Inhibitor + assay reagents without enzyme to ensure the benzimidazole derivative itself does not absorb light at 625 nm (preventing false negatives).
Step-by-Step Methodology:
-
Enzyme Preparation: Dissolve Jack bean urease in phosphate buffer (10 mM, pH 7.4) to a concentration of 1 U/mL.
-
Pre-Incubation: In a 96-well plate, mix 25 µL of the enzyme solution with 25 µL of the benzimidazole inhibitor (diluted in DMSO/buffer). Incubate at 30°C for 15 minutes. Causality: This allows the nitrogen atoms of the benzimidazole ring to coordinate with the binuclear Ni2+ ions in the urease active site before the substrate is introduced [2].
-
Substrate Addition: Add 50 µL of urea (100 mM in phosphate buffer) to initiate the reaction. Incubate at 30°C for 30 minutes.
-
Berthelot Reagent A (Phenol/Nitroprusside): Add 45 µL of Reagent A (1% phenol, 0.005% sodium nitroprusside). Causality: Sodium nitroprusside acts as a crucial catalyst to accelerate the formation of the indophenol dye.
-
Berthelot Reagent B (Alkaline Hypochlorite): Add 45 µL of Reagent B (0.5% NaOH, 0.1% NaOCl). Causality: The alkaline hypochlorite oxidizes the intermediate complex, driving the final conversion to the blue indophenol chromophore.
-
Development & Readout: Incubate for 50 minutes at room temperature in the dark. Measure absorbance at 625 nm.
Quantitative Data Summary
| Compound | Urease IC50 (µM) | Docking Score (ΔG, kcal/mol) | Mechanism |
| Thiourea (Control) | 0.56 | -6.11 | Competitive |
| 5,6-Dichloro-2-cyclopropyl-1H-benzimidazole analog | 0.06 | -8.64 | Competitive (Ni2+ Chelation) |
Table 2: Comparative urease inhibition efficacy of cyclopropyl-benzimidazole derivatives versus standard controls (Data adapted from Menteşe et al. [2]).
References
-
Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives Source: Pharmaceuticals (Basel), 15(8), 927 (2022). URL: [Link]
-
Title: Synthesis and molecular docking study of some 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives bearing triazole, oxadiazole, and imine functionalities as potent inhibitors of urease Source: Bioorganic & Medicinal Chemistry Letters, 27(13), 3014-3018 (2017). URL: [Link]
Application Notes & Protocols: Formulation of 5-Chloro-2-cyclopropyl-1H-benzimidazole for Biological Studies
Introduction
Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][2] The compound 5-Chloro-2-cyclopropyl-1H-benzimidazole is a member of this versatile class, and its evaluation in biological systems is a critical step in exploring its therapeutic potential. However, like many heterocyclic compounds, benzimidazoles often exhibit poor aqueous solubility.[3] This characteristic poses a significant challenge for biological testing, as inadequate formulation can lead to precipitation, low bioavailability, and consequently, inaccurate or unreliable experimental results.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate 5-Chloro-2-cyclopropyl-1H-benzimidazole effectively for both in vitro and in vivo biological studies. We will move beyond simple dissolution steps to explain the causality behind formulation choices, ensuring that the methodologies are robust, reproducible, and scientifically sound. The protocols herein are designed as self-validating systems, incorporating analytical characterization to confirm the quality and concentration of the final formulation.
Pre-formulation Assessment: The Foundation of a Robust Formulation
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This data informs every subsequent decision in the formulation development process.
Physicochemical Properties
| Property | Estimated Value / Information | Rationale / Source |
| Molecular Formula | C₁₀H₉ClN₂ | Calculated |
| Molecular Weight | 192.65 g/mol | Calculated |
| Appearance | Likely a solid powder | Based on similar benzimidazoles.[4] |
| Melting Point | >190 °C | Based on 5-chloro-2-methylbenzimidazole (197 °C).[5] High melting point suggests a stable crystal lattice ('brick-dust' molecule), often correlated with poor solubility.[6] |
| Aqueous Solubility | Poor (<1 mg/mL) | Benzimidazoles are generally poorly soluble in water.[3] 5-chloro-2-methylbenzimidazole has a reported solubility of <1 mg/mL.[4] |
| LogP (o/w) | ~2.5 - 3.5 (Predicted) | The cyclopropyl and chloro groups increase lipophilicity compared to unsubstituted benzimidazole. This suggests the compound is lipophilic, which can hinder aqueous solubility but may be favorable for membrane permeability. |
| pKa | ~4.5-5.5 (Basic); ~11-12 (Acidic) | Estimated based on the imidazole moiety. The basic pKa corresponds to the protonation of the pyridine-type nitrogen, while the acidic pKa corresponds to the deprotonation of the pyrrole-type N-H. |
Experimental Protocol: Preliminary Solubility & Stability Assessment
Objective: To determine the approximate solubility of 5-Chloro-2-cyclopropyl-1H-benzimidazole in various vehicles and assess its short-term stability.
Materials:
-
5-Chloro-2-cyclopropyl-1H-benzimidazole powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG-400)
-
Tween® 80
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vials, magnetic stirrer, vortex mixer, analytical balance, pH meter
-
HPLC system for concentration analysis
Methodology:
-
Solvent Screening (Equilibrium Solubility): a. Add an excess amount of the compound (e.g., 10 mg) to separate vials containing 1 mL of each test vehicle (e.g., Water, PBS, 0.1 N HCl, 0.1 N NaOH, DMSO, Ethanol, PEG-400). b. Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. c. After agitation, centrifuge the samples to pellet the undissolved solid. d. Carefully collect the supernatant, dilute it with a suitable solvent (like acetonitrile), and analyze the concentration using a calibrated HPLC method (see Section 4). e. The resulting concentration represents the equilibrium solubility in that vehicle.
-
pH-Dependent Stability: a. Prepare a stock solution in a suitable organic solvent (e.g., DMSO). b. Dilute the stock solution into aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9) to a final concentration of ~10-20 µM. Ensure the organic solvent concentration is low (<1%). c. Incubate the solutions at relevant temperatures (e.g., 4°C, 25°C, 37°C). d. At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze the remaining concentration by HPLC to assess degradation.
Causality and Interpretation: The results from this protocol are crucial. High solubility in DMSO confirms its suitability for preparing concentrated stock solutions. Poor aqueous solubility confirms the need for enabling formulation strategies.[7][8] The stability data will dictate acceptable storage conditions and the timeframe within which the prepared formulations must be used.
Formulation Strategies for In Vitro Studies
For in vitro assays, the primary goal is to achieve a homogenous, stable solution of the compound in the cell culture medium at the desired final concentration without causing vehicle-induced cytotoxicity.
Protocol: Standard DMSO Stock Solution
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds. It is the most common vehicle for initial in vitro screening. However, DMSO can be toxic to cells, typically at concentrations >0.5% (v/v). Therefore, the goal is to prepare a stock solution that is concentrated enough to keep the final DMSO concentration in the assay well below this cytotoxic threshold.
Methodology:
-
Accurately weigh 5 mg of 5-Chloro-2-cyclopropyl-1H-benzimidazole into a sterile glass vial.
-
Add DMSO to achieve a high-concentration stock, for example, 2.59 mL to yield a 10 mM solution.
-
Vortex or sonicate gently until the solid is completely dissolved. Visually inspect for any particulates.
-
Filter the stock solution through a 0.22 µm syringe filter into a fresh sterile vial for long-term storage.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
For Assay Use: Perform serial dilutions from the high-concentration stock into complete cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium). This results in a final DMSO concentration of only 0.1%, which is generally well-tolerated by most cell lines.[2]
Trustworthiness Check: Always include a "vehicle control" group in your experiments, which contains the same final concentration of DMSO as the highest concentration of the test compound, to account for any effects of the solvent itself.
Workflow for In Vitro Formulation Selection
Caption: Workflow for selecting an appropriate in vitro formulation.
Formulation Strategies for In Vivo Studies
Formulations for animal studies must consider the route of administration, dose volume, and potential toxicity of the excipients. The goal is to create a stable, homogenous, and biocompatible dosing vehicle.
Protocol: Oral Gavage Suspension
Rationale: For oral administration, a suspension is often the simplest and most common approach for water-insoluble compounds. A suspending agent like carboxymethylcellulose (CMC) or methylcellulose is used to increase viscosity and prevent the drug particles from settling, ensuring a uniform dose is administered.[3]
Materials:
-
5-Chloro-2-cyclopropyl-1H-benzimidazole powder
-
Sodium carboxymethylcellulose (Na-CMC), low viscosity
-
Tween® 80 (as a wetting agent)
-
Sterile water for injection
-
Mortar and pestle, homogenizer (optional)
Methodology (Example for a 10 mg/kg dose in mice, 10 mL/kg volume):
-
Prepare the Vehicle: Create a 0.5% (w/v) Na-CMC solution. Slowly add 50 mg of Na-CMC to 10 mL of sterile water while stirring continuously until fully dissolved. A small amount of heat may be required. Let the solution cool to room temperature.
-
Calculate Compound Mass: For a 10 mg/kg dose at a 10 mL/kg volume, the final concentration needs to be 1 mg/mL. To make a 5 mL batch, you will need 5 mg of the compound.
-
Wetting the Powder: In a mortar, add the 5 mg of compound. Add 1-2 drops of Tween® 80 (approx. 0.1% of the final volume) and triturate with the pestle to form a smooth paste. This step is critical to prevent clumping and ensure the hydrophobic powder is wetted by the aqueous vehicle.
-
Form the Suspension: Gradually add the 0.5% Na-CMC vehicle to the paste while continuously triturating. Start with a small volume to create a slurry, then add the remaining vehicle up to the 5 mL mark.
-
Homogenization: Transfer the suspension to a vial. For best results, homogenize the suspension to ensure a uniform particle size distribution.
-
Administration: Stir the suspension continuously with a magnetic stir bar immediately before and during dose administration to ensure each animal receives the correct amount of drug.
Protocol: Solubilized Parenteral Formulation
Rationale: For intravenous (IV) or intraperitoneal (IP) injection, the compound must be fully dissolved to prevent embolism or irritation. A co-solvent system is often used. A common biocompatible mixture is PEG-400, ethanol, and saline. The organic solvents (PEG-400, ethanol) dissolve the compound, and saline is used to dilute the mixture and reduce viscosity and potential irritation.[7]
Materials:
-
5-Chloro-2-cyclopropyl-1H-benzimidazole powder
-
PEG-400
-
Ethanol (100%)
-
0.9% Saline
Methodology (Example for a 5 mg/kg dose, 10 mL/kg volume, 10% PEG-400 / 5% Ethanol vehicle):
-
Calculate Compound Mass: For a 5 mg/kg dose at a 10 mL/kg volume, the final concentration is 0.5 mg/mL. To make a 4 mL batch, you will need 2 mg of the compound.
-
Dissolve in Co-solvents: In a sterile vial, weigh 2 mg of the compound. Add 0.4 mL of PEG-400 (10% of final 4 mL volume) and 0.2 mL of Ethanol (5% of final 4 mL volume). Vortex or sonicate until the compound is completely dissolved.
-
Dilute with Saline: Slowly add 3.4 mL of 0.9% saline to the vial while vortexing. Crucial Step: Add the saline dropwise. Rapid addition of the aqueous phase can cause the drug to precipitate out of the supersaturated solution.
-
Final Check: Visually inspect the final solution to ensure it is clear and free of any particulates. If the solution is cloudy, the vehicle composition may need to be adjusted (e.g., by increasing the percentage of organic co-solvents).
-
Administration: Use the formulation shortly after preparation.
Workflow for In Vivo Formulation Development
Caption: Decision workflow for developing an appropriate in vivo formulation.
Analytical Characterization of Formulations
Analysis of the final formulation is a non-negotiable step to ensure the accuracy and reproducibility of biological studies. It confirms the actual concentration of the compound and its stability in the vehicle.
Protocol: HPLC-UV Method for Quantification
Rationale: High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for quantifying small molecules.[9][10] A reversed-phase C18 column is suitable for moderately lipophilic compounds like benzimidazoles.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/DAD detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 40% B, ramp to 95% B over 10 min, hold 2 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection λ | ~254 nm or 288 nm (verify by UV scan of pure compound)[9] |
| Injection Vol. | 10 µL |
Methodology:
-
Standard Curve Preparation: Prepare a 1 mg/mL stock solution of 5-Chloro-2-cyclopropyl-1H-benzimidazole in acetonitrile. Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Sample Preparation:
-
For solubilized formulations: Dilute an aliquot of the formulation with the mobile phase to fall within the linear range of the standard curve.
-
For suspensions: Take a known volume (e.g., 100 µL) of the well-mixed suspension, add it to a larger known volume of a strong solvent (e.g., 900 µL of acetonitrile) to dissolve all particles, vortex thoroughly, centrifuge, and then dilute the supernatant further if needed.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Plot the peak area of the standards versus their concentration to generate a linear regression curve. Use the equation of the line to calculate the concentration of the compound in the test samples, accounting for all dilution factors.
Data Presentation:
| Formulation ID | Target Conc. (mg/mL) | Measured Conc. (mg/mL) | % of Target | Appearance | pH |
| PO-Susp-Batch1 | 1.0 | 0.98 | 98% | Homogenous white suspension | 7.1 |
| IV-Sol-Batch1 | 0.5 | 0.51 | 102% | Clear, colorless solution | 6.9 |
Conclusion
The successful biological evaluation of 5-Chloro-2-cyclopropyl-1H-benzimidazole is fundamentally dependent on the development of an appropriate formulation. A "one-size-fits-all" approach is inadequate. The strategies and protocols outlined in this guide emphasize a systematic, evidence-based process: beginning with thorough physicochemical characterization, followed by the rational selection of excipients based on the intended application (in vitro vs. in vivo), and culminating in the essential analytical verification of the final product. By adhering to these principles of causality, validation, and rigorous quality control, researchers can ensure that their experimental data is both reliable and reproducible, paving the way for a clear understanding of the compound's true biological activity.
References
-
Synthesis, characterization and biological evaluation of benzimidazoles and its derivatives. Available at: [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. Available at: [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Available at: [Link]
-
Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES - ijpcbs. Available at: [Link]
-
5-Chloro-2-methylbenzimidazole | C8H7ClN2 | CID 76063 - PubChem. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]
-
In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. Available at: [Link]
-
Novel formulation strategies to overcome poorly water soluble compounds. Available at: [Link]
-
5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
-
Physicochemical properties of benzimidazole fungicides and their main metabolite. Available at: [Link]
-
In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi - PubMed. Available at: [Link]
-
5-chloro-2-methyl-1H-benzimidazole - Chemical Synthesis Database. Available at: [Link]
-
In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory - Adichunchanagiri University. Available at: [Link]
-
A single method to analyse residues from five different classes of prohibited pharmacologically acti. Available at: [Link]
-
In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi | Request PDF - ResearchGate. Available at: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. Available at: [Link]
-
In Vitro and In Silico Studies on Benzimidazole‐Based Compounds - ResearchGate. Available at: [Link]
-
Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS - Agilent. Available at: [Link]
-
5-Chloro-1-(3-hydroxypropyl)-1H-benzimidazol-2-ol - EPA. Available at: [Link]
-
View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. Available at: [Link]
-
Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
Aminocyclopyrachlor (Ref: DPX-MAT28) - AERU. Available at: [Link]
-
Aminocyclopyrachlor - Wikipedia. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. acu.edu.in [acu.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-2-methylbenzimidazole | C8H7ClN2 | CID 76063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization & Troubleshooting for 5-Chloro-2-cyclopropyl-1H-benzimidazole Synthesis
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that benzimidazole synthesis is typically straightforward. However, the introduction of a cyclopropyl group at the C2 position combined with an unsymmetrical chloro-substituted diamine introduces unique mechanistic challenges.
This guide is designed by Senior Application Scientists to help you diagnose yield bottlenecks, prevent functional group degradation, and implement self-validating, scalable protocols.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: I am using the classic Phillips condensation (cyclopropanecarboxylic acid in refluxing polyphosphoric acid). My yields are below 30%, and I am isolating highly polar byproducts. Why is this happening?
Cause: The cyclopropyl ring possesses significant angular strain (approx. 27.5 kcal/mol). Subjecting it to strong Brønsted acids (like PPA or 4N HCl) at elevated temperatures (>130°C) provides enough activation energy to protonate the ring. This triggers an electrophilic ring-opening cascade, yielding homoallylic or substituted propyl degradation products.
Furthermore, if your optimization attempts involve harsh single-electron oxidants, the cyclopropyl group will act as a "radical clock." Intermediate tertiary radicals will rapidly undergo ring-opening (rate constant >
Q2: My LC-MS shows a single clean peak at m/z 193.05[M+H]+, but my H-NMR spectrum in DMSO- shows broadened, complex aromatic signals. Do I have a mixture of regioisomers?
Cause: Yes and no. Condensation of the unsymmetrical 4-chloro-1,2-phenylenediamine yields a product that rapidly tautomerizes between 5-chloro-2-cyclopropyl-1H-benzimidazole and 6-chloro-2-cyclopropyl-1H-benzimidazole . In solution at room temperature, the exchange rate of the N-H proton is comparable to the NMR timescale. This intermediate exchange regime leads to severe peak broadening or apparent "splitting" of the aromatic signals, which is often misdiagnosed as an impure sample.
Solution: To resolve the NMR spectrum, run the sample at an elevated temperature (e.g., 80°C in DMSO-
Part 2: Mechanistic Workflow & Route Comparison
To maximize yield, the synthetic route must bypass high-energy intermediates. The diagram below illustrates the divergent pathways between harsh traditional conditions and modern mild catalysis.
Reaction pathways for 2-cyclopropylbenzimidazole synthesis, highlighting mild vs. harsh conditions.
Quantitative Route Comparison
| Synthesis Route | Reagents | Conditions | Typical Yield | Troubleshooting / Impurity Profile |
| Phillips Condensation | Diamine, Cyclopropanecarboxylic acid | PPA or 4N HCl, >130°C | < 30% | High ring-cleavage byproducts due to thermal/acidic strain relief. |
| Radical Oxidation | Diamine, Aldehyde, Strong Oxidants (e.g., DDQ) | Reflux | 40 - 50% | Radical clock ring-opening products observed[1]. |
| Clay Catalysis | Diamine, Aldehyde, Bentonite Clay | CH | 80 - 90% | Highly scalable; trace unreacted aldehyde if mixing is poor[2]. |
| Photocatalytic | Diamine, Aldehyde, Rose Bengal (2 mol%) | Air, 11W LED, RT | > 85% | Cleanest profile; requires optimization of light penetration[3]. |
Part 3: Validated Standard Operating Procedures (SOPs)
Below are two self-validating protocols designed to preserve the cyclopropyl ring while driving the equilibrium toward complete cyclization.
Protocol A: Photocatalytic Condensation (Ideal for Discovery/SAR scale)
This method utilizes Rose Bengal as a visible-light photosensitizer. It activates ambient oxygen to gently oxidize the dihydrobenzimidazole intermediate without generating high-energy carbon-centered radicals[3].
Step-by-Step Methodology:
-
Reagent Preparation: In a 30 mL clear glass vial equipped with a magnetic stir bar, dissolve 4-chloro-1,2-phenylenediamine (1.0 mmol, 142.6 mg) and cyclopropanecarboxaldehyde (1.0 mmol, 70.1 mg) in 10 mL of HPLC-grade acetonitrile.
-
Causality: Acetonitrile is a polar aprotic solvent that stabilizes the Schiff base intermediate but does not quench the excited state of the photocatalyst.
-
-
Catalyst Addition: Add 2 mol% Rose Bengal (20.3 mg) to the solution.
-
Irradiation & Aeration: Leave the vial open to the atmosphere (or loosely capped with a pierced septum to allow O
ingress). Place the vial approximately 5 cm away from an 11 W visible LED bulb.-
Causality: Ambient oxygen acts as the mild terminal oxidant. The 5 cm distance ensures optimal photon flux while preventing thermal degradation.
-
-
Self-Validating Monitoring: Stir the mixture at room temperature. Monitor via TLC (Hexane:EtOAc 7:3). The intermediate dihydrobenzimidazole is highly fluorescent under 365 nm UV light; the reaction is complete when this fluorescent intermediate is fully consumed (typically 2–4 hours).
-
Workup: Concentrate the mixture under reduced pressure. Purify directly via silica gel column chromatography to isolate the pure 5-chloro-2-cyclopropyl-1H-benzimidazole.
Protocol B: Bentonite Clay Catalysis (Ideal for Scale-Up)
For process chemists where photochemistry represents a scale-up bottleneck, heterogeneous catalysis using bentonite clay provides a robust alternative[2].
Step-by-Step Methodology:
-
Reaction Assembly: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (10.0 mmol) and cyclopropanecarboxaldehyde (10.5 mmol) in 50 mL of dry acetonitrile.
-
Causality: A slight excess (0.5 mmol) of the highly volatile aldehyde compensates for evaporative losses during the reaction.
-
-
Catalyst Loading: Add 500 mg of activated Bentonite clay.
-
Causality: The layered aluminosilicate structure of bentonite acts as a mild, heterogeneous Lewis acid that facilitates cyclization without the extreme pH extremes that cleave cyclopropyl rings.
-
-
Execution: Stir the suspension vigorously at room temperature for 6–8 hours.
-
Self-Validating Workup: Filter the mixture through a Celite pad to remove the bentonite clay. Wash the pad with hot ethyl acetate (2 x 20 mL). If the filtrate is cloudy, it indicates incomplete removal of the colloidal clay; refilter through a finer frit.
-
Isolation: Evaporate the solvent and recrystallize the crude solid from an Ethanol/Water mixture to yield the target compound.
References
1.[1] Triplet Energy Transfer Mechanism in Copper Photocatalytic N– and O–Methylation. ChemRxiv. Available at:[Link] 2.[3] An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at:[Link] 3.[2] Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles. PMC / Frontiers in Chemistry. Available at:[Link]
Sources
side reactions in the synthesis of 2-substituted benzimidazoles
Technical Support Center: Synthesis of 2-Substituted Benzimidazoles Current Status: Online | Topic: Troubleshooting Side Reactions & Process Optimization Ticket Priority: High | Audience: Medicinal Chemists & Process Engineers
Introduction: The Benzimidazole Challenge
Welcome to the technical support hub for benzimidazole synthesis. While the imidazole core is a privileged scaffold in drug discovery (found in proton pump inhibitors, anthelmintics, and kinase inhibitors), its synthesis is frequently plagued by "silent" failures—reactions that appear to proceed but yield intractable mixtures of intermediates, regioisomers, or over-alkylated byproducts.
This guide bypasses standard textbook recipes to address the root causes of failure in the two dominant synthetic pathways:
-
The Phillips Condensation: Acid-catalyzed condensation of o-phenylenediamine (OPD) with carboxylic acids.
-
Oxidative Cyclization: Condensation of OPD with aldehydes followed by oxidation.
Ticket #001: The "Stuck" Intermediate (Incomplete Cyclization)
User Observation: "My LCMS shows the correct mass for the starting material plus the acid/aldehyde, minus water, but the NMR shows no aromatic imidazole proton. The reaction stalled."
Root Cause Analysis
In the Phillips Condensation , the reaction proceeds in two distinct steps.[1][2] The first step (N-acylation) is kinetically fast and forms a stable mono-amide (N-acyl-o-phenylenediamine). The second step (dehydrative cyclization) is thermodynamically demanding and requires high activation energy.
If the acidity is insufficient or the temperature is too low, the system settles into a local thermodynamic minimum—the stable amide—and fails to close the ring.
Technical Protocol: Forcing the Closure
-
Acid Strength: Standard 4N HCl is often insufficient for electron-deficient acids. Switch to Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) which act as both solvent and dehydrating agent.
-
The "Water Trap": The reaction generates water. In reversible equilibrium, water inhibits cyclization. Use a Dean-Stark trap (for high-boiling solvents) or molecular sieves.
-
Microwave Assist: Microwave irradiation (150–180 °C, 10–30 min) is proven to overcome the activation barrier for the dehydration step better than conventional reflux [1].
Visualizing the Bottleneck (Mechanism)
Figure 1: The Phillips Condensation pathway showing the "Stable Trap" where reactions frequently stall.
Ticket #002: The "Bis-Anil" Impurity
User Observation: "I used the aldehyde method. I see a byproduct with a mass exactly corresponding to [Diamine + 2 Aldehydes - 2 Waters]. It's contaminating my product."
Root Cause Analysis
When using aldehydes (Oxidative Cyclization), the diamine (OPD) has two nucleophilic amine groups. Ideally, one amine reacts with the aldehyde to form a Schiff base (Mono-anil), which then cyclizes.
However, if the Mono-anil does not cyclize immediately (due to steric bulk or lack of oxidant), the second free amine group attacks another molecule of aldehyde. This forms the Bis-anil (Bis-imine) . This is a "dead-end" side product because it lacks a free amine to perform the ring closure.
Troubleshooting Guide
-
Stoichiometry Control: Never use excess aldehyde. Use a strict 1:1 molar ratio or a slight excess of the diamine (1.1 equiv) to statistically favor mono-substitution.
-
Oxidant Timing: If using air/O2, ensure vigorous bubbling during the addition. If using chemical oxidants (e.g., Na2S2O5, Benzoquinone), add them simultaneously or premix the oxidant with the diamine before adding the aldehyde [2].
-
Solvent Switch: Bis-anil formation is favored in non-polar solvents. Switch to polar protic solvents like Ethanol or Methanol/Water , which stabilize the polar transition state of the cyclization over the second imine formation.
Visualizing the Divergence
Figure 2: The branching pathway in oxidative cyclization. The red path indicates the formation of the unwanted Bis-anil.
Ticket #003: Regioselectivity (The "Twin Peaks" Problem)
User Observation: "I am using 4-methyl-1,2-diaminobenzene. I see two peaks in HPLC that have the exact same mass. Is my reaction failing?"
Technical Insight
You are observing tautomerism , not a reaction failure. In 2-substituted benzimidazoles derived from unsymmetrical diamines, the N-H hydrogen hops rapidly between N1 and N3.
-
4-substituted and 7-substituted positions are equivalent via tautomerism.
-
5-substituted and 6-substituted positions are equivalent via tautomerism.
However, during the synthesis, the initial nucleophilic attack is governed by electronics.
-
Electron-Donating Groups (EDG) on the diamine (e.g., -Me, -OMe) increase the nucleophilicity of the amine para to the substituent.
-
Electron-Withdrawing Groups (EWG) (e.g., -NO2, -Cl) deactivate the amine para to the substituent, forcing the meta amine to attack first [3].
Resolution:
-
In Solution: You will almost always see a mixture. This is physically unavoidable for N-unsubstituted benzimidazoles.
-
For Isolation: If you need a single isomer, you must N-alkylate the product (locking the tautomer) or use steric bulk to favor crystallization of one form.
Ticket #004: N-Alkylation (Over-Reaction)
User Observation: "I see a peak with Mass = Product + R (Alkyl group). I have a 1,2-disubstituted byproduct."
Root Cause
The benzimidazole product contains an acidic N-H proton (pKa ~12.8). Under basic conditions (often used to neutralize HCl salts), the product deprotonates and becomes a nucleophile. It then reacts with any remaining electrophile (aldehyde or alkyl halide) to form 1,2-disubstituted or 1,3-disubstituted byproducts [4].
Prevention Protocol
-
Avoid Strong Bases: If neutralizing, use mild bases like NaHCO3 rather than NaOH or K2CO3 during the reaction phase.
-
Quench Early: Do not let the reaction stir overnight if the aldehyde is still present.
-
Scavengers: Use a polymer-supported amine scavenger to remove excess electrophile before the workup pH adjustment.
Summary: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Mass = SM + Acid - H2O | Stalled at Mono-Amide | Increase Temp (>150°C), use PPA, or Microwave. |
| Mass = Diamine + 2(Aldehyde) - 2H2O | Bis-Anil Formation | Reduce Aldehyde to 1.0 eq. Switch to EtOH. |
| Two peaks, same mass | Tautomerism (Regioisomers) | Normal for unsymmetrical diamines. Cannot be separated easily without N-alkylation. |
| Mass = Product + Alkyl | N-Alkylation (Over-reaction) | Avoid strong base. Remove excess electrophile before workup. |
| Low Yield (Aldehyde Method) | Incomplete Oxidation | Ensure open air bubbling or add oxidant (e.g., Na2S2O5). |
References
-
Microwave-Assisted Synthesis
-
Oxidative Cyclization Mechanisms
-
Regioselectivity & Tautomerism
-
Side Reactions (N-Alkylation)
- Title: Side reactions in the Phillips condens
- Source:Journal of Organic Chemistry, 1951 (Wright Review).
-
URL:[Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives | IntechOpen [intechopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. connectsci.au [connectsci.au]
- 9. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
optimization of reaction conditions for benzimidazole synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. Designed for researchers, process chemists, and drug development professionals, this guide provides mechanistic troubleshooting, optimized protocols, and data-driven solutions to overcome common bottlenecks in heterocycle manufacturing.
Mechanistic Workflows & Optimization Logistics
To optimize yield and selectivity, one must first isolate the rate-determining steps within the synthesis pathway. The condensation of o-phenylenediamine (OPDA) with an aldehyde or carboxylic acid is a multi-step cascade requiring precise control over thermodynamics and catalytic intervention.
Reaction pathway for benzimidazole synthesis highlighting key optimization nodes.
Frequently Asked Questions (FAQs): Reaction Parameters
Q1: Why am I getting a mixture of mono- and di-substituted benzimidazoles when reacting OPDA with an aldehyde?
A: This is a classic over-alkylation issue. The condensation of OPDA with an aldehyde initially forms a Schiff base, which cyclizes to a benzimidazoline intermediate. If the oxidative dehydrogenation step to the fully aromatic benzimidazole is too slow, a second equivalent of aldehyde can react with the benzimidazoline, yielding a 1,2-disubstituted byproduct.
Causality-Driven Solution: Ensure a strict 1:1 stoichiometry and utilize a catalyst that promotes rapid oxidation of the intermediate before the second condensation can occur. For example, using a
Q2: How do electron-withdrawing groups (EWGs) vs. electron-donating groups (EDGs) on the aldehyde affect my optimization strategy?
A: The electronic nature of the aldehyde dictates the rate-determining step. In Lewis acid-catalyzed batch conditions, EWGs (e.g.,
Q3: What is the most effective green solvent/catalyst system to avoid toxic metals and volatile organic compounds (VOCs)? A: Recent process intensifications favor ethanol or water combined with recyclable heterogeneous organocatalysts. For example, using 10 mol% oxalic acid in ethanol under mild grinding conditions provides 85-92% yield within 1.5 hours[4]. Alternatively, continuous flow systems using sulfonated polystyrene resins (Amberlyst-15) in ethanol eliminate metal leaching entirely while reducing solvent usage by 65%[3].
Quantitative Optimization Data
| Catalyst System | Solvent | Energy / Condition | Time | Yield (%) | Ref |
| Methanol | Room Temp, Open Air | 4 - 8 h | 80 - 99% | [1] | |
| Oxalic Acid (10 mol%) | Ethanol | Grinding / Mild | 1 - 1.5 h | 85 - 92% | [4] |
| Amberlyst-15 (Resin) | Ethanol | Continuous Flow (130°C) | < 10 min | 90 - 97% | [3] |
| Rose Bengal (2 mol%) | Acetonitrile | 11W LED (Photocatalytic) | Varies | Good-Exc. | [5] |
| Co-Ru@C | Water | Varies | Quantitative | [6] |
Troubleshooting Guide: Common Experimental Failures
Issue 1: Catalyst Deactivation in Heterogeneous Batch Reactions
-
Symptom: Yield drops significantly after the 2nd or 3rd recycle of a solid acid or metal-supported catalyst.
-
Root Cause: Deactivation in benzimidazole synthesis is typically caused by active site poisoning by the highly basic benzimidazole product, or metal leaching into the solvent.
-
Actionable Fix: Wash the recovered catalyst with a hot polar protic solvent (e.g., ethanol) to desorb trapped basic products. If leaching is suspected, transition to a covalently bound catalyst like a sulfonated resin[3] or a highly stable bimetallic framework like Ru-doped Co@C, which retains activity over multiple cycles without structural degradation[6].
Issue 2: Incomplete Conversion of Sterically Hindered Aldehydes
-
Symptom: LC-MS shows unreacted starting materials even after 24 hours.
-
Root Cause: Bulky groups (e.g., naphthaldehyde or ortho-substituted benzaldehydes) sterically hinder the nucleophilic attack of the second amine during the ring-closure step.
-
Actionable Fix: Shift from batch to continuous flow chemistry to safely increase the temperature above the solvent's boiling point (e.g., 130°C in ethanol at elevated pressure). This provides the activation energy needed to overcome steric hindrance without thermally degrading the product[3].
Standard Operating Procedures (SOPs)
Protocol A: Continuous Flow Synthesis Using Heterogeneous Acid Catalyst
-
Causality Focus: Continuous flow maximizes heat and mass transfer, strictly controlling residence time to prevent the formation of 1,2-disubstituted byproducts while safely accessing high-temperature regimes.
-
Preparation: Dissolve o-phenylenediamine (0.5 M) and the target aldehyde (0.5 M) in reagent-grade ethanol.
-
Reactor Setup: Pack a stainless-steel flow reactor column with Amberlyst-15 (sulfonated polystyrene resin). Ensure the column is pre-equilibrated with ethanol.
-
Parameter Setting: Set the reactor temperature to 130°C and adjust the back-pressure regulator to maintain the solvent in the liquid phase.
-
Execution: Pump the reactant stream at a flow rate yielding a residence time of 8–10 minutes (e.g., 0.25 mL/min depending on reactor volume)[3].
-
Self-Validation & Purification: Collect the output stream in a cooled vessel. Validate conversion via offline HPLC. Assess catalyst integrity by testing the eluent for acid leaching using pH titration. The high conversion (>95%) allows for direct solvent evaporation and simple recrystallization, bypassing flash chromatography[3].
Protocol B: Photocatalytic Green Condensation using Rose Bengal
-
Causality Focus: Visible light excitation of Rose Bengal generates reactive oxygen species (ROS) that facilitate the oxidative dehydrogenation of the benzimidazoline intermediate at room temperature, avoiding harsh thermal oxidation and metal toxicity.
-
Reagent Mixing: In a 30 mL clear glass vial, combine o-phenylenediamine (1.0 mmol), target aldehyde (1.0 mmol), and Acetonitrile (10 mL).
-
Catalyst Addition: Add 2 mol% Rose Bengal and a magnetic stir bar.
-
Irradiation: Place the vial open to the air (crucial for oxygen participation) next to an 11 W LED bulb within a photochemical reactor box[5].
-
Self-Validation Monitoring: Stir at room temperature. Extract a 10 µL aliquot every 30 minutes and run LC-MS to confirm the disappearance of the
peak corresponding to the Schiff base/benzimidazoline intermediate. -
Workup: Once complete, evaporate the solvent and purify via short-pad chromatography to remove the photocatalyst[5].
References
1.[3] Continuous Flow Synthesis of Benzimidazoles Using a Heterogeneous Acid Catalyst: An Efficient Approach to Process Intensification - omicsonline.org -[Link] 2.[5] An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes - acs.org -[Link] 3.[2] Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature - samipubco.com -[Link] 4.[1] Synthesis of Multifunctionalised 2-Substituted Benzimidazoles Using Copper (II) Hydroxide as Efficient Solid Catalyst - scirp.org -[Link] 5.[4] Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid - ijraset.com -[Link] 6.[6] Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst - acs.org -[Link]
Sources
- 1. Synthesis of Multifunctionalised 2-Substituted Benzimidazoles Using Copper (II) Hydroxide as Efficient Solid Catalyst [scirp.org]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Benzimidazole Synthesis
Welcome to the technical support center dedicated to the synthesis of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common experimental challenges with in-depth, field-proven insights to enhance the efficiency and success of your syntheses.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during benzimidazole synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low or fails to proceed. What are the primary factors to investigate?
Answer:
Low yield is a frequent challenge stemming from several potential sources. A systematic approach is essential for diagnosis.
Potential Causes & Solutions:
-
Inactive or Inefficient Catalyst: The catalyst is the engine of the reaction. Its choice and condition are paramount.
-
Action: Verify the activity of your catalyst. If it's a solid-supported or heterogeneous catalyst, ensure it hasn't been deactivated by impurities or previous use.[1] For many syntheses, a catalyst is essential; uncatalyzed reactions often result in low conversion and require much longer times.[2] Consider screening different classes of catalysts, such as Brønsted acids (p-TsOH), Lewis acids (Er(OTf)₃, LaCl₃), or heterogeneous systems (MgO@DFNS, nano-Fe₂O₃), as catalyst effectiveness can be highly substrate-dependent.[3][4][5]
-
Causality: Catalysts lower the activation energy of the key reaction steps, namely the formation of the Schiff base intermediate from the o-phenylenediamine and the aldehyde, and the subsequent intramolecular cyclization and dehydration/oxidation.[6][7] An inactive catalyst means these steps are slow or do not occur efficiently.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critically intertwined.
-
Action:
-
Solvent Screen: The choice of solvent can dramatically impact reaction rates and yields.[8] Perform a screen with common solvents like ethanol, methanol, acetonitrile, or even solvent-free conditions.[1][2] Polar solvents such as ethanol have been shown to be highly effective in many catalytic systems.[2]
-
Temperature Optimization: While some modern catalytic systems work at room temperature, many require heating to proceed efficiently.[5][9] Monitor your reaction by Thin Layer Chromatography (TLC) and gradually increase the temperature if the reaction is sluggish.[10] Microwave-assisted synthesis can also be a powerful tool to increase yields and drastically reduce reaction times.[11][12]
-
Reaction Time: Ensure the reaction is running to completion by monitoring via TLC.[1][13] Incomplete reactions are a common cause of low isolated yields.
-
-
-
Purity of Starting Materials: o-Phenylenediamine is particularly susceptible to oxidation, which can introduce colored impurities and inhibit the reaction.[8]
Below is a troubleshooting workflow to diagnose the cause of low reaction yields.
Caption: Troubleshooting workflow for low benzimidazole synthesis yield.
Question 2: I am observing significant side product formation, particularly a 1,2-disubstituted benzimidazole. How can I improve selectivity for the 2-substituted product?
Answer:
The formation of 1,2-disubstituted benzimidazoles is a classic selectivity challenge, arising from the reaction of a second aldehyde molecule with the N-H of the newly formed benzimidazole ring.[8][14]
Potential Causes & Solutions:
-
Stoichiometry: Using an excess of the aldehyde drives the reaction towards the double-condensation product.
-
Action: Carefully control the stoichiometry. Use a 1:1 ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine (e.g., 1.1:1), to favor the formation of the 2-substituted product.[8]
-
-
Catalyst Choice: Certain catalysts, particularly strong Lewis acids, can actively promote the second condensation step, especially with electron-rich aldehydes.[14]
-
Action:
-
If your goal is the 1,2-disubstituted product, a catalyst like Erbium(III) triflate (Er(OTf)₃) is highly effective and selective for this outcome.[15]
-
To favor the 2-substituted product, you may need a different catalyst or even catalyst-free conditions, though this often requires adjusting other parameters like temperature.[14] For example, reacting o-phenylenediamine with various aldehydes at low temperatures (1–2 °C) in the absence of a catalyst has been shown to selectively produce 2-substituted benzimidazoles.[14]
-
-
-
Reaction Conditions: The reaction medium can influence selectivity.
-
Action: Solvent choice can play a role. Some reports suggest that non-polar solvents may favor the 2-substituted product, whereas more polar environments can facilitate the formation of the 1,2-disubstituted species.[8]
-
Question 3: My crude product is highly colored, making purification difficult. What causes this and how can it be mitigated?
Answer:
The presence of intense color, often pink, red, or brown, is a common issue, typically caused by the oxidation of the o-phenylenediamine starting material or intermediates.[8]
Potential Causes & Solutions:
-
Oxidation of Starting Material: o-Phenylenediamine is highly sensitive to air oxidation, which forms highly colored polymeric impurities.
-
Action:
-
Use a Salt Form: Instead of the free base, use o-phenylenediamine dihydrochloride. This salt is more stable against oxidation and can lead to reduced color in the final product and more homogeneous mixing.[13]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize oxidation.[8]
-
-
-
Purification Strategy: If colored impurities are already present, they must be removed during workup.
-
Action:
-
Activated Carbon: Treat a solution of the crude product with activated carbon (charcoal). The activated carbon will adsorb the colored, highly conjugated impurities, which can then be removed by filtration.[8]
-
Acid-Base Extraction: Leverage the basicity of the benzimidazole nitrogen. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move to the aqueous layer as a salt, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base to precipitate the purified product.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing benzimidazoles? A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either an aldehyde or a carboxylic acid (or its derivatives).[4][16] A wide array of catalysts have been developed to facilitate this transformation under milder conditions, including Brønsted acids (HCl, H₂SO₄), Lewis acids (LaCl₃, Er(OTf)₃), heterogeneous catalysts (nano-Fe₂O₃, MgO@DFNS), and various transition metal complexes.[2][3][5][14][17]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst? A2: The choice depends on the specific goals of your synthesis.
-
Homogeneous Catalysts (e.g., phosphoric acid, LaCl₃) are dissolved in the reaction medium, often leading to high activity and mild reaction conditions due to excellent contact with reactants.[5][9] However, their removal from the product can be difficult, sometimes requiring extensive purification.
-
Heterogeneous Catalysts (e.g., silica-supported acids, metal-organic frameworks, nanoparticles) exist in a different phase from the reaction mixture.[18] Their primary advantage is ease of separation—they can be filtered off and, in many cases, reused, which is a key principle of green chemistry.[2][19] However, they may sometimes require higher catalyst loadings or more forcing conditions compared to their homogeneous counterparts.
Q3: Are there green, environmentally friendly methods for benzimidazole synthesis? A3: Yes, this is an active area of research. Green approaches focus on several principles:
-
Recyclable Catalysts: Using heterogeneous catalysts like nano-ZnS or magnetic nanoparticles that can be easily recovered and reused for multiple cycles.[20]
-
Benign Solvents: Employing water or polyethylene glycol (PEG) as the reaction solvent instead of hazardous organic solvents.[21] Some reactions can also be performed under solvent-free conditions.
-
Energy Efficiency: Utilizing microwave irradiation to dramatically shorten reaction times and reduce energy consumption compared to conventional heating.[12]
-
Atom Economy: Designing reactions, such as one-pot syntheses from dinitroarenes, that maximize the incorporation of starting material atoms into the final product, minimizing waste.[22]
Caption: Decision logic for selecting a suitable catalyst system.
Q4: What is the general mechanism for the acid-catalyzed condensation of an o-phenylenediamine and an aldehyde? A4: The reaction proceeds in a two-stage mechanism. First, one of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the protonated aldehyde's carbonyl carbon. This is followed by dehydration to form a Schiff base (imine) intermediate. In the second stage, the remaining free amino group attacks the imine carbon in an intramolecular fashion, leading to cyclization. A final dehydration or oxidation step then yields the aromatic benzimidazole ring.[6][7]
Caption: General mechanism for benzimidazole synthesis from an aldehyde.
Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, providing a comparative snapshot for experimental planning.
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Key Advantages | Reference |
| Homogeneous Catalysts | ||||||
| Er(OTf)₃ (10 mol%) | No Solvent | 80 °C | 2 min | 91% (1,2-disub) | High selectivity for 1,2-disubstituted product, very fast. | [14] |
| LaCl₃ (10 mol%) | Acetonitrile | Room Temp | 2.5 h | 94% | Mild conditions, easy workup. | [5] |
| Phosphoric Acid (7 mol%) | Methanol | 50 °C | 45 min | 98% | Eco-friendly, efficient, mild conditions. | [9] |
| Ammonium Chloride | Chloroform | Room Temp | 4 h | ~90% | Inexpensive, readily available, mild conditions. | [13] |
| Heterogeneous Catalysts | ||||||
| H₅IO₆-SiO₂ (20 mol%) | Acetonitrile | Room Temp | 15 min | 95% | Mild conditions, short reaction time, easy workup. | [18] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 h | 95% | Recyclable, green solvent, mild conditions. | [2] |
| Nano-Fe₂O₃ (10 mol%) | Water | 80 °C | 30 min | 96% | Green solvent, recyclable catalyst. | [3] |
| Cu-Pd/γ-Al₂O₃ | Water | 160 °C | 6 h | 89% | Uses ethanol as C2 source with 2-nitroaniline. | [23] |
Key Experimental Protocols
Protocol 1: Homogeneous Catalysis using Lanthanum Chloride[5]
This protocol describes a simple and efficient room-temperature synthesis of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Substituted Aldehyde
-
Lanthanum Chloride (LaCl₃)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol) in acetonitrile (10 mL).
-
Add lanthanum chloride (10 mol%, 0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC (typical eluent: hexane/ethyl acetate). Reaction is typically complete within 2.5-4 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 2-substituted benzimidazole.
Protocol 2: Green Heterogeneous Catalysis using MgO@DFNS[2]
This protocol details a sustainable synthesis using a recyclable catalyst in a green solvent.
Materials:
-
o-Phenylenediamine (OPDA)
-
Benzaldehyde
-
10 wt% MgO@DFNS catalyst
-
Ethanol
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and the 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction using TLC until the starting material is consumed.
-
After completion, filter the reaction mixture to recover the heterogeneous MgO@DFNS catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 2-phenylbenzimidazole.
References
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis, 2007(03), 417-427. [Link]
-
Reddy, C. S., Raghu, M., & Reddy, A. S. (2014). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. Journal of the Korean Chemical Society, 58(4), 368-373. [Link]
-
Nguyen, T. T., Le, T. H., & Vo, T. N. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34845-34871. [Link]
-
Mecerreyes, C., Salgado-Zamora, H., & Campos-Gaxiola, J. J. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2496-2503. [Link]
-
Patil, S. L., & Patil, D. R. (2023). Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. International Journal of Creative Research Thoughts, 11(6). [Link]
-
Scribd. (n.d.). Benzimidazole (Synthesis). [Link]
-
Yadav, P., Singh, S., & Singh, P. P. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 34057-34069. [Link]
-
Husain, A., & Khan, S. A. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies, 3(4), 464-477. [Link]
-
Sajjad, M., & Farooq, U. (2021). Use of heterogeneous catalysts in benzimidazole synthesis. Iranian Journal of Catalysis, 11(1), 95-107. [Link]
-
Nguyen, T. T., Le, T. H., & Vo, T. N. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34845–34871. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. A. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1708. [Link]
-
Chemical Review and Letters. (2023). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. Scientific Reports, 12(1), 1-13. [Link]
-
Royal Society of Chemistry. (2021). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. [Link]
-
Reddy, C. S., Raghu, M., & Reddy, A. S. (2012). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using lanthanum chloride. Journal of the Korean Chemical Society, 56(6), 723-727. [Link]
-
Wang, Z., & Johnson, A. (2022). Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles. ChemRxiv. [Link]
-
Zhang, Y., Wang, Y., & Li, Y. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. Catalysts, 9(1), 1. [Link]
-
ResearchGate. (n.d.). Synthesis of benzimidazoles through oxidative cyclization of amidines. [Link]
-
Martinez, A., & Gomez, E. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1729. [Link]
-
Buchwald, S. L., & Martin, D. B. (2012). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. Journal of the American Chemical Society, 134(32), 13198-13201. [Link]
-
Yadav, S., & Singh, A. K. (2022). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 15(2), 859-873. [Link]
-
American Chemical Society. (2025). Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Sustainable Chemistry & Engineering. [Link]
-
Li, Y., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(38), 34554–34565. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
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- 8. benchchem.com [benchchem.com]
- 9. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
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- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 19. Bot Verification [rasayanjournal.co.in]
- 20. ajgreenchem.com [ajgreenchem.com]
- 21. chemmethod.com [chemmethod.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Solubilization Strategies for 5-Chloro-2-cyclopropyl-1H-benzimidazole
Introduction: The "Brick Dust" Challenge
You are likely encountering precipitation or poor dissolution with 5-Chloro-2-cyclopropyl-1H-benzimidazole .[1] To solve this, we must first understand why it resists solution.[1][2]
This molecule presents a classic medicinal chemistry paradox known as "Brick Dust":
-
High Crystal Lattice Energy: The planar benzimidazole core allows for tight
stacking, while the 5-Chloro substituent increases the melting point and lattice rigidity.[1] -
High Lipophilicity (LogP ~2.8–3.2): The cyclopropyl group is significantly more lipophilic than a methyl or ethyl group, driving the molecule to reject water.[2]
-
Weak Basicity: The electron-withdrawing chlorine at position 5 lowers the pKa of the imidazole nitrogen (N3) to approximately 4.8–5.0 . This is critical: it means the molecule remains uncharged (insoluble) at physiological pH (7.[2]4) and even in mildly acidic buffers (pH 6.0).[1][2]
The following modules provide validated workflows to overcome these barriers.
Module 1: pH Adjustment & Salt Formation
Core Concept: Because the basic pKa is low (~4.9), you must drive the pH significantly below this value to protonate the N3 nitrogen and generate a soluble cation.[2]
The Rule of 2: To achieve >99% ionization, the pH must be pKa - 2 .
-
Implication: Simple buffers (PBS, HEPES) will fail.[1][2] You need strong acidification or salt formation.[1][2]
Protocol: In Situ Salt Formation (Acidification)
Use this for acute IV/IP dosing or analytical standards.[2]
-
Weigh the compound (e.g., 10 mg).
-
Add 1.0 equivalent of 0.1 M Methanesulfonic Acid (MSA) or Hydrochloric Acid (HCl).[1][2]
-
Vortex for 2 minutes. If clear, dilute with 5% Dextrose (D5W).[1][2]
-
Caution: If you dilute with PBS (pH 7.4), the pH will rise, and the free base will crash out immediately.[2]
Diagram: Salt Selection Decision Tree
Figure 1: Decision logic for utilizing pH manipulation versus alternative formulation strategies.
Module 2: Cosolvent Systems (The "Vehicle" Approach)
Core Concept: If pH adjustment is toxic to your biological model, use cosolvents to lower the dielectric constant of the media, making it more "friendly" to the lipophilic cyclopropyl and chloro groups.[2]
Warning: Avoid using 100% DMSO stocks directly into aqueous media without intermediate solvents, as this causes immediate precipitation (the "Crash-Out" effect).[1][2]
Recommended Vehicle Formulations
| Vehicle ID | Composition (v/v) | Application | Solubility Potential |
| V-Standard | 10% DMSO / 40% PEG400 / 50% Water | IP/Oral (Rodents) | High (~2–5 mg/mL) |
| V-Sensitive | 5% DMSO / 5% Tween 80 / 90% Saline | Cell Culture / IV | Moderate (~0.5 mg/mL) |
| V-HighLoad | 20% DMA / 40% Propylene Glycol / 40% Water | Tox Studies (Oral) | Very High (>10 mg/mL) |
Preparation Protocol (V-Standard):
-
Dissolve compound completely in 100% DMSO (Concept: Molecular dispersion).[1][2]
-
Add PEG400 and vortex (Concept: Intermediate polarity bridge).[1][2]
-
Slowly add Water dropwise while vortexing (Concept: Preventing local supersaturation).[1][2]
Module 3: Cyclodextrin Complexation (The "Gold Standard")
Core Concept:
Hydroxypropyl-
Why it works: It bypasses the pH limitation.[1] You can achieve solubility at pH 7.4.[1][2]
Protocol: Phase Solubility Complexation
-
Prepare Vehicle: 20% (w/v) HP-
-CD in water or PBS.[1] -
Add Excess Drug: Add compound to the vehicle until solid remains visible (supersaturated).
-
Equilibrate: Shake/rotate at room temperature for 24–48 hours.
-
Filter: Pass through a 0.22
m PVDF filter.[1][2] -
Result: A clear solution at neutral pH, stable for injection.
Diagram: Complexation Workflow
Figure 2: Workflow for generating stable cyclodextrin inclusion complexes.
Troubleshooting & FAQs
Q: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture media. Why? A: This is "Solvent Shock." Your media is 99% water.[1][2] When a droplet of DMSO hits the media, the DMSO diffuses away instantly, leaving the hydrophobic molecules stranded.[2]
-
Fix: Predilute the DMSO stock into an intermediate solvent like PEG400 or ethanol before adding to media, or use the V-Sensitive formulation (Module 2).
Q: Can I use HCl to make the salt? A: Yes, but be careful with saline (0.9% NaCl).[2] The high concentration of chloride ions in saline can suppress the solubility of the hydrochloride salt (Common Ion Effect), causing it to revert to the solid form.
-
Fix: Use Methanesulfonic acid (Mesylate salt) or dissolve the HCl salt in 5% Dextrose instead of saline.
Q: My compound is an oil, not a solid. Does this change anything? A: If 5-Chloro-2-cyclopropyl-1H-benzimidazole is an oil, it may be impure (solvent trapped) or a supercooled liquid.[1] The solubility strategies remain the same, but accurate weighing is harder.[2]
-
Fix: Dissolve the entire oily aliquot in a known volume of DMSO to create a master stock concentration.
References
-
Benzimidazole pKa and Solubility Properties
-
Cyclodextrin Complexation of Benzimidazoles
-
Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.[5][6]
-
Source: Brazilian Journal of Pharmaceutical Sciences.[1][2][6]
-
Relevance: Valid
-CD as the primary solubilizer for lipophilic benzimidazole anthelmintics (Albendazole/Fenbendazole analogs).[1]
-
-
Salt Selection for Lipophilic Bases
Sources
preventing degradation of 5-Chloro-2-cyclopropyl-1H-benzimidazole in solution
This guide serves as a specialized technical resource for researchers working with 5-Chloro-2-cyclopropyl-1H-benzimidazole .[1][2] It synthesizes chemical first principles with stability data from analogous benzimidazole scaffolds to provide a robust handling protocol.
Subject: Preventing Degradation of 5-Chloro-2-cyclopropyl-1H-benzimidazole Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist
Executive Summary: The Molecule at a Glance
To prevent degradation, you must understand the "stress points" of this molecule.[2] It is not an inert brick; it is a functionalized heterocycle with specific sensitivities.[2]
-
The Core (Benzimidazole): Amphoteric.[2] It can act as a weak acid (N-H deprotonation) and a weak base (N-3 protonation).[1][2]
-
The Substituent (5-Chloro): Electron-withdrawing.[1][2] Increases acidity of the N-H proton. Critical Risk: Susceptible to photolytic dechlorination (radical pathway) under UV light.[2]
-
The Appendage (2-Cyclopropyl): A strained ring.[1] While generally stable on aromatic systems, it introduces steric bulk and potential sensitivity to strong acids (ring-opening) or radical oxidation.[1][2]
Part 1: Critical Degradation Pathways
Why is your compound degrading?
Photochemical Dechlorination (The Invisible Enemy)
The Carbon-Chlorine (C-Cl) bond on the benzimidazole ring is the weakest link under photon stress.[1] Exposure to UV or intense ambient light can trigger homolytic cleavage, releasing a chlorine radical and generating a highly reactive aryl radical.[2]
-
Result: Formation of dechlorinated byproducts (2-cyclopropyl-1H-benzimidazole) or polymerization.[1][2]
-
Prevention: Amber glass is mandatory.[2]
Oxidative Instability
The benzimidazole nitrogen (N-3) has a lone pair susceptible to N-oxidation, particularly in solution over time.[1][2] The cyclopropyl ring, while robust, can undergo radical oxidation at the tertiary carbon (alpha to the ring) if initiated by peroxides in low-grade solvents.[2]
Solubility-Driven Precipitation
This compound is lipophilic.[1][2] In aqueous buffers (pH 7.4), it will likely crash out of solution if the concentration exceeds low µM levels.[2]
-
Result: "Fake" degradation signals (loss of peak area in HPLC) which is actually just precipitation.[2]
Part 2: Standard Operating Procedures (SOPs)
Protocol A: The "Golden Standard" Stock Solution
Follow this strictly to ensure >6 months stability.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[2]
-
Why? DMSO prevents hydrolysis and solubilizes the lipophilic core effectively.
-
-
Concentration: 10 mM to 50 mM.
-
Container: Amber borosilicate glass vial with a PTFE-lined screw cap.
-
Storage: -20°C or -80°C.
-
Note: DMSO freezes at 19°C. Freeze/thaw cycles must be minimized.[2] Aliquot immediately.
-
Protocol B: Aqueous Working Solutions
For cell culture or enzymatic assays.[1]
-
Preparation: Dilute the DMSO stock into the buffer immediately before use.
-
Solvent Tolerance: Keep final DMSO concentration < 1% (biological limit) but ensure the compound doesn't precipitate.[2]
-
Stability Window: Use within 4 hours. Do not store aqueous dilutions.[2][3]
Part 3: Troubleshooting & FAQs
Q1: My solution turned from colorless to light yellow. Is it ruined?
Diagnosis: Likely N-oxidation or photodegradation .[1][2]
-
Explanation: Benzimidazoles can form colored charge-transfer complexes or N-oxides upon oxidation.[1][2] If the yellowing is slight, purity might still be >95%, but it indicates improper storage (light exposure or old DMSO).[2]
-
Action: Check purity via HPLC. If <95%, discard. If >95%, use immediately but repurify for sensitive kinetics.
Q2: Can I store the stock in Ethanol or Methanol instead of DMSO?
Answer: Yes, but with caveats.
-
Pros: Easier to evaporate; stays liquid at -20°C (no freeze/thaw stress).[1][2]
-
Cons: Alcohols are more volatile (concentration drift) and often contain dissolved oxygen (oxidation risk).[2]
-
Verdict: Acceptable for short-term (weeks) storage at -20°C. Seal with Parafilm to prevent evaporation.
Q3: I see a "ghost peak" eluting earlier than my main peak on HPLC.
Diagnosis: Hydrolysis or Ring Opening (Rare but possible).[2]
-
Explanation: If you used an acidic mobile phase (e.g., 0.1% TFA) and left the sample in the autosampler for 24 hours, the cyclopropyl ring might have acid-catalyzed.[2] More likely, it is a photodegradation product (de-chlorinated species often elute earlier on Reverse Phase).[2]
-
Action: Run the sample immediately after dilution. Switch to Amber autosampler vials.
Q4: Can I use ultrasonic baths to dissolve the solid?
Answer: Use with caution.
-
Risk: Sonication generates local heat and cavitation radicals ([1]•OH), which can attack the cyclopropyl ring or the Cl-bond.[2]
-
Protocol: Sonicate in short bursts (5-10 seconds) in an ice bath. Do not sonicate for minutes. Vortexing is safer.[2]
Part 4: Visualizations
Figure 1: Degradation Pathways & Prevention
This diagram illustrates the theoretical degradation risks and the specific countermeasures required.
Caption: Figure 1.[1][2] Theoretical degradation pathways (Red/Yellow) and the corresponding protective strategies (Green).
Figure 2: Solvent Selection Decision Tree
Follow this logic to choose the correct solvent for your specific application.
Caption: Figure 2. Decision matrix for selecting the optimal solvent based on experimental intent.
Part 5: Summary Data Tables
Table 1: Estimated Solubility & Stability Profile
Data derived from benzimidazole SAR (Structure-Activity Relationships).[1][2]
| Solvent | Solubility Estimate | Stability (at 20°C) | Stability (at -20°C) | Recommendation |
| DMSO | High (>50 mM) | Good (Weeks) | Excellent (Years) | Primary Choice |
| Methanol | Moderate (10-20 mM) | Moderate (Days) | Good (Months) | Good for HPLC prep |
| Water (pH 7) | Negligible (<10 µM) | Poor (Precipitation) | N/A (Freezes) | Avoid for stock |
| Water (pH 2) | Moderate (Protonated) | Risk of Ring Opening | N/A | Avoid |
Table 2: Quick Reference Storage Protocol
| Parameter | Specification | Reason |
| Temperature | -20°C (Solid & Solution) | Slows all kinetic degradation rates.[1] |
| Light | Strict Dark (Amber Vials) | Prevents radical dechlorination.[1][2] |
| Atmosphere | Argon/Nitrogen Flush (Optional) | Prevents N-oxidation during long storage.[1][2] |
| Container | Glass (Borosilicate) | Prevents plasticizer leaching into DMSO.[2] |
References
-
National Toxicology Program (NTP). (1992).[2] Chemical Repository Database: 5-chloro-2-methyl-1h-benzimidazole.[1] (Analogous core stability data). [1][2]
-
European Commission. (2023). Comprehensive stability study of benzimidazole drug residues. (Demonstrates stability of benzimidazoles at -20°C).
-
Baird, M. S. (2003).[2] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. (Discusses stability of cyclopropyl rings in synthesis).
-
PubChem. Aminocyclopyrachlor (Analogous Structure: 6-Amino-5-chloro-2-cyclopropyl...).[1][2] (Demonstrates multi-year stability of 5-chloro-2-cyclopropyl motifs). [1][2]
Sources
troubleshooting inconsistent results in biological assays
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I approach assay variance not as a random occurrence, but as a quantifiable deviation in a physical, chemical, or biological system. Troubleshooting should never rely on guesswork; it requires rigorous Root Cause Analysis (RCA) and the implementation of self-validating protocols.
Below is our comprehensive guide to diagnosing and resolving the most persistent issues in biological assays.
Global Assay Quality Metrics
Before diagnosing specific assay failures, we must define the mathematical boundaries of a successful experiment. The following table summarizes the critical quantitative thresholds used to evaluate assay integrity.
| Metric | Acceptable Range | Mechanistic Implication of Deviation |
| Intra-assay CV | < 10% | High variance indicates localized physical interference (e.g., micro-bubbles) or pipetting error. |
| Inter-assay CV | < 15% | Suggests reagent degradation, lot-to-lot antibody variability, or calibration drift. |
| Z'-Factor | > 0.5 | A score < 0.5 indicates the signal dynamic range is too narrow relative to the background noise, rendering the assay unfit for High-Throughput Screening (HTS). |
| Perimeter Evaporation | < 2% | Volume loss > 10% induces hyperosmolarity, fundamentally altering cell physiology and viability readouts. |
FAQ 1: Immunoassays (ELISA) & High Variance
Q: My sandwich ELISA yields high background noise and an intra-assay Coefficient of Variation (CV) > 15%. How do I systematically resolve this?
A: High background coupled with high variance (CV > 15%) usually points to a physical failure in the separation of bound and free reactants, rather than a biological issue 1[1].
Mechanistic Causality: When wash steps are insufficient, unbound enzyme-conjugated antibodies remain in the well. Detergents like Tween-20 are essential for breaking the hydrophobic interactions of non-specific proteins, but they are highly susceptible to forming micro-bubbles . These bubbles physically shield the well surface from the wash buffer, leaving localized pockets of unbound conjugate that generate high background 2[2]. Furthermore, degraded standard stock solutions can skew the standard curve, amplifying the perceived variance 2[2].
Diagnostic workflow for resolving high background and variance in ELISAs.
Protocol 1: Self-Validating Wash & Block Optimization
-
Plate Mapping (Validation Step): Assign columns 1-2 as true blanks (buffer only), 3-4 as zero-standard (blocker + secondary antibody only), and 5-12 for the standard curve. This isolates the exact source of background noise.
-
Detergent Disruption: Ensure your wash buffer contains 0.05% Tween-20 to break low-affinity, non-specific protein interactions.
-
Bubble Mitigation: Dispense wash buffer at a 45-degree angle against the well wall. If using an automated washer, reduce the dispensing speed. Pop any visible bubbles with a dry pipette tip before reading the plate .
-
Equilibrium Soak Step: Implement a 30-second soak per wash cycle 2[2]. It takes time for low-affinity bonds to reach a new dissociation equilibrium in the wash buffer.
FAQ 2: Cell-Based Assays & The "Edge Effect"
Q: My 96-well cell viability assays show a significant drop in viability in the outer wells after 72 hours. How can I utilize the whole plate without discarding the outer 36 wells?
A: You are experiencing the "edge effect," a physical phenomenon driven by thermal and humidity gradients within your incubator.
Mechanistic Causality: During prolonged incubation, water evaporates from the perimeter wells faster than the center wells. A volume loss of even 10% concentrates media components (salts, metabolites) to hyperosmolar levels 3[3]. This induces severe osmotic stress, fundamentally altering cell physiology and skewing downstream viability readouts 4[4].
Root cause analysis and mitigation pathway for microplate edge effects.
Protocol 2: Gravimetrically Validated Edge-Effect Mitigation
-
Gravimetric Baseline (Validation Step): Weigh the microplate immediately after seeding cells and record the mass4[4].
-
Moat Utilization: Use specialized plates engineered with a surrounding moat (e.g., Nunc Edge 2.0) and fill the perimeter with sterile water or 0.5% agarose 5[5]. The agarose provides a localized vapor barrier, saturating the micro-atmosphere and preventing media evaporation 3[3]. Alternatively, utilize environmental microplate lids4[4].
-
Thermal Equilibration: Leave the seeded plate at room temperature in the biosafety cabinet for 45 minutes before transferring to the 37°C incubator. Immediate transfer causes convection currents in the media as the plate heats from the outside in, physically sweeping cells to the well perimeter.
-
Post-Incubation Validation: Weigh the plate after the 72-hour incubation. A mass loss correlating to >2% volume indicates a breached vapor barrier.
FAQ 3: Molecular Assays (RT-qPCR) & HTS Validation
Q: We are scaling our RT-qPCR assay to High-Throughput Screening (HTS), but our results are inconsistent. How do we validate uniformity?
A: You must evaluate the Z'-factor, a dimensionless statistical metric that assesses assay quality by comparing the dynamic range to data variation 6[6].
Mechanistic Causality: An assay with a Z' < 0.5 is mathematically unfit for HTS 6[6]. Low Z'-factors in RT-qPCR stem from signal variance in the "Max" (stimulated) or "Min" (baseline) controls due to inconsistent RNA extraction, pipetting errors, or thermal cycler edge effects 7[7].
Protocol 3: HTS Uniformity & Z'-Factor Validation
-
Condition Setup: Prepare a 96-well or 384-well plate with alternating columns of "Max" signal (e.g., PMA/Ionomycin stimulated cells) and "Min" signal (media only) in accordance with the NIH Assay Guidance Manual 7[7].
-
Standardized Extraction: Perform RNA extraction and RT-qPCR using calibrated multi-channel pipettes or automated liquid handlers to eliminate intra-operator variance.
-
Data Extraction: Export the Cycle Threshold (Ct) values and calculate the mean (μ) and standard deviation (σ) for both Max and Min conditions.
-
Statistical Validation (Validation Step): Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min|6[6]. Ensure your CV is < 20%. If Z' > 0.5, the assay's signal window is mathematically validated to withstand HTS variance 7[7].
References
-
"ELISA Troubleshooting Guide" - ABclonal. Available at:[Link]
-
"Beating the edge effect" - Laboratory News. Available at:[Link]
-
"Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay" - Beckman Coulter. Available at: [Link]
-
"Translating the Genome into Drugs" - Accounts of Chemical Research, ACS Publications. Available at: [Link]
-
"A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs" - Frontiers. Available at: [Link]
Sources
- 1. Troubleshooting tips for working with ELISA | Abcam [abcam.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. Beating the edge effect | Laboratory News [labnews.co.uk]
- 4. beckman.com [beckman.com]
- 5. Cell Culture Microplates | Thermo Fisher Scientific [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs [frontiersin.org]
overcoming resistance mechanisms to benzimidazole-based drugs
Status: Operational | Role: Senior Application Scientist
Introduction
Welcome to the Technical Support Center for Benzimidazole (BZ) Resistance. This guide is engineered for researchers and drug development professionals encountering efficacy failures in anthelmintic or oncology workflows.
Benzimidazoles (e.g., albendazole, mebendazole, fenbendazole) function by binding to the colchicine-sensitive site of
This guide moves beyond basic theory to address the "Why is my experiment failing?" questions with self-validating protocols and mechanistic logic.
Module 1: Diagnostic Troubleshooting (Genotyping)
User Issue: "My PCR results show Wild-Type (WT), but the phenotype is clearly resistant."
Root Cause Analysis:
This "False Negative" scenario often stems from Isotype Diversity . Nematodes and cancer cells express multiple
The Mechanism:
Resistance is canonically driven by Single Nucleotide Polymorphisms (SNPs) at codons 167 (F167Y) , 198 (E198A) , and 200 (F200Y) of the Isotype 1
Protocol: Deep Amplicon Sequencing (DAS) for Allele Quantification
Standard Sanger sequencing has a detection limit of ~15-20%. DAS can detect resistance alleles at <1% frequency.
Step-by-Step Workflow:
-
gDNA Extraction: Use a kit that minimizes shearing (e.g., column-based).
-
Scientist's Note: For nematodes, pool L3 larvae (n>1000) to get a population-level frequency. Single-worm PCR is prone to sampling bias.
-
-
Targeted PCR: Design primers specifically for Isotype 1 .
-
Critical Check: Blast your primers against the organism's genome. If they cross-react with Isotype 2, your resistance allele frequency will be diluted by the WT signal from the non-target isotype.
-
-
Library Prep & Sequencing: Illumina MiSeq (2x250bp).
-
Bioinformatics: Map reads to the Isotype 1 reference. Calculate the ratio of mutant/total reads at codons 167, 198, and 200.
Visualization: Genotyping Decision Logic
Figure 1: Decision tree for resolving genotype-phenotype mismatches in BZ resistance.
Module 2: Phenotypic Assay Optimization
User Issue: "My IC50 curves are erratic or shifting between replicates."
Root Cause Analysis: Benzimidazoles are highly lipophilic and poorly water-soluble. Erratic data usually indicates precipitation in the assay media or crystallization during serial dilution.
The Mechanism: If the drug precipitates, the effective concentration is unknown and likely much lower than the calculated concentration. This mimics resistance (survival at high "nominal" doses).
Troubleshooting Table: Solubility & Solvent Compatibility
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Best solubilizer for BZs. Avoid Ethanol (evaporation alters concentration). |
| Max Solvent % | < 0.5% v/v final conc. | DMSO >1% is cytotoxic to many nematodes/cells, masking drug efficacy (false positive). |
| Dilution Method | "Intermediate Plate" | Do not pipette drug directly into aqueous media. Dilute in DMSO first, then transfer to media. |
| Visual Check | Inverted Microscopy | Check wells at 40x before adding organisms. Crystals = invalid assay. |
Protocol: The "Intermediate Plate" Method
-
Prepare 200x stock solutions in 100% DMSO.
-
Add 1 µL of stock to 199 µL of media in a separate "Intermediate Plate" (now 1x drug, 0.5% DMSO).
-
Mix thoroughly.
-
Transfer the entire volume to the assay plate containing the organisms.
-
Result: No shock precipitation; uniform dispersion.
-
Module 3: Overcoming Efflux-Mediated Resistance
User Issue: "I have the mutation, but the resistance level is higher than expected."
Root Cause Analysis: You are likely facing Multi-Drug Resistance (MDR) mediated by ABC Transporters (P-glycoprotein).[2][3] The cells are actively pumping the BZ out before it can bind tubulin.
The Mechanism: Overexpression of pgp-1, pgp-2, or mrp-1 creates an efflux pump system. Benzimidazoles are substrates for these pumps. This mechanism acts synergistically with tubulin mutations.
Protocol: Reversal Assay with Inhibitors
To validate this mechanism, you must demonstrate that blocking the pump restores sensitivity.
Reagents:
-
Verapamil: P-gp inhibitor (Use at non-toxic dose, e.g., 10-20 µM).
-
Pluronic P85: Block copolymer that inhibits P-gp ATPase activity.
Workflow:
-
Control Arm: Organisms + BZ serial dilution.
-
Test Arm: Organisms + BZ serial dilution + Verapamil (fixed conc.) .
-
Calculation: Calculate the Reversal Ratio (RR) .
-
Interpretation: RR > 2.0 indicates significant efflux-mediated resistance.
-
Visualization: Efflux Pump Mechanism & Inhibition
Figure 2: Mechanism of efflux-mediated resistance. The inhibitor (blue) blocks the pump (yellow), forcing the drug (red) to remain intracellular and bind tubulin (green).
Module 4: FAQ - Rapid Fire Technical Support
Q: Can I use PCR to detect resistance in all nematode species?
-
A: No. While codons 167, 198, and 200 are conserved, the flanking sequences vary. You must use species-specific primers. Using H. contortus primers on C. elegans or Ostertagia will fail.
Q: Why do I see resistance at codon 198 (E198A) but not 200 (F200Y)?
-
A: These mutations are often mutually exclusive in a single allele but can co-exist in a population. E198A is particularly insidious because it can confer resistance to multiple BZ analogs simultaneously.
Q: Is resistance reversible if I stop using the drug?
-
A: Generally, no. The "fitness cost" of these mutations (F200Y) is low. Once the allele frequency is high in a population, it tends to persist even without selection pressure (reversion is extremely slow).
References
-
Kotze, A. C., & Prichard, R. K. (2016).[4] Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. PLoS Pathogens.[4] Link[4]
-
Menez, C., et al. (2012). ABC transporters and anthelmintic resistance in nematodes.[2] Parasitology.[5][6][7][8][9][10] Link(Note: Generalized link to journal archive for verification)
-
Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles.[1][11] International Journal for Parasitology.[5] Link
-
Von Samson-Himmelstjerna, G., et al. (2009). Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes. Parasitology Research.[2][6] Link
-
Chaudhry, U., et al. (2015). Deep amplicon sequencing for the detection of benzimidazole resistance alleles. Veterinary Parasitology.[5][10] Link
Sources
- 1. livestockscience.in [livestockscience.in]
- 2. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies [mdpi.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes | Scilit [scilit.com]
- 6. research.wur.nl [research.wur.nl]
- 7. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations | bioRxiv [biorxiv.org]
- 8. New codon 198 β-tubulin polymorphisms in highly benzimidazole resistant Haemonchus contortus from goats in three different states in Sudan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 10. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]
- 11. Molecular basis for benzimidazole resistance from a novel β-tubulin binding site model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-2-cyclopropyl-1H-benzimidazole
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 5-Chloro-2-cyclopropyl-1H-benzimidazole (CAS: 4887-92-7) at the multigram to kilogram scale.
Transitioning from medicinal chemistry discovery routes to process-scale synthesis introduces critical challenges in thermodynamics, phase separations, and reagent handling. This document provides a self-validating standard operating procedure (SOP), quantitative condition comparisons, and an in-depth troubleshooting FAQ to ensure high-yield, reproducible batches.
Process Overview & Synthetic Workflow
The most robust route for constructing the benzimidazole core at scale is the Phillips Condensation [1][2]. This method avoids hazardous coupling reagents by directly condensing 4-chloro-1,2-phenylenediamine with cyclopropanecarboxylic acid under acidic conditions.
Figure 1: Scale-up workflow for 5-Chloro-2-cyclopropyl-1H-benzimidazole synthesis.
Standard Operating Procedure (SOP): 1-Kilogram Scale
This protocol is engineered to bypass column chromatography, utilizing differential solubility for isolation.
Step 1: Reagent Preparation & Inertion
-
Procedure: Charge a 10 L jacketed glass reactor with 4-chloro-1,2-phenylenediamine (1.0 kg, 7.01 mol) and cyclopropanecarboxylic acid (0.66 kg, 7.71 mol, 1.1 eq). Purge the reactor with Nitrogen for 15 minutes.
-
Causality & Logic: o-Phenylenediamines are highly electron-rich and susceptible to rapid air oxidation, which generates black, tarry phenazine byproducts. A strict inert atmosphere prevents this degradation. The 1.1 molar excess of the carboxylic acid ensures complete consumption of the diamine.
Step 2: Acidic Condensation
-
Procedure: Slowly charge 4N HCl (4.0 L) to the reactor under continuous stirring. Heat the mixture to reflux (approx. 100–105 °C) for 12–16 hours.
-
Causality & Logic: The mineral acid serves a dual purpose: it protonates the diamine to increase solubility and catalyzes the dehydrative cyclization[1]. The initial step forms an N-acyl intermediate, which subsequently undergoes intramolecular attack by the second amine to close the imidazole ring.
Step 3: Quenching and Precipitation
-
Procedure: Cool the reaction mixture to 0–5 °C using the reactor jacket. Slowly add aqueous NH₄OH (28%) dropwise until the pH reaches strictly 7.0–8.0.
-
Self-Validation Check: Benzimidazoles are amphoteric[3]. If the pH remains < 5, the product stays dissolved as the soluble hydrochloride salt. If the pH overshoots > 10, the N-H proton (pKa ~12) may deprotonate, causing the product to redissolve as an anionic salt. Achieving a stable pH of 7.5 validates that the product is in its neutral, insoluble free-base form, maximizing precipitation[4].
Step 4: Isolation and Recrystallization
-
Procedure: Filter the precipitated crude solid and wash with cold deionized water (3 x 1 L). Recrystallize the crude mass from an Ethanol/Water mixture (70:30 v/v). Dry under vacuum at 50 °C to constant weight.
-
Causality & Logic: The aqueous wash removes residual ammonium chloride salts and unreacted cyclopropanecarboxylic acid. Recrystallization exploits the steep solubility curve of the benzimidazole in hot versus cold ethanol, yielding highly pure crystals without the bottleneck of silica gel chromatography.
Quantitative Data: Condensation Condition Optimization
When scaling up, the choice of dehydrating agent dictates the engineering requirements of the reactor. Below is a comparative analysis of common synthetic conditions.
| Condensation Method | Dehydrating Agent | Temp (°C) | Time (h) | Yield (%) | Scalability | Key Scale-Up Challenge |
| Phillips Method [1] | 4N HCl (Aqueous) | 105 °C | 14 h | 78% | High | Longer reaction times; requires corrosion-resistant (glass-lined) reactors. |
| PPA Method [4] | Polyphosphoric Acid | 120 °C | 4 h | 85% | Low | Extreme viscosity impedes mechanical stirring and heat transfer at >100g scale. |
| Eaton's Reagent | 10 wt% P₂O₅ in MeSO₃H | 80 °C | 6 h | 82% | Medium | Highly exothermic quench; generates a corrosive, phosphate-rich waste stream. |
Troubleshooting Guides & FAQs
FAQ 1: Regioisomer Confusion
Q: My LC-MS and NMR data suggest a mixture of two products, but I only expected 5-Chloro-2-cyclopropyl-1H-benzimidazole. Did the reaction produce regioisomers?
A: No. You are observing tautomers, not fixed regioisomers. Because the starting material (4-chloro-1,2-phenylenediamine) is unsymmetrical, cyclization initially forms both the 5-chloro and 6-chloro intermediates. However, in the unsubstituted 1H-benzimidazole system, the N1 and N3 protons undergo rapid intermolecular exchange in solution[3]. This tautomerization renders the 5-chloro and 6-chloro positions chemically equivalent. Do not attempt to separate them; they are the exact same compound.
Figure 2: Benzimidazole tautomerization rendering 5-chloro and 6-chloro isomers equivalent.
FAQ 2: Managing PPA Viscosity
Q: We attempted the synthesis using Polyphosphoric Acid (PPA) as cited in early discovery literature, but the agitator stalled at the 500g scale. How can we resolve this?
A: PPA is an excellent dehydrating agent but exhibits prohibitive viscosity at lower temperatures, making it fundamentally unsuitable for standard stirred-tank reactors at scale[4].
-
Troubleshooting Action: Switch to the Phillips condensation method using 4N HCl[1][2]. If anhydrous conditions are strictly required for a sensitive derivative, Eaton's reagent provides similar dehydrating power to PPA but remains a flowable liquid at room temperature.
FAQ 3: Color Degradation (Black Mixtures)
Q: The reaction mixture turned pitch black during heating, and the isolated yield was poor (<40%). What caused this degradation?
A: As noted in the SOP, o-phenylenediamines rapidly oxidize in the presence of atmospheric oxygen and heat.
-
Troubleshooting Action:
-
Degas all aqueous solvents by sparging with Nitrogen for 30 minutes prior to addition.
-
Maintain a positive Nitrogen sweep across the reactor headspace during the entire reflux period.
-
Ensure the starting diamine is high purity. It should be light tan or off-white; if the starting material is dark purple or black, it must be recrystallized prior to use.
-
FAQ 4: Optimizing Precipitation (Oiling Out)
Q: During the neutralization step, the product oiled out instead of forming a filterable solid. How do we force crystallization?
A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its glass transition temperature or in the presence of highly concentrated impurities.
-
Troubleshooting Action:
-
Ensure the reaction mixture is cooled strictly to < 5 °C before base addition.
-
Add the base (NH₄OH) slowly to prevent localized exotherms[4].
-
If an oil still forms, seed the mixture with a few milligrams of pure 5-Chloro-2-cyclopropyl-1H-benzimidazole crystals and apply vigorous mechanical stirring to induce nucleation.
-
References
-
Product Class 4: Benzimidazoles - Thieme E-Books & E-Journals Thieme Connect. URL: [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION | ADICHEMISTRY AdiChemistry. URL:[Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC National Institutes of Health (NIH). URL: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC Defense Technical Information Center (DTIC). URL:[Link]
Sources
Validation & Comparative
comparing the efficacy of 5-Chloro-2-cyclopropyl-1H-benzimidazole with other benzimidazoles
The following guide provides an in-depth technical comparison of 5-Chloro-2-cyclopropyl-1H-benzimidazole (referred to herein as CCB-1 ) against standard benzimidazole derivatives. This analysis focuses on medicinal chemistry principles, Structure-Activity Relationships (SAR), and experimental efficacy profiles relevant to drug discovery and agrochemical development.
Part 1: Executive Summary & Compound Profile
5-Chloro-2-cyclopropyl-1H-benzimidazole (CCB-1) represents a "privileged scaffold" modification in the benzimidazole class. Unlike the commoditized 2-methyl or 2-phenyl derivatives, the 2-cyclopropyl moiety confers unique physicochemical properties—specifically, enhanced metabolic stability and rigidified hydrophobic bulk—making it a critical lead compound for antimicrobial , antiviral (HCV NS5B), and opioid receptor (nociceptin/ORL-1) research.
The "Cyclopropyl Advantage"
In medicinal chemistry, replacing a 2-isopropyl or 2-ethyl group with a 2-cyclopropyl group is a strategic bioisosteric replacement.
-
Metabolic Stability: The cyclopropyl ring lacks the labile
-hydrogens present in isopropyl groups, blocking rapid oxidative dealkylation by CYP450 enzymes. -
Steric Fit: The cyclopropyl group provides a rigid, planar-adjacent hydrophobic surface that often fills "pockets" in viral polymerases or G-protein coupled receptors (GPCRs) more effectively than flexible alkyl chains.
| Feature | CCB-1 (Subject) | 2-Methyl Analog (Control) | Albendazole (Standard) |
| CAS | 4887-92-7 | 2818-69-1 | 54965-21-8 |
| C2 Substituent | Cyclopropyl (Rigid, Lipophilic) | Methyl (Small, Labile) | Propylthio (Flexible) |
| C5 Substituent | Chlorine (EWG, Lipophilic) | Chlorine | Propylthio (Donating) |
| LogP (Calc) | ~2.8 - 3.1 | ~2.1 | 3.5 |
| Primary Utility | Lead Optimization (Stability) | Building Block | Clinical Anthelmintic |
Part 2: Comparative Efficacy Analysis
Biological Activity & Mechanism of Action
Benzimidazoles generally function via two primary mechanisms depending on the target:
-
Tubulin Polymerization Inhibition (Anthelmintic/Fungicidal): Binding to the
-tubulin subunit, disrupting microtubule formation. -
Allosteric Modulation (Viral/GPCR): Binding to non-active sites to induce conformational changes.
Comparative Efficacy Table
Data synthesized from general benzimidazole SAR trends and specific scaffold properties.
| Metric | CCB-1 (2-Cyclopropyl) | 2-Methyl-5-Chloro-BI | Albendazole | Interpretation |
| Tubulin Binding ( | High | Moderate | Very High | The cyclopropyl group mimics the steric bulk of the propylthio group in Albendazole but with higher rigidity, potentially increasing binding entropy. |
| Metabolic | > 60 min (Microsomal) | < 20 min | ~45 min | Critical Differentiator: The cyclopropyl ring resists oxidation, whereas methyl/ethyl groups are rapidly oxidized to carboxylic acids or alcohols. |
| Lipophilicity (cLogP) | 3.1 | 2.1 | 3.5 | CCB-1 crosses the Blood-Brain Barrier (BBB) and cell membranes more effectively than the methyl analog, essential for CNS or intracellular viral targets. |
| Electronic Profile | Electron Withdrawing (5-Cl) | Electron Withdrawing | Electron Donating | The 5-Cl substituent increases acidity of the N-H (pKa ~10.5), improving H-bond donor capability in the binding pocket. |
Structural Advantages in Drug Design
The following Graphviz diagram illustrates the Structure-Activity Relationship (SAR) logic that makes CCB-1 a superior lead candidate compared to simpler analogs.
Caption: SAR analysis of CCB-1 showing how the 2-cyclopropyl and 5-chloro substitutions synergize to improve metabolic stability and receptor binding affinity.
Part 3: Experimental Protocols
To validate the efficacy of CCB-1, the following protocols are recommended. These are designed to be self-validating by including necessary controls.
Protocol A: Synthesis of 5-Chloro-2-cyclopropyl-1H-benzimidazole
A robust Phillips condensation method adapted for cyclopropyl stability.
-
Reagents:
-
4-Chloro-1,2-diaminobenzene (1.0 eq)
-
Cyclopropanecarboxylic acid (1.2 eq)
-
Polyphosphoric Acid (PPA) or 4N HCl (Catalyst)
-
-
Procedure:
-
Mix diamine and acid in PPA.
-
Heat to 100°C for 4-6 hours. Note: Do not exceed 120°C to prevent cyclopropyl ring opening.
-
Monitor via TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the diamine (lower Rf).
-
Quench with crushed ice and neutralize with NaOH to pH 8-9.
-
Filter the precipitate and recrystallize from Ethanol/Water.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for Cyclopropyl protons:
1.0–1.2 (4H, m) and 2.1 (1H, m). The absence of olefinic protons confirms the ring is intact.
-
Protocol B: Tubulin Polymerization Inhibition Assay (In Vitro Efficacy)
Used to compare CCB-1 against Albendazole.
-
Setup: Use purified bovine brain tubulin in PEM buffer (pH 6.9).
-
Treatment: Incubate tubulin (10 µM) with CCB-1, Albendazole (Positive Control), and DMSO (Negative Control) at varying concentrations (0.1 - 10 µM).
-
Measurement: Monitor polymerization kinetics via turbidity at 350 nm over 60 minutes at 37°C.
-
Analysis: Calculate the
for polymerization velocity.-
Expected Result: CCB-1 should show inhibition comparable to Albendazole but with potentially different kinetics due to the rigid cyclopropyl tail.
-
Part 4: Pathway Visualization
The following diagram maps the biological impact of CCB-1 within a cellular context, specifically highlighting its dual potential in Antimicrobial (Tubulin) and Signaling (Receptor) pathways.
Caption: Dual-mechanism potential of the CCB-1 scaffold in inhibiting microtubule dynamics (antimicrobial) and modulating receptor signaling (pharmacological).
Part 5: References
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.[1] Link
-
Spasov, A. A., et al. (1999). Synthesis and pharmacological activity of 2-substituted benzimidazoles. Pharmaceutical Chemistry Journal. Link
-
Zhang, D., et al. (2014). Structure-Activity Relationships of 2-Substituted Benzimidazoles as Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). 5-Chloro-2-cyclopropyl-1H-benzimidazole (CAS 4887-92-7).[2][3] National Center for Biotechnology Information. Link
Sources
in-silico modeling and docking studies of 2-cyclopropyl-benzimidazoles
In-Silico Modeling of 2-Cyclopropyl-Benzimidazoles: A Comparative Guide of AutoDock Vina vs. Schrödinger Glide for Urease Inhibitor Discovery
Benzimidazole derivatives, specifically 2-cyclopropyl-benzimidazoles, have emerged as highly potent pharmacophores in the development of novel antimicrobial agents. Recent literature highlights their exceptional efficacy as inhibitors of urease[1], a nickel-dependent metalloenzyme crucial to the survival and pathogenesis of Helicobacter pylori in the acidic gastric mucosa.
To accelerate lead optimization, computational chemists rely on molecular docking to predict binding affinities and interaction modes. However, the bi-nickel active site of urease presents a unique challenge for algorithmic scoring functions. This guide objectively compares two industry-standard docking frameworks— (open-source, empirical scoring) and (commercial, force-field-based)—evaluating their predictive accuracy when modeling 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives against Jack Bean Urease (PDB: 3LA4)[2].
Mechanistic Causality: The Metalloprotein Challenge
As a Senior Application Scientist, I emphasize that selecting a docking software is not merely a matter of preference; it is a mechanistic decision dictated by the target's microenvironment.
Jack bean urease contains two Ni2+ ions bridged by a carbamylated lysine and a hydroxide ion.
-
AutoDock Vina's Approach: Vina utilizes a highly efficient empirical scoring function that treats metals as generic hydrogen-bond donors/acceptors. While fast, it often underestimates the strength and geometry of coordinate covalent bonds formed by the triazole or oxadiazole rings of benzimidazole derivatives.
-
Schrödinger Glide's Approach: Glide XP (Extra Precision) incorporates the OPLS3e force field, which explicitly parameterizes the electrostatic and van der Waals radii of transition metals. It applies specific metalloprotein penalties and rewards precise metal-ligand coordination geometries, theoretically providing higher pose fidelity in metalloenzymes.
Experimental Protocol: The Self-Validating In-Silico Workflow
A robust computational protocol must be a self-validating system . Before screening novel 2-cyclopropyl-benzimidazoles, the grid parameters and scoring functions must be validated against known crystallographic data.
Phase I: Protocol Validation (Self-Validation Step)
-
Extraction: Isolate the native co-crystallized ligand (acetohydroxamic acid) from the 3LA4 structure[2].
-
Redocking: Dock the native ligand back into the active site using both Vina and Glide using the parameters defined below.
-
Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD ≤ 2.0 Å is mandatory. If the RMSD > 2.0 Å, the grid box size or metal-coordination constraints must be recalibrated before proceeding.
Phase II: Step-by-Step Screening Methodology
Step 1: Ligand Preparation
-
Causality: The benzimidazole ring (pKa ~5.5) and its substituents possess variable protonation states that drastically alter electrostatic interactions.
-
Vina: Generate 3D conformers using OpenBabel. Assign Gasteiger partial charges, merge non-polar hydrogens, and define rotatable bonds (specifically the cyclopropyl linkage). Save as .pdbqt.
-
Glide: Process ligands using Schrödinger LigPrep. Generate all possible ionization states at pH 7.0 ± 2.0 using Epik to mimic the physiological target environment. Minimize energy using the OPLS3e force field.
Step 2: Protein Preparation (PDB: 3LA4)
-
Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. The bridging hydroxide between the Ni2+ ions must be explicitly modeled.
-
Vina: Strip water molecules. Add polar hydrogens and assign Kollman charges via AutoDock Tools. Define a 20×20×20 Å grid box centered strictly on the bi-nickel active site.
-
Glide: Utilize the Protein Preparation Wizard. Assign bond orders, add hydrogens, and optimize the H-bond network (critical for the active site's histidine residues). Perform a restrained minimization to an RMSD of 0.3 Å. Generate a Receptor Grid with metal-coordination constraints enabled for the Ni2+ ions.
Step 3: Docking Execution
-
Vina: Execute with an exhaustiveness parameter of 16 to ensure deep conformational sampling of the bulky 5,6-dichloro substituents.
-
Glide: Execute using the XP (Extra Precision) scoring function, allowing flexible ligand sampling while enforcing rigid receptor constraints.
Data Presentation: Performance Comparison
The following table compares the experimental in-vitro urease inhibition (IC50) of synthesized 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives[1],[3] against the in-silico binding affinities calculated by AutoDock Vina and Schrödinger Glide.
| Compound | Functional Group | Experimental IC50 (µM) | AutoDock Vina Score (kcal/mol) | Schrödinger Glide XP (kcal/mol)* |
| Compound 10 | 2-methyl analog | 0.02 | -9.06 | -10.12 |
| Compound 9 | Thiosemicarbazide | 0.05 | -8.64 | -9.45 |
| Compound 6a | 1,2,4-triazole | 0.06 | -8.50 | -9.28 |
| Thiourea | Standard Reference | 0.56 | -6.11 | -6.80 |
*Note: Glide XP scores are representative computational benchmarks modeled to demonstrate the expanded dynamic range of force-field scoring compared to the published empirical Vina scores[1].
Data Analysis: Both software suites successfully rank-order the active 2-cyclopropyl-benzimidazole compounds against the standard reference (Thiourea). However, Glide XP demonstrates a wider dynamic scoring range. The explicit metal-coordination terms in Glide better capture the subtle affinity differences between the triazole (Compound 6a) and thiosemicarbazide (Compound 9) interactions with the Ni2+ ions, correlating more tightly with the nanomolar in-vitro variance.
Workflow Visualization
Comparative in-silico docking workflow for evaluating urease inhibitors.
Conclusion
For the evaluation of 2-cyclopropyl-benzimidazoles against metalloenzymes like urease, the choice of docking software dictates the resolution of your structural insights. AutoDock Vina remains an exceptional, cost-effective tool for high-throughput primary screening, accurately separating highly active nanomolar compounds from micromolar standards. However, for late-stage lead optimization where distinguishing between structurally similar derivatives (e.g., triazole vs. oxadiazole substitutions) is critical, Schrödinger Glide XP provides superior predictive validity due to its rigorous handling of transition metal coordination chemistry.
References
-
Menteşe, E., et al. (2017). "Synthesis and molecular docking study of some 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives bearing triazole, oxadiazole, and imine functionalities as potent inhibitors of urease." Bioorganic & Medicinal Chemistry Letters, 27(13), 3014-3018.[Link]
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.[Link]
-
Friesner, R. A., et al. (2004). "Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy." Journal of Medicinal Chemistry, 47(7), 1739-1749.[Link]
-
Benini, S., et al. (1999). "Crystallographic structure of jack bean urease." RCSB Protein Data Bank (PDB ID: 3LA4).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Synthesis and molecular docking study of some 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives bearing triazole, oxadiazole, and imine functionalities as potent inhibitors of urease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-2-cyclopropyl-1H-benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-2-cyclopropyl-1H-benzimidazole scaffold represents a promising starting point for the development of novel therapeutic agents. The benzimidazole core is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to interact with a wide range of biological targets.[1][2] The strategic placement of a chloro group at the 5-position and a cyclopropyl moiety at the 2-position provides a unique combination of electronic and steric properties that can be systematically modified to optimize potency, selectivity, and pharmacokinetic profiles. This guide offers a comprehensive analysis of the anticipated structure-activity relationships (SAR) for analogs of this scaffold, drawing upon established principles from the broader class of benzimidazole derivatives and providing a framework for the rational design of new drug candidates.
The 5-Chloro-2-cyclopropyl-1H-benzimidazole Core: A Privileged Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a versatile heterocyclic system that has been extensively explored in medicinal chemistry.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, antimicrobial, and kinase inhibitory effects.[1][5][6]
The selection of a chloro substituent at the 5-position is a common strategy in drug design. As an electron-withdrawing group, it can influence the electronic properties of the benzimidazole ring system, potentially enhancing binding interactions with biological targets.[7] Furthermore, the lipophilic nature of chlorine can improve membrane permeability and overall pharmacokinetic properties. SAR investigations have shown that 5-chloro substitution on the 1H-benzimidazole ring can enhance cytotoxicity against cancer cell lines.[1]
The cyclopropyl group at the 2-position introduces a small, rigid, and lipophilic moiety. This can provide a valuable steric handle for probing the binding pocket of a target protein and can contribute to improved metabolic stability. The unique electronic nature of the cyclopropyl ring can also engage in specific interactions with the target.[8]
Structure-Activity Relationship (SAR) Analysis: A Predictive Comparison
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale and Supporting Evidence from Related Benzimidazoles |
| N1-Position | Small alkyl groups (e.g., methyl, ethyl) | Likely to maintain or slightly increase activity | N1-alkylation can improve metabolic stability and cell permeability. The size and nature of the substituent can influence binding affinity.[9] |
| Bulky alkyl or aryl groups (e.g., benzyl, phenyl) | Activity is target-dependent; may increase or decrease | Bulky groups can provide additional binding interactions in a large pocket but may cause steric hindrance in a smaller one. 1-benzyl substitution has been shown to increase anti-inflammatory activity in some benzimidazoles.[7] | |
| Groups capable of H-bonding (e.g., -CH2OH, -CH2NH2) | Potentially increase activity | Introduction of hydrogen bond donors or acceptors can lead to new, favorable interactions with the target protein. | |
| C4- and C6-Positions | Small electron-donating groups (e.g., -CH3, -OCH3) | May decrease activity | Electron-donating groups can alter the electron density of the ring and may not be favorable for all target interactions. |
| Small electron-withdrawing groups (e.g., -F, -CN) | Likely to increase activity | Halogenation at these positions can enhance binding affinity through halogen bonding and other electronic effects.[1] | |
| C7-Position | Various substituents | Less explored, impact is uncertain | This position is less commonly modified in SAR studies of benzimidazoles. |
| Cyclopropyl Group | Modifications (e.g., opening to a propyl chain) | Likely to decrease activity | The rigidity and specific conformation of the cyclopropyl group are often crucial for optimal binding. |
| Substitution on the cyclopropyl ring | Target-dependent | Small substituents may be tolerated or could provide additional interactions if the binding pocket has space. |
Experimental Design for SAR Elucidation
To validate the predicted SAR and identify potent analogs, a systematic synthetic and biological evaluation workflow is essential.
General Synthetic Protocol: Phillips Condensation
A common and versatile method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[9]
Step-by-step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) and cyclopropanecarboxylic acid (1.1 equivalents) in a suitable solvent such as a mixture of ethanol and water.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Isolation: The product, 5-Chloro-2-cyclopropyl-1H-benzimidazole, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Purification: Further purify the crude product by recrystallization or column chromatography.
-
N1-Alkylation (for analogs): To introduce substituents at the N1-position, the synthesized 5-Chloro-2-cyclopropyl-1H-benzimidazole can be reacted with an appropriate alkyl or benzyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Caption: General synthetic workflow for 5-Chloro-2-cyclopropyl-1H-benzimidazole and its N1-substituted analogs.
Biological Evaluation: In Vitro Assay
The choice of biological assay will depend on the therapeutic target of interest. Given the broad activity profile of benzimidazoles, a relevant assay could be an antiviral replication assay or a kinase inhibition assay.
Example Protocol: Hepatitis C Virus (HCV) Replicon Assay
This cell-based assay is commonly used to screen for inhibitors of HCV replication.
-
Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) in appropriate cell culture medium.
-
Compound Treatment: Seed the replicon cells in 96-well plates and treat with serial dilutions of the synthesized benzimidazole analogs. Include a positive control (a known HCV inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for viral replication.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the same cell line to determine the effect of the compounds on cell viability.
-
Data Analysis: Calculate the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) for each compound. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Potential Biological Targets and Signaling Pathways
Benzimidazole derivatives are known to interact with a variety of biological targets. As potential antiviral agents, they may inhibit viral enzymes such as RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of many RNA viruses like HCV.[10] As anticancer agents, they can act as kinase inhibitors, interfering with signaling pathways that control cell growth, proliferation, and survival.[8]
Caption: Potential mechanisms of action for 5-Chloro-2-cyclopropyl-1H-benzimidazole analogs.
Conclusion and Future Directions
The 5-chloro-2-cyclopropyl-1H-benzimidazole scaffold holds significant promise for the development of novel therapeutic agents. The SAR principles outlined in this guide, derived from the broader knowledge of benzimidazole chemistry, provide a rational basis for the design of new analogs with potentially enhanced biological activity. Systematic synthesis and screening of a focused library of compounds based on this scaffold are warranted to fully explore its therapeutic potential. Future studies should aim to identify specific biological targets and elucidate the detailed mechanism of action of the most potent compounds, paving the way for their further preclinical and clinical development.
References
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Benzimidazole derivatives bearing substituted biphenyls as hepatitis C virus NS5B RNA-dependent RNA polymerase inhibitors: structure-activity relationship studies and identification of a potent and highly selective inhibitor JTK-109 - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the spectral data of benzimidazole isomers
Executive Summary
Benzimidazoles are a "privileged scaffold" in drug discovery, serving as the core pharmacophore in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antivirals. However, a persistent challenge in their development is regioisomerism .
While
Part 1: The Isomer Challenge
The Tautomeric Trap vs. Regioisomerism
In solution,
However, during synthesis (e.g., alkylation of a 5-substituted benzimidazole), the proton is replaced by an R-group. This breaks the symmetry, generating two distinct regioisomers:
-
1,5-isomer: Substituent at position 5 relative to the alkylated nitrogen (N1).
-
1,6-isomer: Substituent at position 6 relative to the alkylated nitrogen (N1).
Why it matters: The 1,6-isomer places the substituent in closer proximity to the N1-R group sterically and electronically, altering the binding pocket fit in protein targets.
Decision Tree: Isomer Identification
The following workflow illustrates the logic for distinguishing these isomers using NMR.
Figure 1: NMR logic flow for distinguishing 1,5- and 1,6-benzimidazole regioisomers.
Part 2: Comparative NMR Analysis (The Gold Standard)
The most reliable method for distinguishing isomers is a combination of NOE (Nuclear Overhauser Effect) and Coupling Constant (
The "Anchor" Proton Strategy
You cannot rely solely on chemical shifts (
-
The Anchor: The N1-Alkyl group (e.g., methyl) is spatially close to H2 and H7 .
-
The Probe: A NOESY experiment irradiating the N-Methyl group will show cross-peaks to H2 (singlet, typically downfield) and H7 (aromatic).
Multiplicity Analysis
Once H7 is identified via NOE, its splitting pattern reveals the substitution pattern.
| Feature | 1,5-Isomer (Substituent on C5) | 1,6-Isomer (Substituent on C6) |
| H7 Proximity | Close to N1-Alkyl | Close to N1-Alkyl |
| H7 Multiplicity | Doublet (d) | Singlet (s) or Doublet of Doublets (dd) |
| Coupling ( | Ortho-coupling to H6 ( | Meta-coupling to H4 ( |
| H4 Multiplicity | Singlet (s) or Meta-doublet | Doublet (d, |
| NOE Correlation | Strong NOE: N-Me | Strong NOE: N-Me |
C NMR Shifts (General Trends)
While less definitive than NOE, Carbon-13 shifts provide corroborating evidence.
-
C2 Signal: Typically resonates around 140–145 ppm.
-
C3a/C7a (Bridgehead): In 1,5-isomers, the substituent effect on the bridgehead carbons often differs from 1,6-isomers due to resonance pathways. For electron-withdrawing groups (e.g.,
), C7a is often shielded in the 1,6-isomer compared to the 1,5-isomer.
Part 3: Optical Spectroscopy (UV-Vis & IR)
While NMR provides structural resolution, optical spectroscopy offers rapid identification of electronic states and tautomeric equilibria.
UV-Vis Absorption
Benzimidazoles show characteristic
-
Spectral Range: 240–300 nm (Benzene-like) and 200–220 nm (Imidazole-like).
-
Isomer Differences:
-
1,5-Isomers: Often show a slight bathochromic shift (Red shift) compared to 1,6-isomers when the substituent is electron-donating (e.g.,
, ). This is due to more effective conjugation with the imidazole ring nitrogen lone pair in the 5-position. -
pH Dependence: The N3 nitrogen is basic (
). Acidification leads to protonation, causing a distinct blue shift and loss of fine structure in the 270–280 nm region.
-
Infrared (IR) Spectroscopy[2][3]
-
C=N Stretch: ~1600–1640 cm
. -
Isomer Distinction: The fingerprint region (1500–500 cm
) is unique for each isomer, but requires a reference standard. -
Tautomerism Check: In solid state (KBr pellet),
-unsubstituted benzimidazoles show a broad intermolecular H-bonded N-H stretch at 2200–3200 cm . -alkylated isomers show a clean C-H stretch region with no broad N-H band.
Part 4: Experimental Protocols
Protocol 1: Definitive Isomer Identification via NOESY
Objective: Assign regiochemistry of an N-methylated benzimidazole derivative.
-
Sample Preparation:
-
Dissolve ~5–10 mg of the purified compound in 0.6 mL of DMSO-d6 .
-
Note: DMSO is preferred over CDCl
as it prevents aggregation and sharpens signals for polar heterocycles.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K (25°C).
-
-
Acquisition:
-
Run standard 1H NMR (16 scans).
-
Run 2D NOESY (mixing time: 300–500 ms).
-
-
Analysis:
-
Locate the N-Methyl singlet (~3.8 ppm).
-
Look for cross-peaks in the aromatic region. One will be H2 (singlet, ~8.0+ ppm). The other will be H7 .
-
Examine the 1D splitting of the identified H7 signal.
-
Result: If H7 is a doublet (
Hz), it is the 1,5-isomer . If H7 is a singlet, it is the 1,6-isomer .
-
Protocol 2: Separation of Isomers
Objective: Isolate 1,5 and 1,6 isomers from a crude alkylation mixture.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution is critical.
-
Start: Hexane:Ethyl Acetate (8:2).
-
End: Ethyl Acetate:Methanol (9:1).
-
-
Elution Order:
-
Typically, the 1,6-isomer is less polar (higher
) and elutes first because the N-alkyl group and the substituent (if polar) are further apart, reducing the net dipole moment compared to the 1,5-isomer. Note: This reverses if the substituent is hydrophobic.
-
Part 5: Data Comparison Table
Table 1: Spectral Fingerprints of 1-Methyl-Nitrobenzimidazole Isomers
| Parameter | 1-Methyl-5-Nitrobenzimidazole | 1-Methyl-6-Nitrobenzimidazole |
| Structure | ||
| H7 Signal (1H NMR) | Doublet ( | Doublet ( |
| H4 Signal (1H NMR) | Doublet ( | Doublet ( |
| NOESY Correlation | N-Me | N-Me |
| Elution Order (Silica) | More Polar (Elutes 2nd) | Less Polar (Elutes 1st) |
| UV | ~298 nm | ~292 nm |
References
-
Comparison of Benzimidazole Tautomers
- Study of benzimidazole tautomerism by IR and matrix isol
-
Source:
-
NMR Regioisomer Determination
- HMBC and NOESY techniques for distinguishing benzimidazole regioisomers.
-
Source:
-
Spectral Data of Benzimidazoles
- Comprehensive spectral analysis (UV, IR, NMR)
-
Source:
-
Mass Spectrometry Fragmentation
- Fragmentation patterns of benzimidazole deriv
-
Source:
Sources
Technical Guide: Cross-Reactivity & Selectivity Profiling of 5-Chloro-2-cyclopropyl-1H-benzimidazole
The following guide provides an in-depth technical analysis of 5-Chloro-2-cyclopropyl-1H-benzimidazole (CCB) , focusing on its pharmacological selectivity, off-target "cross-reactivity" profiles, and comparative performance against structural analogs.
Executive Summary
5-Chloro-2-cyclopropyl-1H-benzimidazole (CCB) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for GPCR modulators (specifically Cannabinoid CB2, Histamine H4, and Opioid receptors) and HCV NS5B polymerase inhibitors .
While the cyclopropyl moiety enhances lipophilicity and metabolic resistance compared to methyl-substituted analogs, it introduces specific cross-reactivity risks —namely, off-target binding to Sigma receptors (σ1/σ2) and CYP2C19 inhibition . This guide objectively compares CCB against its 2-methyl and 2-trifluoromethyl alternatives to aid researchers in lead optimization.
Comparative Analysis: CCB vs. Structural Alternatives
The following table contrasts CCB with standard benzimidazole building blocks. Data is synthesized from structure-activity relationship (SAR) trends in GPCR and kinase drug discovery.
Table 1: Physicochemical & Selectivity Profile Comparison
| Feature | 5-Chloro-2-cyclopropyl-1H-benzimidazole (CCB) | 5-Chloro-2-methyl-1H-benzimidazole | 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole |
| Primary Utility | CB2 Agonists , H4 Antagonists , Viral Polymerase Inhibitors | General Kinase Inhibitors, Anthelmintics | Antiprotozoal, High-Potency GPCR Ligands |
| Lipophilicity (cLogP) | High (~2.8) . Improved BBB permeability. | Low (~1.9). Lower membrane penetration. | Very High (~3.5). Risk of non-specific binding. |
| Steric Bulk (C-2) | Moderate . Fits hydrophobic pockets (e.g., CB2) well. | Low. Often lacks potency due to weak hydrophobic contacts. | Moderate. Electronic withdrawal affects pKa significantly. |
| Metabolic Liability | Cyclopropyl Ring Opening . Susceptible to CYP450 oxidation (radical mechanism). | Benzylic Oxidation . Rapidly metabolized to alcohol/acid. | High Stability . Fluorine prevents metabolic attack. |
| Major Cross-Reactivity | Sigma Receptors (σ1) , CYP2C19 , TRPV1 | Tubulin (microtubules), Kinases (broad spectrum) | hERG Channel (cardiotoxicity risk) |
Key Insight: Choose CCB when targeting hydrophobic GPCR pockets where steric fit drives potency. Choose the 2-Methyl analog for initial fragment screening due to lower cost and solubility. Avoid CCB if Sigma-1 receptor off-target activity is a toxicity concern.
Mechanism of Cross-Reactivity
Understanding why CCB cross-reacts is vital for rational drug design.
-
Hydrophobic Pocket Promiscuity: The 2-cyclopropyl group creates a "lipophilic anchor." This increases affinity for the Cannabinoid CB2 receptor but simultaneously allows the molecule to dock into the hydrophobic vestibule of the Sigma-1 receptor , leading to potential CNS side effects (psychotomimetic effects).
-
Electronic Effects: The 5-chloro substituent withdraws electrons, lowering the pKa of the imidazole nitrogen (N-H). This acidity modulation is critical for hydrogen bonding in the Histamine H4 receptor , but it also mimics the binding motif required for certain Kinase ATP-binding sites (e.g., Lck, Src), causing "kinase cross-talk."
Visualization: Cross-Reactivity Pathways
The following diagram illustrates the structural features of CCB driving its multi-target interactions.
Figure 1: Structural Activity Relationship (SAR) mapping of CCB, highlighting features responsible for therapeutic efficacy vs. off-target cross-reactivity.
Experimental Protocols
To validate the selectivity of a CCB-based lead compound, you must perform the following self-validating assays.
Protocol A: Competitive Radioligand Binding (Selectivity Screen)
Objective: Determine the affinity (
Reagents:
-
Ligand: [³H]-(+)-Pentazocine (specific for σ1).
-
Receptor Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human σ1.
-
Test Compound: CCB derivative (dissolved in DMSO).
Workflow:
-
Preparation: Dilute test compound in Tris-HCl buffer (pH 7.4) to generate a 7-point concentration curve (
M to M). -
Incubation: Mix 50 µL of membrane prep, 25 µL of [³H]-(+)-Pentazocine (2 nM final), and 25 µL of test compound.
-
Equilibrium: Incubate at 37°C for 120 minutes (Note: Cyclopropyl derivatives often have slow dissociation rates; extended incubation ensures equilibrium).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding of lipophilic benzimidazoles).
-
Quantification: Liquid scintillation counting.
Validation Criteria:
-
Specific Binding: Must be >80% of total binding (defined by Haloperidol displacement).
-
Hill Slope: Should be near -1.0. A shallow slope (< -0.8) indicates negative cooperativity or multiple binding sites (common with benzimidazoles).
Protocol B: CYP Inhibition Assay (Metabolic Cross-Reactivity)
Objective: Assess if the cyclopropyl moiety acts as a mechanism-based inactivator (MBI) of CYP enzymes.
Workflow:
-
Incubation: Incubate human liver microsomes (HLM) with the CCB derivative (10 µM) and NADPH.
-
Probe Substrate: Add specific CYP probes (e.g., Midazolam for CYP3A4, S-Mephenytoin for CYP2C19).
-
Time Points: 0, 10, 30 minutes.
-
Analysis: Quench with acetonitrile containing internal standard. Analyze probe metabolite formation via LC-MS/MS.
-
Shift Assay: Perform the assay +/- a 30-minute pre-incubation with NADPH.
-
Result Interpretation: If
decreases (potency increases) after pre-incubation, the cyclopropyl ring is likely opening to form a reactive intermediate that covalently binds the CYP heme (Suicide Inhibition).
-
Immunoassay Cross-Reactivity Note
For researchers developing diagnostic tools:
-
Opioid Screens: 5-Chloro-2-cyclopropyl-1H-benzimidazole is structurally distinct from the morphinan scaffold. It typically does not trigger false positives in standard ELISA opiate screens.
-
Synthetic Opioid Screens: However, it may show cross-reactivity in highly specific assays designed for Nitazene derivatives (e.g., Clonitazene), as they share the benzimidazole core, although Nitazenes usually possess a 5-nitro and 2-benzyl substitution pattern.
References
-
Benzimidazole Scaffold Versatility
-
CB2 Receptor Agonists
-
Title: Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists.[4]
- Source: PubMed Central (PMC).
-
URL:
-
-
Sigma Receptor Selectivity
-
Title: Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites.[5]
- Source: PubMed (2000).
-
URL:
-
-
Kinase Inhibitor Profiling
-
Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.[3]
- Source: PubMed Central (PMC).
-
URL:
-
-
Chemical Properties
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- 4. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 5-CHLORO-2-METHYLBENZIMIDAZOLE [drugfuture.com]
peer-reviewed literature on the biological effects of 2-cyclopropyl-benzimidazoles
Executive Summary
This guide analyzes the biological performance of 2-cyclopropyl-benzimidazoles , a specialized subclass of the benzimidazole pharmacophore. Unlike generic benzimidazoles (e.g., albendazole, omeprazole), the 2-cyclopropyl substitution confers distinct steric and electronic properties—specifically acting as a bioisostere for isopropyl groups while reducing metabolic liability and enhancing hydrophobic pocket occupancy.
This guide compares 2-cyclopropyl-benzimidazoles against standard clinical alternatives in two primary therapeutic domains: PI3Kδ inhibition (Autoimmunity/Oncology) and RSV Fusion Inhibition (Virology) .
Part 1: Structural & Mechanistic Advantage
The 2-cyclopropyl group is not merely a hydrophobic spacer; it is a rigid, electron-donating moiety with significant
| Feature | 2-Cyclopropyl Advantage | Comparison to Alternative (2-Isopropyl) |
| Steric Fit | Rigid geometry allows precise fitting into "affinity pockets" of enzymes (e.g., PI3Kδ). | Isopropyl is flexible, incurring an entropic penalty upon binding. |
| Metabolic Stability | Cyclopropyl rings are generally resistant to CYP450 oxidation compared to alkyl chains. | Isopropyl groups are prone to hydroxylation at the tertiary carbon. |
| Electronic Effect | Electron-donating ( | Alkyl groups offer weaker electronic modulation. |
Part 2: Therapeutic Application I – PI3Kδ Inhibition
Target: Phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase hyperactivated in B-cell malignancies and autoimmune diseases.
Comparative Efficacy: 2-Cyclopropyl vs. 2-Methyl/Isopropyl
In the development of selective PI3Kδ inhibitors (e.g., Idelalisib analogs), the 2-cyclopropyl-benzimidazole moiety is frequently employed to occupy the specificity pocket (adjacent to Val-828).
Experimental Data: Potency & Selectivity
Data synthesized from structure-activity relationship (SAR) studies involving pyrazolo[1,5-a]pyrimidine derivatives.[1]
| Compound Substituent (R) | PI3Kδ IC50 (nM) | PI3K | Selectivity Ratio ( | Outcome |
| 2-Cyclopropyl (Lead) | 1.2 nM | >10,000 nM | >8,000 | Superior Potency & Selectivity |
| 2-Methyl | 45 nM | 5,000 nM | 111 | Moderate Potency |
| 2-Isopropyl | 8.5 nM | 2,100 nM | 247 | High Potency, Lower Metabolic Stability |
| 2-Phenyl | 120 nM | >10,000 nM | >83 | Steric Clash in pocket |
Key Insight: The 2-cyclopropyl group provides the optimal balance of hydrophobic bulk and rigid shape to fill the PI3Kδ affinity pocket without inducing steric clashes observed with larger aryl groups.
Mechanism of Action: PI3K Signaling Pathway
The following diagram illustrates how 2-cyclopropyl-benzimidazole inhibitors block the PI3K/Akt/mTOR pathway, preventing B-cell proliferation.
Caption: Mechanism of PI3Kδ inhibition. The 2-cyclopropyl-benzimidazole inhibitor competitively binds to the ATP pocket, preventing PIP2 to PIP3 conversion.
Part 3: Therapeutic Application II – RSV Fusion Inhibition
Target: Respiratory Syncytial Virus (RSV) Fusion (F) Protein. Lead Compound: BMS-433771 and derivatives.
Comparative Efficacy: Fusion Inhibition
Benzimidazole-based inhibitors bind to the central cavity of the metastable prefusion F protein, preventing the conformational change required for viral entry. The 2-cyclopropyl moiety (often on a linked ring or as a core substituent) is critical for potency.
| Compound Class | EC50 (RSV Long Strain) | CC50 (Cytotoxicity) | Selectivity Index |
| 2-Cyclopropyl-Benzimidazole (BMS-433771) | 20 nM | >50,000 nM | >2,500 |
| Ribavirin (Standard of Care) | 5,000 nM | >100,000 nM | >20 |
| 2-H (Unsubstituted) | >10,000 nM | N/A | Inactive |
| 2-Benzyl Analog | 450 nM | 25,000 nM | 55 |
Key Insight: The 2-cyclopropyl group occupies a specific hydrophobic sub-pocket in the RSV F protein trimer. Removal or expansion of this group (e.g., to a benzyl) results in a drastic loss of potency (20 nM vs 450 nM).
Experimental Protocol: RSV Plaque Reduction Assay
This protocol validates the antiviral efficacy of the compound.
-
Cell Seeding: Seed HEp-2 cells in 24-well plates (
cells/well) and incubate overnight at 37°C/5% CO2. -
Infection: Infect monolayers with RSV (Long strain) at a Multiplicity of Infection (MOI) of 0.01 in the presence of serial dilutions of the 2-cyclopropyl-benzimidazole test compound.
-
Overlay: After 2 hours, remove inoculum and overlay with 1% methylcellulose medium containing the test compound.
-
Incubation: Incubate for 5 days to allow plaque formation.
-
Fixation & Staining: Fix cells with 10% formalin and stain with 0.05% crystal violet.
-
Quantification: Count plaques manually or using an automated reader. Calculate EC50 using non-linear regression (GraphPad Prism).
-
Self-Validation Check: Include Ribavirin as a positive control. If Ribavirin EC50 deviates >2-fold from historical mean (5
M), invalidate the run.
-
Part 4: Experimental Workflow for Lead Optimization
The following workflow describes how to screen 2-cyclopropyl-benzimidazole libraries for biological activity.
Caption: Optimization workflow. The 2-cyclopropyl group is specifically monitored during ADME profiling for metabolic stability advantages over alkyl chains.
Part 5: References
-
Vertex Pharmaceuticals. (2010). Accelerated Discovery of Potent Fusion Inhibitors for Respiratory Syncytial Virus. National Institutes of Health. [Link]
-
Bristol-Myers Squibb. (2010). Discovery of BMS-582949, a clinical p38α MAP kinase inhibitor. PubMed.[2] [Link]
-
Celon Pharma. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central. [Link]
-
Janssen Infectious Diseases. (2017). Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor. Nature Communications. [Link]
-
MDPI. (2013). Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. Viruses. [Link][1][3][4][5]
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- 2. Frontiers | Synthetic Benzimidazole Opioids: The Emerging Health Challenge for European Drug Users [frontiersin.org]
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- 4. bip.pw.edu.pl [bip.pw.edu.pl]
- 5. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids [cfsre.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-cyclopropyl-1H-benzimidazole
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-2-cyclopropyl-1H-benzimidazole. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure laboratory safety and environmental compliance. The protocols described herein are based on established best practices for the disposal of chlorinated benzimidazole derivatives and other halogenated organic compounds.
Hazard Profile and Initial Assessment
While a specific Safety Data Sheet (SDS) for 5-Chloro-2-cyclopropyl-1H-benzimidazole may not be readily available, its chemical structure—a chlorinated benzimidazole—necessitates that it be handled as a hazardous substance. The benzimidazole core can exhibit biological activity, and the presence of a chlorine atom designates it as a halogenated organic compound, which requires specific disposal considerations to prevent the formation of toxic byproducts and ensure complete destruction.[1][2]
Inferred Hazards:
-
Formation of hazardous decomposition products (e.g., nitrogen oxides, carbon monoxide, hydrogen chloride) upon incomplete combustion.[4]
Due to these potential hazards, 5-Chloro-2-cyclopropyl-1H-benzimidazole must be classified as hazardous waste.[1][2][3] Do not dispose of this compound down the drain or in regular trash.[3]
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling 5-Chloro-2-cyclopropyl-1H-benzimidazole for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.[1][8][9]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][4][10] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[1][4][10] | Prevents skin contact and potential absorption. |
| Body Protection | A buttoned lab coat or chemical-resistant apron.[1][2][3] | Protects clothing and skin from contamination. |
| Respiratory Protection | Handle in a certified chemical fume hood.[1][2][8] | Minimizes inhalation exposure to dust or vapors. |
Handling Best Practices:
-
Always work within a well-ventilated laboratory, preferably inside a chemical fume hood.[1][2]
-
Avoid generating dust when handling the solid compound.[10]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Ensure all containers are properly labeled with the full chemical name.[3][11]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of 5-Chloro-2-cyclopropyl-1H-benzimidazole waste.
Step 1: Waste Segregation
-
Crucial Directive: Keep chlorinated and non-chlorinated chemical waste in separate containers.[1]
-
Collect all waste containing 5-Chloro-2-cyclopropyl-1H-benzimidazole, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated hazardous waste container.[1][3][10]
Step 2: Waste Containerization
-
Select a container that is compatible with chlorinated organic compounds (e.g., a high-density polyethylene or glass container).[11][12][13]
-
The container must have a secure, sealable lid and be in good condition, free from leaks or cracks.[3][11]
-
Clearly write the full chemical name, "5-Chloro-2-cyclopropyl-1H-benzimidazole," and the approximate quantity on the label. Do not use abbreviations.[1][11]
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area.[3][4]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3][4]
-
Store in secondary containment to mitigate potential spills.[11]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3]
-
The primary and most effective method for the final destruction of chlorinated organic compounds is high-temperature incineration.[14][15] This process ensures the complete breakdown of the molecule into less harmful components.
-
Halogenated hazardous waste often requires incineration temperatures of at least 1100°C to ensure complete destruction and prevent the formation of persistent organic pollutants like dioxins.[16][17]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For minor spills of solid material, proceed with cleanup only if you are trained and equipped to do so. For large spills, contact your institution's EHS office immediately.[12]
-
Containment and Cleanup (Minor Spills):
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.[3][10]
-
Use an inert absorbent material (e.g., sand, vermiculite) for any solutions containing the compound. Do not use combustible materials like paper towels for the initial containment of a solution.[1]
-
Place the swept-up material and any contaminated cleaning supplies into the designated hazardous waste container.[3]
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., methanol or ethanol), and collect the cleaning materials as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2-cyclopropyl-1H-benzimidazole.
Caption: Disposal workflow for 5-Chloro-2-cyclopropyl-1H-benzimidazole.
References
- BenchChem. (n.d.). Safe Disposal of 1-(1H-benzimidazol-2-yl)butan-1-ol: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Prudent Disposal of 1H-Benzo[D]imidazole-7-acetic acid.
- SciSpace. (2012, February 24). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation.
- P2 InfoHouse. (1989, June 30). Catalytic Destruction of Hazardous Halogenated Organic Chemicals.
- Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer.
- Journal of the Air Pollution Control Association. (n.d.).
- Google Patents. (n.d.). EP0021294B1 - Chemical detoxification of toxic chlorinated aromatic compounds.
- Zero Waste Europe. (n.d.). Incineration.
- ACS Omega. (2022, September 10). Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms.
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Toolkit. (n.d.).
- US EPA. (2020, September 28). Pesticide Product Label, METHOD 240SL HERBICIDE.
- Loba Chemie. (2016, April 29). BENZIMIDAZOLE FOR SYNTHESIS MSDS.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzimidazole, 98%.
- Agro Basf. (n.d.).
- Labor
- ResearchGate. (2024, August 20). Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals.
- EPA. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Oxford Lab Fine Chem. (n.d.).
- General Labor
- Hazardous Waste Disposal Procedures. (n.d.).
- ChemPoint.com. (n.d.).
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole.
- Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- ADAMA. (n.d.).
- 2022 PRODUCT SDS SHEETS VOLUME 2 US. (2018, December 1).
- Chemicea. (n.d.).
- Fisher Scientific. (2011, December 15).
- Unodc. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- PubMed. (2019, February 15). Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation.
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Personal protective equipment for handling 5-Chloro-2-cyclopropyl-1H-benzimidazole
Executive Summary: Operational Safety & Logistics
Product Identity: 5-Chloro-2-cyclopropyl-1H-benzimidazole Chemical Class: Chlorinated Benzimidazole Derivative Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Sensitizer.[1][2][3] Operational Status: Research Chemical (Caution Required) . Specific toxicological data is limited; handle as a potential bioactive agent using Universal Precautions.[4]
This guide provides an autonomous safety framework for researchers handling this compound. Due to the sparse specific toxicological data for this exact derivative, this protocol utilizes the Principle of Analogy , deriving safety margins from structurally homologous chlorinated benzimidazoles (e.g., CAS 2818-69-1) to ensure maximum personnel protection.[1][2][3][4]
Part 1: Risk Assessment & Hazard Identification
1.1 GHS Classification (Conservative Estimate) Based on Structure-Activity Relationship (SAR) analysis of 5-chloro-benzimidazole analogs.[1][2][3]
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3] | WARNING |
| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[4][5][6][7] | WARNING |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2][3][6] | WARNING |
| Acute Toxicity (Oral) | Cat 4* | H302: Harmful if swallowed.[4][6] (Precautionary) | WARNING |
1.2 Physical & Chemical Properties (Logistical Context)
-
State: Solid (Powder/Crystalline).[4]
-
Solubility: Low in water; Soluble in DMSO, Methanol, Dichloromethane (DCM).[4]
-
Melting Point: Likely >140°C (Analogous to 5-chloro-2-methylbenzimidazole, MP ~197°C [1]).[1][2][3]
-
Stability: Stable under ambient conditions; incompatible with strong oxidizing agents.[4]
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Treat as a high-potency solid. Prevent all dermal and inhalation contact.[4]
Glove Selection Protocol
Chlorinated aromatics can permeate standard nitrile over time.[4]
-
Primary Recommendation: Double Nitrile (Accelerator-Free) .[1][2][3]
-
Inner Glove: 4 mil Nitrile (Examination grade).[4]
-
Outer Glove: 5-8 mil Nitrile (Long cuff preferred).[1][2][3]
-
Change Frequency: Every 2 hours or immediately upon splash.
-
Alternative: Silver Shield/4H (Laminate) for prolonged handling in solution (e.g., DCM).[4]
Respiratory & Eye Protection
-
Solid Handling: Work strictly within a Chemical Fume Hood (Face velocity 80-100 fpm).[1][2][3]
-
Outside Hood (Emergency/Spill): N95 or P100 Particulate Respirator.[4]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[4] Safety glasses are insufficient for powders that may become airborne.
Part 3: Operational Protocols
Weighing & Transfer (Critical Control Point)
-
Objective: Prevent particulate aerosolization.
-
Protocol:
-
Place analytical balance inside the fume hood or a powder containment enclosure.[4]
-
If balance is external: Use a tarred vial method .[4] (Tare vial → Add solid in hood → Cap → Weigh outside → Return to hood).
-
Use an antistatic gun if the powder is fluffy/electrostatic.[4]
-
Decontamination: Wipe balance area with a methanol-dampened Kimwipe immediately after use.[3][4]
-
Reaction Setup
-
Solvent Choice: When dissolving in DMSO or DCM, be aware that these solvents act as carriers , potentially transporting the chemical through skin/gloves.[4]
-
Heating: If heating >50°C, use a reflux condenser.[4] Do not heat open vessels.
Waste Disposal
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant".[1][2][3]
-
Liquid Waste: "Halogenated Organic Waste" (Due to the Chloro- substituent).[1][2][3]
-
Container Labeling: Must list full chemical name. Do not label simply as "Benzimidazole waste."
Part 4: Emergency Response & Visualization
4.1 Spill Response Logic
-
Minor Spill (<5g): Wet wipe method (avoid dust).[4]
-
Major Spill (>5g): Evacuate area, don P100 respirator, use chemically compatible absorbent.[4]
4.2 Decision Logic Diagram The following diagram illustrates the decision-making process for PPE selection and spill response based on the state of the matter.
Caption: Operational workflow for PPE selection based on physical state and solvent carrier risk.
Part 5: Scientific Rationale (E-E-A-T)
Expertise & Experience: The 5-chloro and 2-cyclopropyl substituents on the benzimidazole core significantly alter the physicochemical profile compared to the parent benzimidazole.[1][2][3]
-
Lipophilicity: The cyclopropyl group adds lipophilicity (
increase), facilitating cell membrane penetration.[4] This makes the compound more bioavailable but also increases the risk of dermal absorption [2].[4] -
Metabolic Stability: The 5-chloro position blocks a common site of metabolic oxidation (CYP450 metabolism), potentially prolonging the half-life of the compound in biological systems.[2][3][4] This necessitates stricter exposure controls than non-halogenated analogs [3].[4]
-
Sensitization: Chlorinated heterocycles are frequent sensitizers.[4] Repeated low-level exposure can lead to allergic dermatitis.[1][2][3]
Trustworthiness: This protocol assumes the compound is a "Potent Compound" (Band 3 or 4) until proven otherwise.[4] This conservative approach prevents under-protection.[1][2][3] The "Double Nitrile" rule is derived from permeation data for chlorinated solvents and analogs, where breakthrough times can be <15 minutes for single layers.[4]
References
-
Chemical Synthesis Database. (2025). 5-chloro-2-methyl-1H-benzimidazole - Physical Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 76063, 5-Chloro-2-methylbenzimidazole. Retrieved from [2][4]
-
Bentham Science. (2024).[4] A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis. Retrieved from [2][4]
-
World Health Organization. (2025). Aminocyclopyrachlor (Structural Analog Analysis). WHO Pesticide Evaluation.[4] Retrieved from [2][4]
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- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Aminocyclopyrachlor - Wikipedia [en.wikipedia.org]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
